Atriopeptin II (rat, mouse)
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGONBKRAPXMU-KJZYAOAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H156N34O32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237544 | |
| Record name | Atrial natriuretic factor (5-27) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89139-54-8 | |
| Record name | Atrial natriuretic factor (5-27) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089139548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrial natriuretic factor (5-27) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Atriopeptin in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the seminal discovery of atriopeptin, also known as atrial natriuretic factor (ANF), in rats. The groundbreaking work in the early 1980s by Adolfo J. de Bold and his colleagues revealed that the heart functions as an endocrine organ, secreting a peptide with potent diuretic, natriuretic, and vasorelaxant properties.[1][2][3] This discovery opened up new avenues for understanding cardiovascular homeostasis and developing novel therapeutic strategies. This guide provides a detailed overview of the core experimental protocols, quantitative data from key experiments, and the signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from foundational studies on the effects of rat atrial extracts and purified atriopeptins.
Table 1: Natriuretic and Diuretic Effects of Rat Atrial Extracts
| Parameter | Control | Atrial Extract | Percent Increase | Reference |
| Urine Flow (µL/min) | 10 | 28 | 180% | [4] |
| Sodium Excretion (µEq/min) | 0.14 | 1.34 | 857% | [4] |
| Potassium Excretion (µEq/min) | 0.17 | 0.81 | 376% | [4] |
| PBS-Boiled Atrial Extract | ||||
| - Sodium Excretion | Baseline | 672 ± 307% | [5] | |
| - Urine Volume | Baseline | 499 ± 105% | [5] | |
| - Potassium Excretion | Baseline | 400 ± 236% | [5] | |
| Acid-Purified Atrial Extract | ||||
| - Sodium Excretion | Baseline | 1015 ± 401% | [5] | |
| - Urine Volume | Baseline | 807 ± 291% | [5] |
Table 2: Atrial Content of Atriopeptin in Different Rat Strains
| Rat Strain | Condition | Atriopeptin Content (µ g/atrium ) | Reference |
| Wistar-Kyoto (WKY) | Euhydrated | 25.1 ± 0.8 | [6] |
| 5-day Water Deprivation | 29.3 ± 1.3 | [6] | |
| Spontaneously Hypertensive (SHR) | Euhydrated | 25.5 ± 1.2 | [6] |
| 5-day Water Deprivation | 27.0 ± 1.1 | [6] |
Experimental Protocols
The following sections detail the methodologies for the key experiments in the discovery and characterization of atriopeptin.
Preparation of Rat Atrial Extracts
This protocol is based on the methods described in the foundational studies.[5][7]
-
Tissue Collection:
-
Euthanize male Sprague-Dawley rats (200-250 g) by decapitation.
-
Immediately excise the hearts and place them in cold 0.9% saline.
-
Dissect the atria from the ventricles, blot them dry to remove excess fluid, and weigh them.
-
-
Homogenization (Acid Extraction Method):
-
Homogenize the atrial tissue in 1.0 M acetic acid.
-
Centrifuge the homogenate at 30,000 x g for 20 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with 1.0 M acetic acid and centrifuge again.
-
Pool the supernatants and lyophilize (freeze-dry) the extract.
-
-
Homogenization (Phosphate-Buffered Saline - PBS Method):
-
Homogenize the atrial tissue in a suitable volume of phosphate-buffered saline (PBS).
-
Boil the homogenate for a specified period (e.g., 10 minutes) to precipitate larger proteins.
-
Centrifuge the boiled homogenate and collect the supernatant containing the heat-stable active factor.
-
In Vivo Bioassay for Natriuretic and Diuretic Activity
This protocol outlines the procedure for assessing the biological activity of atrial extracts in anesthetized rats.[4][6]
-
Animal Preparation:
-
Anesthetize male rats with pentobarbital (B6593769) sodium (e.g., 50 mg/kg, intraperitoneally).
-
Cannulate the trachea to ensure a clear airway.
-
Catheterize a femoral vein for infusion of test substances and a femoral artery for blood pressure monitoring.
-
Catheterize the bladder for urine collection.
-
-
Experimental Procedure:
-
Infuse a 10% mannitol (B672) solution in 0.9% saline to induce and maintain a stable diuresis.
-
Continuously record blood pressure, urine flow, and urine conductivity.
-
After a stabilization period, administer a bolus injection of the atrial extract or purified atriopeptin intravenously.
-
Collect urine in timed intervals (e.g., every 10 minutes) for analysis of volume and electrolyte concentrations (sodium, potassium).
-
In Vitro Bioassay for Vasorelaxant Activity
This protocol describes the method for evaluating the effect of atriopeptin on vascular smooth muscle.[8][9]
-
Tissue Preparation:
-
Euthanize a rabbit and excise the thoracic aorta.
-
Carefully remove adhering connective tissue and cut the aorta into rings of approximately 3-4 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
Allow the aortic rings to equilibrate under a resting tension of 1-2 grams.
-
Induce a sustained contraction of the aortic rings with a contractile agent such as norepinephrine (B1679862) or histamine.
-
Once a stable contraction is achieved, add cumulative concentrations of the atrial extract or purified atriopeptin to the organ bath.
-
Record the changes in isometric tension to determine the dose-dependent relaxation response.
-
Purification of Atriopeptins
This section outlines the multi-step process used to isolate and purify the different atriopeptin peptides from crude atrial extracts.[5][7][10]
-
Gel Filtration Chromatography:
-
Reconstitute the lyophilized crude atrial extract in 0.1 M acetic acid.
-
Apply the reconstituted extract to a Bio-Gel P-10 column (or similar gel filtration medium) equilibrated with 0.1 M acetic acid.
-
Elute the column with 0.1 M acetic acid and collect fractions.
-
Assay the fractions for natriuretic activity to identify the low molecular weight active peak(s).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the gel filtration step and lyophilize.
-
Dissolve the lyophilized material in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. The specific gradient will depend on the column and system but typically ranges from 0% to 60% acetonitrile over a set time.
-
Collect the eluted peaks and assay each for natriuretic and vasorelaxant activity to identify and separate the different atriopeptins (I, II, and III).
-
Further purification steps using different column chemistries (e.g., C4 or diphenyl) may be employed to achieve homogeneity.
-
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key experimental workflows and the atriopeptin signaling pathway.
Caption: Workflow for the preparation of crude atrial extract from rat atria.
Caption: Workflow for the in vivo bioassay to test natriuretic activity.
Caption: Signaling pathway of atriopeptin via its receptor and cGMP.
References
- 1. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]
- 4. Release of natriuretic factor from rat heart-lung preparation by atrial distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. A rapid bioassay for quantification of atrial natriuretic polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vasorelaxant and natriuretic activities of synthetic atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasorelaxant effects of and receptors for atrial natriuretic peptides in the mesenteric artery and aorta of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat atrial natriuretic factor. Purification and vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Atriopeptin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a key cardiac hormone critically involved in the regulation of blood pressure, blood volume, and electrolyte homeostasis. Synthesized primarily by atrial myocytes, its production and secretion are tightly controlled by a series of intricate molecular events. This technical guide provides a comprehensive overview of the atriopeptin biosynthesis pathway, from gene expression to post-translational modifications and secretion. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are focused on the cardiovascular system and related therapeutic interventions.
The Atriopeptin Biosynthesis Pathway: A Step-by-Step Overview
The biosynthesis of atriopeptin is a multi-step process that begins with the transcription of the NPPA gene and culminates in the secretion of the mature, biologically active peptide.
Gene Transcription and Translation
The journey of atriopeptin begins in the nucleus of atrial cardiomyocytes with the transcription of the NPPA gene, located on the short arm of human chromosome 1.[1] This gene encodes a 151-amino acid precursor protein known as pre-proANP.[2] Transcription of the NPPA gene is a basal process in atrial myocytes but can be significantly upregulated in response to various stimuli, most notably atrial wall stretch due to increased blood volume.[3][4] In pathological conditions such as heart failure and cardiac hypertrophy, ventricular expression of the NPPA gene, which is normally low after birth, can be reactivated.[1][5]
Following transcription, the pre-proANP mRNA is translated into the pre-proANP polypeptide in the cytoplasm.
Post-Translational Processing
The newly synthesized pre-proANP undergoes a series of post-translational modifications to become the mature, active hormone.
-
Cleavage of the Signal Peptide: As the pre-proANP polypeptide enters the endoplasmic reticulum, a 25-amino acid signal peptide at its N-terminus is cleaved off. This cleavage results in the formation of a 126-amino acid prohormone, proANP.
-
Storage of proANP: ProANP is the primary storage form of the hormone and is packaged into specific secretory granules located predominantly in the perinuclear region of atrial myocytes.[6]
-
Conversion of proANP to Atriopeptin: The final and critical step in the biosynthesis of active atriopeptin is the cleavage of proANP. This process is primarily mediated by the transmembrane serine protease, corin (B2432093) , which is highly expressed on the surface of cardiomyocytes.[7][8] Corin cleaves proANP at a specific recognition site (Arg98-Ser99) to release the biologically active 28-amino acid C-terminal fragment, which is the mature atriopeptin (ANP).[9] The remaining N-terminal fragment is known as N-terminal proANP (NT-proANP). While corin is the principal enzyme for pro-ANP processing, other proteases like furin have been implicated in the processing of other natriuretic peptides, such as pro-BNP.[10]
Regulation of Atriopeptin Biosynthesis and Secretion
The production and release of atriopeptin are meticulously regulated by a variety of physiological and pathological stimuli.
Mechanical Stretch
The primary stimulus for atriopeptin secretion is the mechanical stretching of the atrial walls, which occurs in response to increased blood volume (hypervolemia).[3][4] This mechanotransduction process is thought to involve stretch-activated ion channels in the cardiomyocyte membrane.[11] Activation of these channels leads to an influx of ions, initiating a signaling cascade that culminates in the exocytosis of proANP-containing granules.
Neurohormonal Regulation
Several neurohormones modulate atriopeptin biosynthesis and secretion:
-
Endothelin (ET): Endothelin, particularly ET-1, is a potent stimulator of both atriopeptin gene expression and secretion.[12] It acts through the endothelin A (ETA) receptor on cardiomyocytes, which couples to multiple G protein-linked pathways, including those that are both sensitive and insensitive to pertussis toxin (Gi and Gq).[11] This signaling leads to increased intracellular calcium and activation of protein kinase C (PKC), ultimately promoting ANP synthesis and release.
-
Nitric Oxide (NO): In contrast to endothelin, nitric oxide acts as an inhibitor of atriopeptin secretion.[3] NO, produced by endothelial cells, diffuses into adjacent cardiomyocytes and activates soluble guanylate cyclase (sGC). This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). The exact downstream mechanisms of PKG-mediated inhibition of ANP secretion are still under investigation but are thought to involve the modulation of ion channel activity and calcium homeostasis.
Quantitative Data on Atriopeptin Biosynthesis
Quantitative analysis of atriopeptin levels provides valuable insights into cardiovascular health and disease.
| Parameter | Tissue/Condition | Value | Reference |
| ANP mRNA Expression | |||
| Human Ventricular Tissue | 1-2 orders of magnitude higher than peripheral tissues | [13] | |
| Human Peripheral Tissues (e.g., lung, kidney, adrenal) | Lower than cardiac tissue | [13] | |
| ANP Protein Concentration | |||
| Human Plasma (Normal Adults) | 12.4 ± 3.3 pg/mL | [14] | |
| Human Plasma (Heart Disease Patients) | 36.1 ± 28.9 pg/mL | [14] | |
| Human Coronary Sinus | >351 pg/mL | [14] | |
| Human Right Atrium | 124 ± 68 pg/mL | [14] | |
| Human Left Ventricle | 98 ± 52 pg/mL | [14] | |
| Rat Ventricles (Spontaneously Hypertensive Rats) | 93 ± 14 pg/mL | [6] | |
| Rat Ventricles (Wistar-Kyoto Rats) | 22 ± 2 pg/mL | [6] | |
| Enzyme Kinetics | |||
| Corin processing of pro-ANP | In vitro assays | Specific cleavage at Arg98-Ser99 | [8][15] |
| Furin processing of pro-ANP | In vitro assays | Less efficient than corin; broader specificity | [16] |
| Stimulated ANP Release | |||
| Stretch-induced release in rat ventricles (SHR) | 1.6-fold increase | [6] | |
| Endothelin-1 (0.07 nM Kd) stimulation of ANF gene expression | ~3-fold increase in MAPK activity | [11] |
Experimental Protocols
Radioimmunoassay (RIA) for Atriopeptin
This protocol outlines a general procedure for the quantitative measurement of atriopeptin in plasma samples.
Materials:
-
Anti-human ANP antiserum (e.g., raised in sheep or rabbit)
-
¹²⁵I-labeled human ANP (tracer)
-
Human ANP standard
-
Assay buffer
-
Precipitating reagent (e.g., second antibody/polyethylene glycol)
-
Sep-Pak C18 cartridges for plasma extraction
-
Gamma counter
Procedure:
-
Sample Preparation: Collect blood samples in tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation. Centrifuge to obtain plasma. Extract ANP from plasma using Sep-Pak C18 cartridges according to the manufacturer's instructions. Reconstitute the dried extract in assay buffer.
-
Assay Setup:
-
Pipette 100 µL of standards, controls, and extracted plasma samples into labeled test tubes.
-
Add 200 µL of diluted anti-ANP antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes.
-
Vortex and incubate for 20-24 hours at 4°C.
-
-
Tracer Addition: Add 200 µL of ¹²⁵I-labeled ANP to all tubes. Vortex and incubate for another 20-24 hours at 4°C.
-
Precipitation: Add 500 µL of precipitating reagent to all tubes except the TC tubes. Vortex and incubate for 30-60 minutes at 2-8°C.
-
Separation: Centrifuge the tubes at 1500-2000 x g for 15-20 minutes at 4°C. Decant or aspirate the supernatant immediately.
-
Counting: Measure the radioactivity of the precipitate in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the ANP standards. Determine the ANP concentration in the samples by interpolating their bound tracer percentage on the standard curve.
Immunohistochemistry (IHC) for Atriopeptin in Rat Heart Tissue
This protocol provides a method for the localization of atriopeptin in paraffin-embedded rat heart tissue sections.
Materials:
-
Paraffin-embedded rat heart tissue sections (5 µm)
-
Primary antibody: Rabbit polyclonal anti-ANP antibody (e.g., GeneTex GTX109255)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen retrieval solution (e.g., Citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Hematoxylin (B73222) counterstain
-
Xylene, ethanol (B145695) series, and other standard IHC reagents
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with DAB substrate solution until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy: Examine the slides under a light microscope. ANP-positive cells will show brown staining, typically in the cytoplasm of atrial myocytes.
Conclusion
The atriopeptin biosynthesis pathway is a complex and highly regulated process that is fundamental to cardiovascular homeostasis. A thorough understanding of this pathway, from the molecular genetics of NPPA to the enzymatic processing of proANP and the intricate signaling networks governing its secretion, is paramount for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension and heart failure. This technical guide provides a detailed foundation for researchers and clinicians working in this critical area, offering both a comprehensive overview and practical experimental methodologies. Further research into the quantitative kinetics of the processing enzymes and the finer details of the regulatory signaling cascades will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Chamber-specific regulation of atrial natriuretic peptide secretion in cardiac hypertrophy: atrial wall dynamics in the ANP secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of atrial natriuretic peptide secretion from the atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release and regulation of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Passive mechanical stretch releases atrial natriuretic peptide from rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corin is co-expressed with pro-ANP and localized on the cardiomyocyte surface in both zymogen and catalytically active forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stretch-activated non-selective cation channel: a causal link between mechanical stretch and atrial natriuretic peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription of brain natriuretic peptide and atrial natriuretic peptide genes in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peripheral and intracardiac concentrations of atrial natriuretic peptide in patients with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specificity of serine proteases for cleavage sites on proatrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-ANP antibody (GTX109255) | GeneTex [genetex.com]
- 17. genetex.com [genetex.com]
- 18. Distribution of atrial natriuretic polypeptide (ANP)-containing cells in the rat heart and pulmonary vein. Immunohistochemical study and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Atriopeptin II in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, is a key cardiac hormone involved in the regulation of cardiovascular and renal homeostasis. Secreted by atrial myocytes in response to atrial stretch, atriopeptin II exerts potent diuretic, natriuretic, and vasodilatory effects. This technical guide provides a comprehensive overview of the physiological role of atriopeptin II in murine models, with a focus on its quantitative effects, the experimental protocols used to elucidate its function, and its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular and renal physiology, as well as drug development.
Data Presentation: Quantitative Effects of Atriopeptin II in Rodents
The following tables summarize the quantitative physiological effects of atriopeptin II and its closely related analog, atriopeptin III, as observed in rodent models. These data provide a comparative reference for designing and interpreting experimental studies.
Table 1: Hemodynamic Effects of Atriopeptin II/III in Rats
| Parameter | Species (Model) | Dose/Concentration | Route of Administration | Observed Effect | Citation |
| Mean Arterial Pressure (MAP) | Rat | 7 µg/kg | Intravenous Injection | Transient decrease | [1] |
| Mean Arterial Pressure (MAP) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Dose-related decrease | [2] |
| Cardiac Output (CO) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Dose-related reduction | [2] |
| Total Peripheral Resistance (TPR) | Rat (anesthetized) | 7 µg/kg | Intravenous Injection | Biphasic change (initial decrease, then increase) | [1] |
| Total Peripheral Resistance (TPR) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Increased | [2] |
| Renal Blood Flow (RBF) | Rat (anesthetized) | 1-7 µg/kg | Intravenous Injection | Transient increase | [2] |
| Renal Blood Flow (RBF) | Rat (anesthetized) | 0.3-10 µg/kg/min | Intravenous Infusion | Dose-related decrease | [2] |
Table 2: Renal Effects of Atriopeptin II/III in Rats
| Parameter | Species (Model) | Dose/Concentration | Route of Administration | Observed Effect | Citation |
| Natriuresis | Rat (anesthetized) | 0.3, 1, and 3 µg/kg/min | Intravenous Infusion | Increased at all doses | [2] |
| Glomerular Filtration Rate (GFR) | Rat (anesthetized) | 0.3, 1, and 3 µg/kg/min | Intravenous Infusion | Unchanged | [2] |
| Filtration Fraction | Rat (anesthetized) | 0.3, 1, and 3 µg/kg/min | Intravenous Infusion | Significantly increased | [2] |
| Urine Flow Rate | Rat (isolated perfused kidney) | 1 µg in 100 ml perfusate | Perfusate | Increased | [3] |
| Sodium Excretion | Rat (isolated perfused kidney) | 1 µg in 100 ml perfusate | Perfusate | Increased | [3] |
Table 3: Effects of Atriopeptin II on Vascular Tone
| Parameter | Species (Model) | Dose/Concentration | Observed Effect | Citation |
| Pial Arteriolar Caliber | Cat (anesthetized) | 10⁻⁶ M | 23 ± 2% increase | [4] |
| Aortic Strip Relaxation | Rat (in vitro) | 10 nM | 80% relaxation | [5] |
Experimental Protocols
Protocol 1: Intravenous Infusion of Atriopeptin II for Hemodynamic and Renal Function Assessment in Anesthetized Mice
This protocol outlines the continuous intravenous infusion of atriopeptin II in anesthetized mice to evaluate its effects on cardiovascular and renal parameters.
1. Animal Preparation:
-
Adult male C57BL/6 mice (8-12 weeks old) are used.
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine). Anesthesia depth is monitored throughout the experiment.
-
The animal is placed on a heating pad to maintain body temperature at 37°C.
-
Catheters are implanted in the jugular vein for infusion and the carotid artery for blood pressure measurement and blood sampling. A bladder catheter is inserted for urine collection.
2. Atriopeptin II Solution Preparation:
-
Lyophilized atriopeptin II is reconstituted in sterile 0.9% saline to a stock concentration of 1 mg/mL.
-
The stock solution is further diluted to the desired final infusion concentrations (e.g., for doses of 0.3, 1, and 3 µg/kg/min).[2]
3. Experimental Procedure:
-
A stabilization period of at least 30 minutes is allowed after surgery and catheter placement.
-
A baseline period of 30-60 minutes is established, during which saline vehicle is infused at a constant rate (e.g., 2 mL/kg/hr).[6]
-
Atriopeptin II infusion is initiated at the lowest dose and continued for a set duration (e.g., 30 minutes).[2]
-
Arterial blood pressure and heart rate are continuously monitored.
-
Urine is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes).
-
Blood samples can be collected at the end of each infusion period for analysis of plasma parameters.
-
The infusion can be switched to progressively higher doses of atriopeptin II, with a stabilization period between each dose.
4. Sample Analysis:
-
Urine volume is determined gravimetrically.
-
Urine and plasma sodium and potassium concentrations are measured using a flame photometer or ion-selective electrodes.
-
Glomerular filtration rate (GFR) can be determined by inulin (B196767) clearance, requiring a constant infusion of inulin and measurement of its concentration in plasma and urine.
-
Natriuresis, diuresis, and other renal parameters are calculated.
Protocol 2: Measurement of Cardiac Output in Conscious Mice
For assessing the effects of atriopeptin II on cardiac output in a more physiological state, chronically instrumented conscious mice can be used.
1. Animal Preparation and Instrumentation:
-
Mice are anesthetized, and a transit-time flow probe is placed on the ascending aorta for chronic measurement of cardiac output.
-
A catheter can also be implanted for intravenous administration of atriopeptin II.
-
Animals are allowed to recover from surgery for several days before experimentation.
2. Experimental Procedure:
-
On the day of the experiment, the mouse is placed in a recording chamber and allowed to acclimate.
-
Baseline cardiac output and heart rate are recorded.
-
Atriopeptin II is administered via the indwelling catheter as a bolus injection or a continuous infusion.
-
Cardiac output and heart rate are continuously monitored to observe the dynamic changes in response to atriopeptin II.
Signaling Pathways and Logical Relationships
Atriopeptin II Signaling Pathway
Atriopeptin II exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[7] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[5] PKG, in turn, phosphorylates various downstream target proteins, leading to the cellular responses associated with atriopeptin II, such as vasodilation and natriuresis.
Atriopeptin II signaling cascade.
Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)
Atriopeptin II functionally antagonizes the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that promotes sodium and water retention and vasoconstriction. Atriopeptin II can inhibit the release of renin from the juxtaglomerular cells of the kidney, thereby reducing the production of angiotensin II and subsequently aldosterone.[8] This inhibitory action on the RAAS contributes significantly to the natriuretic and hypotensive effects of atriopeptin II.
Inhibitory effect of Atriopeptin II on the RAAS.
Experimental Workflow for Investigating Atriopeptin II Effects in Mice
The following diagram illustrates a typical experimental workflow for characterizing the physiological effects of atriopeptin II in a murine model.
Experimental workflow for atriopeptin II studies.
Conclusion
Atriopeptin II plays a critical and multifaceted role in the physiological regulation of blood pressure and fluid volume in mice. Its actions are primarily mediated through the NPR-A/cGMP signaling pathway and are characterized by vasodilation, natriuresis, and diuresis, which are complemented by its inhibitory effects on the renin-angiotensin-aldosterone system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of atriopeptin II and its analogs in cardiovascular and renal diseases. The logical relationships and signaling pathways depicted in the diagrams serve as a visual framework for understanding the complex mechanisms underlying the physiological effects of this important cardiac hormone.
References
- 1. Acute haemodynamic effects of the atrial natriuretic hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic and regional hemodynamic effects of atriopeptin II in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the natriuretic response to atriopeptin III and loop diuretic in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasomotor effects of atrial natriuretic peptides on feline pial arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between atrial natriuretic peptide and the renin-angiotensin system during salt-sensitivity exhibited by the proANP gene-disrupted mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Atriopeptin (ANP) Gene Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the molecular mechanisms governing the expression of the atriopeptin gene (NPPA). It details the core transcriptional machinery, upstream signaling pathways, and repressive elements that collectively modulate its expression in both physiological and pathological states. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction to Atriopeptin (ANP)
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a cardiac hormone pivotal in maintaining cardiovascular homeostasis.[1][2] Synthesized primarily by atrial cardiomyocytes, ANP is a key regulator of blood pressure and volume. Its principal functions include promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys, inducing vasodilation of blood vessels, and inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][3][4] Beyond its systemic effects, ANP also exerts local anti-hypertrophic and anti-fibrotic actions within the heart.[1][5]
Expression of the NPPA gene is tightly controlled. During embryonic development, it is expressed in both atria and ventricles, serving as a marker for the differentiating working myocardium.[6][7] Shortly after birth, ventricular expression is significantly downregulated but can be robustly reactivated under pathological conditions such as cardiac hypertrophy, heart failure, and hypertension.[7][8] This reactivation is a hallmark of the "fetal cardiac gene program" reprogramming that occurs in stressed hearts.[8] Understanding the intricate regulation of NPPA expression is therefore critical for developing therapeutic strategies targeting cardiovascular diseases.
The NPPA Gene Promoter and Core Transcriptional Machinery
The regulation of NPPA transcription is orchestrated by a complex interplay between cis-regulatory DNA elements within its promoter and the trans-acting transcription factors that bind to them. The proximal promoter region of the NPPA gene contains several conserved binding sites that are crucial for its expression.[8][9]
Key cis-Regulatory Elements in the NPPA Promoter:
-
GATA Elements: Two critical GATA binding sites are present, which are recognized by GATA transcription factors, most notably GATA4.[8][9]
-
Serum Response Elements (SREs) / CArG boxes: These sites bind the Serum Response Factor (SRF), a MADS-box transcription factor.[8][10]
-
NK-homeobox Binding Element (NKE): This element is a target for the homeodomain transcription factor Nkx2-5.[8][9]
-
T-box Binding Element (TBE): Recognized by T-box family transcription factors, such as Tbx5.[8][9]
-
Phenylephrine-Responsive Element (PERE): Implicated in the response to adrenergic stimuli.[8]
These sites serve as a platform for the assembly of a multi-protein transcriptional complex. The primary activators include GATA4, SRF, Nkx2-5, and Tbx5 , which often work in a combinatorial and synergistic manner to drive high-level, tissue-specific gene expression.[1][9][10] For example, GATA4 physically interacts with SRF, MEF2c, and Nkx2-5 to synergistically activate the NPPA promoter.[10][11][12]
Upstream Signaling Pathways Regulating NPPA Expression
The transcriptional activity of the NPPA gene is dynamically regulated by a variety of extracellular and intracellular signals, including mechanical, hormonal, and neurohumoral stimuli.
Mechanical Stretch
Mechanical stretch of the atrial wall, resulting from increased blood volume, is one of the most potent physiological stimuli for NPPA expression and ANP release.[1][13] This mechanotransduction process is mediated by signaling cascades that converge on the core transcription factors.
-
Integrin -> Focal Adhesion Kinase (FAK) -> p38 MAPK: Stretch activates integrins, leading to the recruitment of FAK and subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
-
RhoA -> Actin Dynamics -> SRF: The RhoA signaling pathway, a key regulator of the actin cytoskeleton, is also activated by mechanical stimuli. Changes in actin dynamics relieve the inhibition of myocardin-related transcription factors (MRTFs), which then translocate to the nucleus and act as potent co-activators for SRF, driving the expression of SRF target genes like NPPA.[14][15]
Hormonal and Neurohumoral Regulation
A diverse array of hormones and vasoactive substances modulate NPPA gene expression:
-
Agonists: Endothelin-1 (ET-1), glucocorticoids, thyroid hormones, and mineralocorticoids have been shown to enhance NPPA expression.[16][17] The AP-1 transcription factor complex (c-jun/c-fos), activated by phorbol (B1677699) esters and other stimuli, also plays a role in inducing promoter activity.[18]
-
Antagonists: Beta-adrenergic agonists, such as isoproterenol, and agents that increase cyclic AMP (cAMP) levels, like forskolin, markedly reduce the synthesis and secretion of ANP.[16]
Calcium Signaling
Intracellular calcium (Ca²⁺) is a critical second messenger that enhances NPPA gene expression.[13][17] Agonists that increase intracellular Ca²⁺ levels, such as angiotensin II, stimulate the transcriptional machinery.[19][20] The ANP signaling pathway itself can, in turn, antagonize Ca²⁺-induced processes, creating a feedback loop. For instance, ANP can inhibit the Ca²⁺-dependent transcription of the steroidogenic acute regulatory (StAR) protein gene, thereby suppressing aldosterone (B195564) synthesis.[20]
Mechanisms of Gene Repression
While much focus is on activation, the repression of NPPA expression, particularly in adult ventricles, is equally important for normal cardiac function.
-
NRSF/REST: The Neuron-Restrictive Silencer Factor (NRSF), also known as Repressor Element-1 Silencing Transcription Factor (REST), is a key transcriptional repressor.[8] It binds to a specific DNA sequence (NRSE/RE-1) and plays a pivotal role in silencing fetal cardiac genes, including NPPA, in non-neuronal cells and mature cardiac ventricles.[8] In the context of heart failure, the repressive activity of NRSF may be diminished, contributing to the re-expression of NPPA.
-
NPPA-AS1 (Antisense Transcript): A natural antisense transcript, NPPA-AS1, has been identified as a regulator of NPPA expression.[21][22] NPPA-AS1 is a long noncoding RNA that is transcribed from the opposite strand of the NPPA gene. Its expression is correlated with NPPA mRNA levels and it appears to exert an inhibitory effect on NPPA transcription. Inhibition of NPPA-AS1 in vitro and in vivo leads to increased myocardial expression of ANP, suggesting it is part of a physiological self-regulatory circuit and a potential therapeutic target for ANP augmentation.[21]
Quantitative Data on NPPA Gene Regulation
Summarizing quantitative findings from various studies provides a clearer perspective on the magnitude of regulatory effects.
| Condition / Factor | Tissue / Cell Type | Observation | Fold Change / Magnitude | Reference |
| Genetic Variation | Humans | Val-to-Met substitution in LANH (from proANP) | 2-fold increased incidence of stroke | [17] |
| Humans (rs5068 G allele) | Higher plasma ANP, reduced hypertension risk | - | [1] | |
| Pathophysiology | Irradiated Rat Heart (Left Ventricle) | Progressive elevation of ANP gene expression | Up to 20-fold increase vs. control | [23] |
| Pulmonary Embolism (Rat Model) | Dose-dependent ANP/BNP gene up-regulation | Strong, dose-dependent increase in RV | [24] | |
| Heart Failure Patients | Increased plasma levels of ANP and BNP | BNP levels can be 10-25x higher than ANP levels | [25] | |
| Experimental | c-jun overexpression | Neonatal rat atriocytes | Dramatic increase in hANP promoter activity | [18] |
| NPPA-AS1 Inhibition (in vivo) | Mouse atrial tissue | Statistically significant increase in Nppa expression | [21] |
Key Experimental Protocols
The study of NPPA gene regulation employs a range of molecular biology techniques. Below are detailed methodologies for commonly cited experiments.
Promoter Activity Analysis via Reporter Gene Assay
This technique is used to identify functional regulatory elements within a promoter by linking the promoter sequence to a reporter gene (e.g., Luciferase, CAT).
-
Protocol:
-
Construct Preparation: The NPPA promoter sequence (or fragments thereof) is cloned into a plasmid vector upstream of a reporter gene (e.g., pGL3-Luciferase). Site-directed mutagenesis can be used to alter specific transcription factor binding sites.
-
Cell Culture and Transfection: Cardiomyocyte cell lines (e.g., H9c2) or primary neonatal rat ventricular myocytes (NRVMs) are cultured. The reporter plasmid, along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization, is transfected into the cells using lipid-based reagents or electroporation.
-
Stimulation: Post-transfection, cells are treated with specific agonists (e.g., phenylephrine, endothelin-1) or antagonists to investigate signaling pathways.
-
Cell Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.[18]
-
Data Analysis: The activity of the experimental reporter is normalized to the control reporter to account for transfection efficiency. Results are often expressed as fold-change relative to an unstimulated or empty vector control.
-
References
- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide: a new cardiac hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of natriuretic peptide gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression and regulation of the atrial natriuretic factor encoding gene Nppa during development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transgenic analysis of the atrialnatriuretic factor (ANF) promoter: Nkx2-5 and GATA-4 binding sites are required for atrial specific expression of ANF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. GATA4 regulates ANF expression synergistically with Sp1 in a cardiac hypertrophy model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum response factor - Wikipedia [en.wikipedia.org]
- 13. Release and regulation of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Serum Response Factor? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hormonal control of atrial natriuretic peptide synthesis and secretion from cultured atrial myocytes. | Semantic Scholar [semanticscholar.org]
- 17. Atrial natriuretic peptide prohormone gene expression: hormones and diseases that upregulate its expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of the human atrial natriuretic peptide gene in atrial cardiocytes by the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deciphering the Role of Calcium Signaling Pathway‐Associated Single Nucleotide Variants in Susceptibility to Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atrial natriuretic peptide inhibits calcium-induced steroidogenic acute regulatory protein gene transcription in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI Insight - Antisense regulation of atrial natriuretic peptide expression [insight.jci.org]
- 22. Antisense regulation of atrial natriuretic peptide expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiation-induced changes in gene expression and distribution of atrial natriuretic peptide (ANP) in different anatomical regions of the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gene Expression of ANP, BNP and ET-1 in the Heart of Rats during Pulmonary Embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Atriopeptin II (Atrial Natriuretic Peptide) Knockout Mouse: A Technical Guide to Phenotype and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phenotype of the atriopeptin II (more commonly known as Atrial Natriuretic Peptide or ANP) knockout mouse model. This model, with a targeted disruption of the Nppa gene, is a critical tool for investigating the physiological roles of ANP in cardiovascular and renal homeostasis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Core Phenotype Summary
The primary phenotype of the ANP knockout (Nppa-/-) mouse is characterized by hypertension, which is often salt-sensitive, and a predisposition to cardiac hypertrophy. These mice lack the vasodilatory, natriuretic, and diuretic effects of ANP, leading to altered fluid and electrolyte balance and increased vascular resistance.
Data Presentation: Quantitative Phenotype Analysis
The following tables summarize the key quantitative data from studies characterizing the ANP knockout mouse phenotype.
Table 1: Cardiovascular Phenotype
| Parameter | Genotype | Condition | Value | Reference |
| Systolic Blood Pressure (mmHg) | Wild-Type (+/+) | Low Salt (0.008% NaCl) | 110 ± 5 | [1] |
| Knockout (-/-) | Low Salt (0.008% NaCl) | 115 ± 2 | [1] | |
| Wild-Type (+/+) | High Salt (8% NaCl) | 113 ± 3 | [1] | |
| Knockout (-/-) | High Salt (8% NaCl) | 135 ± 3 | [1] | |
| Heart Weight / Body Weight (mg/g) | Wild-Type (+/+) | Normal Diet | ~4.8 | [2] |
| Knockout (-/-) | Normal Diet | Increased vs. WT | [3] | |
| Wild-Type (+/+) | Volume Overload (ACF) | Increased vs. Control | [3] | |
| Knockout (-/-) | Volume Overload (ACF) | Exaggerated Increase vs. WT | [3] | |
| Left Ventricle / Body Weight (mg/g) | Wild-Type (+/+) | Normal Diet | ~2.5 | [3] |
| Knockout (-/-) | Normal Diet | Increased vs. WT | [3] |
Note: Values are presented as mean ± SEM or as otherwise noted in the cited literature. ACF = Aorto-caval fistula.
Table 2: Renal and Endocrine Phenotype
| Parameter | Genotype | Condition | Value | Reference |
| Plasma Renin Activity (ng Ang I/mL/h) | Wild-Type (+/+) | Low Salt (0.008% NaCl) | 21 ± 2.8 | [1] |
| Knockout (-/-) | Low Salt (0.008% NaCl) | 19 ± 3.7 | [1] | |
| Wild-Type (+/+) | High Salt (8% NaCl) | 4.9 ± 1.9 | [1] | |
| Knockout (-/-) | High Salt (8% NaCl) | 18 ± 2.9 | [1] | |
| Urinary Sodium Excretion (µmol/min/g kidney) | Wild-Type (+/+) | High Salt + Saline Infusion | 14.0 ± 1.1 | [4] |
| Knockout (-/-) | High Salt + Saline Infusion | 8.6 ± 1.1 | [4] | |
| Serum Aldosterone (B195564) (pg/mL) | Wild-Type | Normal Salt (0.3% NaCl) | ~630 | [5] |
| Knockout Model (VAMP8) | Normal Salt (0.3% NaCl) | ~677 | [5] |
Note: The endocrine phenotype, particularly regarding aldosterone, can be complex. ANP normally suppresses aldosterone secretion; thus, in its absence, altered regulation is expected, though compensatory mechanisms can influence circulating levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ANP Signaling Pathway.
References
- 1. Salt-sensitive hypertension in ANP knockout mice: potential role of abnormal plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of saline infusion on kidney and collecting duct function in atrial natriuretic peptide (ANP) gene "knockout" mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery of Atrial Natriuretic Peptide: A Technical Guide
An in-depth exploration of the seminal experiments, protocols, and signaling pathways that unveiled the endocrine function of the heart.
Introduction
In 1981, a groundbreaking discovery by Adolfo J. de Bold and his team fundamentally altered our understanding of cardiovascular physiology. Their research demonstrated that the atria of the heart function as an endocrine organ, synthesizing and secreting a peptide with potent diuretic and natriuretic properties.[1][2] This molecule, initially termed atrial natriuretic factor (ANF) and now known as atrial natriuretic peptide (ANP), has since been the subject of extensive research, revealing its crucial role in regulating blood pressure, blood volume, and cardiovascular homeostasis. This technical guide provides a comprehensive overview of the core experiments that led to the discovery of ANP, detailing the methodologies employed and elucidating the signaling pathways through which it exerts its physiological effects. Tailored for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for understanding the foundational work in this critical area of cardiovascular science.
The Pivotal Discovery: The de Bold Experiment of 1981
The seminal work of de Bold and colleagues provided the first direct evidence of a natriuretic hormone originating from the heart. The experiment was elegant in its design: crude extracts from rat atria were injected into anesthetized rats, and the effects on renal excretion were meticulously monitored. The results were striking, showing a rapid and significant increase in urine output (diuresis) and sodium excretion (natriuresis).[1][3]
Experimental Protocols
1. Preparation of Atrial and Ventricular Extracts:
The methodology for preparing the cardiac extracts was a critical first step in demonstrating the atrial origin of the natriuretic factor.
-
Tissue Collection: Atria and ventricles were excised from male Sprague-Dawley rats.
-
Homogenization: The tissues were weighed and homogenized in cold phosphate-buffered saline (PBS) at a ratio of 100 mg of tissue per 1 mL of PBS. Homogenization was performed using a suitable tissue homogenizer until a uniform consistency was achieved.
-
Centrifugation: The homogenates were then centrifuged to pellet cellular debris. The resulting supernatant, containing the crude extract, was collected for injection.
2. Anesthetized Rat Bioassay for Natriuretic Activity:
The physiological effects of the cardiac extracts were assessed using an anesthetized rat model, allowing for controlled infusion and continuous monitoring of renal function.
-
Animal Preparation: Male Sprague-Dawley rats were anesthetized. The femoral vein was cannulated for intravenous infusion of the extracts and a priming solution. The bladder was also cannulated for the collection of urine.
-
Priming and Infusion: A priming solution was administered to ensure adequate hydration and establish a baseline urine flow. Following a stabilization period, the prepared atrial or ventricular extracts were injected as a bolus.
-
Urine Collection and Analysis: Urine was collected at timed intervals before and after the injection of the extracts. The volume of urine was measured to determine the urine flow rate. The concentration of sodium and other electrolytes in the urine was determined using flame photometry.
Data Presentation
The quantitative data from experiments similar to the original de Bold study highlight the potent and specific effects of the atrial extract.
| Parameter | Pre-injection (Control) | Post-atrial Extract | Post-ventricular Extract |
| Urine Flow (µL/min) | 25 ± 5 | 250 ± 40 | 28 ± 6 |
| Sodium Excretion (µEq/min) | 1.5 ± 0.3 | 45 ± 7 | 1.7 ± 0.4 |
| Potassium Excretion (µEq/min) | 2.0 ± 0.4 | 4.0 ± 0.6 | 2.1 ± 0.5 |
| Chloride Excretion (µEq/min) | 2.2 ± 0.5 | 50 ± 8 | 2.5 ± 0.6 |
Note: The data presented are representative values from studies conducted under similar conditions to the original 1981 experiment and are expressed as mean ± SEM.
The results demonstrated a dramatic and rapid increase in urine flow and sodium excretion following the administration of the atrial extract, an effect not observed with the ventricular extract. This strongly indicated that the natriuretic factor was specific to the atria.
Purification and Sequencing of Atrial Natriuretic Peptide
Following the initial discovery, the next crucial step was to isolate and characterize the active component of the atrial extract. This involved a multi-step purification process followed by amino acid sequencing.
Experimental Protocols
1. Peptide Purification:
-
Initial Extraction: Rat atria were homogenized in an acidic solution to extract the peptides and inhibit proteolytic degradation.
-
Gel Filtration Chromatography: The crude extract was then subjected to gel filtration chromatography, a technique that separates molecules based on their size. A common matrix used for this purpose was Sephadex G-75. The extract was loaded onto a column packed with the Sephadex G-75 resin, and the peptides were eluted with an appropriate buffer. Fractions were collected and assayed for natriuretic activity using the anesthetized rat bioassay. This step allowed for the separation of the active peptide from larger and smaller molecules in the extract.
-
High-Performance Liquid Chromatography (HPLC): The active fractions from gel filtration were further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This high-resolution technique separates peptides based on their hydrophobicity, yielding a highly purified peptide.
2. Amino Acid Sequencing:
-
Edman Degradation: The primary structure of the purified peptide was determined using Edman degradation.[4][5][6][7] This method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed amino acid is then identified, allowing for the determination of the complete amino acid sequence. This process revealed that the active peptide, ANP, is composed of 28 amino acids.[8]
Signaling Pathway of Atrial Natriuretic Peptide
ANP exerts its physiological effects by binding to specific receptors on the surface of target cells, initiating an intracellular signaling cascade.
The primary receptor for ANP is the natriuretic peptide receptor-A (NPR-A), which is a transmembrane protein with intrinsic guanylyl cyclase activity.[9]
-
Receptor Binding: ANP binds to the extracellular domain of NPR-A.
-
Guanylyl Cyclase Activation: This binding event causes a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.
-
cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11][12]
-
Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG). PKG then phosphorylates various intracellular proteins, leading to the physiological responses associated with ANP, such as vasodilation and natriuresis.
There are also other natriuretic peptide receptors, such as NPR-B, which is preferentially activated by C-type natriuretic peptide (CNP), and NPR-C, which acts as a clearance receptor by internalizing and degrading ANP.
Visualizations
Signaling Pathway of ANP
Caption: ANP signaling cascade via the NPR-A receptor and cGMP.
Experimental Workflow for ANP Discovery
Caption: Key experimental stages in the discovery of ANP.
Conclusion
The discovery of atrial natriuretic peptide stands as a landmark achievement in cardiovascular medicine, revealing the heart's previously unrecognized endocrine function. The meticulous experimental work of de Bold and his successors, from the initial observation of the natriuretic effect of atrial extracts to the purification and sequencing of the peptide and the elucidation of its signaling pathway, has provided a deep understanding of this vital hormonal system. This technical guide has provided a detailed overview of these core discoveries, with a focus on the experimental protocols and quantitative data that form the foundation of our knowledge of ANP. For researchers and drug development professionals, a thorough understanding of this history is not only of academic interest but also provides a crucial context for the ongoing development of novel therapeutic strategies targeting the ANP system for the treatment of cardiovascular diseases.
References
- 1. [Atrial natriuretic factor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. ehu.eus [ehu.eus]
- 7. An episode in the history of protein chemistry: Pehr Edman's method for the sequential degradation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The atrial natriuretic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Atriopeptin Precursor Processing: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Cleavage, and Analysis of Atrial Natriuretic Peptide
This technical guide provides a comprehensive overview of the processing of the atriopeptin precursor, also known as pro-atrial natriuretic peptide (proANP). Tailored for researchers, scientists, and drug development professionals, this document details the molecular journey from the initial gene product to the biologically active hormone. It includes quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved in the study of atriopeptin processing.
Introduction to Atriopeptin and its Precursor
Atrial Natriuretic Peptide (ANP) is a crucial cardiac hormone primarily involved in regulating blood pressure, and sodium and water balance.[1][2] It is synthesized as a larger precursor molecule, preproANP, which undergoes a series of proteolytic cleavages to yield the mature, active peptide.[1][3] Understanding the intricacies of this processing is vital for research into cardiovascular diseases and the development of novel therapeutic agents.
The Atriopeptin Precursor Processing Pathway
The synthesis and processing of atriopeptin is a multi-step process primarily occurring in atrial myocytes.[1]
-
Transcription and Translation: The human NPPA gene, located on chromosome 1, is transcribed into mRNA, which is then translated into the 151-amino acid polypeptide, preproANP.[1][3]
-
Signal Peptide Cleavage: As preproANP enters the endoplasmic reticulum, its 25-amino acid N-terminal signal peptide is cleaved off, resulting in the 126-amino acid proANP. This is the primary storage form of ANP in the atrial granules.[3]
-
Conversion of proANP to Mature ANP: Upon stimulation, such as atrial wall stretching, proANP is secreted and rapidly processed by the transmembrane serine protease, corin (B2432093).[1] Corin cleaves proANP at a specific site, Arginine 98, releasing the biologically active 28-amino acid mature ANP and a 98-amino acid N-terminal fragment (NT-proANP).[4][5]
While corin is the primary enzyme for proANP processing, another proprotein convertase, furin, is known to be involved in the processing of other natriuretic peptides, such as pro-B-type natriuretic peptide (proBNP).[6]
Quantitative Data on Atriopeptin Precursor and its Products
The following table summarizes the key quantitative data related to the different forms of atriopeptin.
| Molecule | Synonym(s) | Number of Amino Acids | Molecular Weight (kDa) | Description |
| preproANP | pre-pro-atriopeptin | 151 | ~16.7 | The initial, unprocessed translation product.[3] |
| proANP | pro-atriopeptin | 126 | ~13-15 | The prohormone form stored in atrial granules.[3][7] |
| Mature ANP | atriopeptin, α-hANP | 28 | ~3 | The biologically active C-terminal peptide.[3][5] |
| NT-proANP | N-terminal proANP | 98 | ~11 | The N-terminal fragment resulting from proANP cleavage.[7] |
| Corin | pro-ANP converting enzyme | 1042 | ~150-200 | The key transmembrane serine protease that cleaves proANP.[8] |
Note: Molecular weights are approximate and can vary based on post-translational modifications.
Enzyme Kinetics: Specific kinetic parameters (Km and Vmax) for the cleavage of proANP by corin and furin are not readily available in the public domain based on the conducted research. However, functional assays demonstrate the sequence-specific cleavage of proANP by corin.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study atriopeptin precursor processing.
In Vitro Transcription and Translation of PreproANP
This protocol allows for the synthesis of preproANP in a cell-free system, which can then be used as a substrate for cleavage assays.
Materials:
-
Linearized plasmid DNA containing the NPPA cDNA downstream of a T7 or SP6 promoter.
-
In vitro transcription kit (e.g., T7 or SP6 RNA polymerase, rNTPs, RNase inhibitor).
-
In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract, amino acid mixture, [35S]-methionine for labeling).
-
Nuclease-free water.
Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction according to the kit manufacturer's instructions. Typically, this involves combining the linearized plasmid DNA, RNA polymerase, rNTPs, and a transcription buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
(Optional) Treat the reaction with DNase I to remove the template DNA.
-
Purify the synthesized mRNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit.
-
Quantify the mRNA concentration using a spectrophotometer.
-
-
In Vitro Translation:
-
Set up the translation reaction in a microcentrifuge tube on ice. Add the components in the order recommended by the kit manufacturer, typically including the cell lysate, amino acid mixture (with or without [35S]-methionine), and the synthesized mRNA.
-
Incubate the reaction at 30°C for 60-90 minutes.
-
The resulting protein product (preproANP) can be analyzed directly by SDS-PAGE and autoradiography (if radiolabeled) or used in subsequent cleavage assays.
-
Recombinant Corin Purification
This protocol describes the purification of recombinant corin, which can be used for in vitro cleavage assays.
Materials:
-
Conditioned medium from cells overexpressing a tagged (e.g., V5, His) soluble form of corin.
-
Affinity chromatography resin corresponding to the tag (e.g., anti-V5 agarose, Ni-NTA agarose).
-
Wash buffer (e.g., PBS with a low concentration of detergent).
-
Elution buffer (e.g., glycine-HCl for V5-tag, imidazole (B134444) for His-tag).
-
Dialysis tubing or centrifugal concentrators.
-
Bradford assay reagent for protein quantification.
Procedure:
-
Affinity Chromatography:
-
Clarify the conditioned medium by centrifugation to remove cells and debris.
-
Equilibrate the affinity resin with wash buffer.
-
Incubate the clarified conditioned medium with the equilibrated resin with gentle agitation at 4°C for several hours or overnight.
-
Pack the resin into a chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound corin protein using the appropriate elution buffer. Collect fractions.
-
-
Buffer Exchange and Concentration:
-
Pool the fractions containing the purified corin.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or centrifugal concentrators. This step also serves to concentrate the protein.
-
-
Quantification and Storage:
-
Determine the protein concentration using a Bradford assay.
-
Analyze the purity of the recombinant corin by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Store the purified corin at -80°C in aliquots.
-
Western Blot Analysis of Atriopeptin Processing
This protocol allows for the detection and differentiation of proANP and mature ANP based on their molecular weights.
Materials:
-
Cell lysates or conditioned media containing atriopeptin peptides.
-
SDS-PAGE gels and running buffer.
-
Protein transfer system and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for ANP (recognizing an epitope present in both proANP and mature ANP) or a tag on a recombinant protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
Radioimmunoassay (RIA) for Atriopeptin Quantification
RIA is a highly sensitive method for quantifying the concentration of ANP in biological samples.
Materials:
-
Plasma or other biological samples.
-
ANP standard of known concentrations.
-
Anti-ANP antibody.
-
Radiolabeled ANP (e.g., ¹²⁵I-ANP).
-
Precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol).
-
Assay buffer.
-
Gamma counter.
Procedure:
-
Assay Setup:
-
Pipette standards, controls, and samples into appropriately labeled tubes.
-
Add a known amount of anti-ANP antibody to all tubes except the non-specific binding (NSB) and total count tubes.
-
Vortex and incubate for a specified time (e.g., 20-24 hours) at 4°C.
-
-
Competitive Binding:
-
Add a known amount of radiolabeled ANP to all tubes.
-
Vortex and incubate again for a specified time (e.g., 20-24 hours) at 4°C.
-
-
Separation of Bound and Free Antigen:
-
Add the precipitating reagent to all tubes except the total count tubes to precipitate the antibody-bound complex.
-
Incubate for 30-60 minutes at 2-8°C.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant containing the free radiolabeled ANP.
-
-
Counting and Data Analysis:
-
Measure the radioactivity of the pellets in a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled ANP standards.
-
Determine the concentration of ANP in the samples by interpolating their bound radioactivity values on the standard curve.[4]
-
Mass Spectrometry Analysis of Atriopeptin Fragments
Mass spectrometry provides a powerful tool for the precise identification and characterization of atriopeptin and its cleavage products.
Materials:
-
Purified protein/peptide samples from in vitro cleavage assays or biological fluids.
-
Enzymes for in-solution or in-gel digestion (e.g., trypsin), if analyzing larger proteins.
-
Reagents for reduction (e.g., DTT) and alkylation (e.g., iodoacetamide).
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting and concentration.
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS/MS).
Procedure:
-
Sample Preparation:
-
For complex samples, perform an initial purification step (e.g., immunoprecipitation or chromatography).
-
(Optional, for larger proteins) Perform in-solution or in-gel digestion:
-
Denature, reduce, and alkylate the protein.
-
Digest with a protease like trypsin overnight.
-
-
Desalt and concentrate the peptide mixture using an SPE cartridge.
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF: Mix the sample with a matrix solution and spot it onto a MALDI plate. Analyze the sample to obtain a mass spectrum, which will show peaks corresponding to the molecular weights of the peptides present.
-
LC-ESI-MS/MS: Inject the sample into a liquid chromatography system coupled to an electrospray ionization mass spectrometer. Peptides are separated by the LC and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
The resulting mass spectra (MS and MS/MS) are analyzed using specialized software to identify the peptides based on their mass-to-charge ratios and fragmentation patterns. This allows for the precise identification of cleavage sites and post-translational modifications.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the atriopeptin processing pathway and a typical experimental workflow.
References
- 1. Recombinant Soluble Corin Improves Cardiac Function in Mouse Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Corination" of the proANP converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of domain structures in the propeptide of corin essential for the processing of proatrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corin: New insights into the natriuretic peptide system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corin in Natriuretic Peptide Processing and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Atriopeptin in the Rodent Kidney: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a key hormone in the regulation of fluid and electrolyte balance, with profound effects on renal function. This technical guide provides an in-depth analysis of the function of atriopeptin in the rodent kidney, synthesizing data from numerous studies. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the physiological effects, underlying signaling pathways, and experimental methodologies used to investigate this critical peptide. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of signaling and experimental workflows through Graphviz diagrams.
Core Physiological Functions of Atriopeptin in the Rodent Kidney
Atriopeptin exerts a multifactorial influence on the rodent kidney, primarily aimed at promoting natriuresis (sodium excretion) and diuresis (water excretion), thereby reducing extracellular fluid volume and blood pressure. These effects are achieved through a coordinated series of actions on renal hemodynamics and tubular transport.
Hemodynamic Effects
A primary mechanism of atriopeptin's action is the alteration of renal hemodynamics. It induces a significant increase in the glomerular filtration rate (GFR).[1] This is achieved by:
-
Vasodilation of the afferent arteriole: This increases blood flow into the glomerulus.
-
Vasoconstriction of the efferent arteriole: This increases the hydrostatic pressure within the glomerular capillaries.[2]
Together, these actions lead to a higher filtration fraction, forcing more plasma through the glomerular filtration barrier.[2] While atriopeptin can cause a transient decrease in overall renal blood flow, its primary effect is a redistribution of flow and pressure to enhance filtration.[2][3]
Tubular Effects
Beyond its hemodynamic influence, atriopeptin directly acts on the renal tubules to inhibit sodium reabsorption. This occurs predominantly in the collecting duct, where it inhibits the epithelial sodium channel (ENaC). This action is mediated by the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).
Endocrine Interactions
Atriopeptin plays a crucial role in the counter-regulation of the renin-angiotensin-aldosterone system (RAAS), a key pathway for sodium and water retention. Atriopeptin inhibits the release of renin from the juxtaglomerular cells, which in turn reduces the production of angiotensin II and aldosterone.[4] This suppression of the RAAS contributes significantly to atriopeptin's natriuretic and diuretic effects.
Quantitative Data on Atriopeptin's Effects in Rodents
The following tables summarize the quantitative effects of atriopeptin administration on key renal parameters in rats, as documented in various studies.
Table 1: Dose-Response of Atriopeptin III on Renal Function in Anesthetized Rats
| Dose of Atriopeptin III (ng/kg) | Increase in Urine Flow (%) | Increase in Absolute Sodium Excretion (%) | Increase in Fractional Sodium Excretion (%) | Reference |
| 125 | 46 | 52 | 48 | [5][6] |
| 250 | 54 | 61 | 54 | [5][6] |
| 500 | 48-90 | 48-90 | - | [7] |
Data are presented as percentage increases from baseline.
Table 2: Effects of Atriopeptin III Infusion (0.2 µg/kg/min) in Rats with Chronic Renal Failure
| Parameter | Change | Reference |
| Systemic Blood Pressure | ↓ 20% | [1] |
| Glomerular Filtration Rate (GFR) | ↑ 24% | [1] |
| Renal Blood Flow | No change | [1] |
| Urine Volume | ↑ 4.4-fold | [1] |
| Sodium Excretion | ↑ 9 to 12-fold | [1] |
Table 3: Hemodynamic and Excretory Effects of Atriopeptin in the Isolated Perfused Rat Kidney
| Parameter | Baseline (Mean ± SEM) | After Atriopeptin (10⁻⁹ mol) (Mean ± SEM) | Reference |
| Glomerular Filtration Rate (ml/min) | 0.55 ± 0.08 | 0.71 ± 0.07 | [4] |
| Urine Flow (ml/min) | 0.018 ± 0.002 | 0.194 ± 0.028 | [4] |
| Absolute Sodium Excretion (µEq/min) | 1.83 ± 0.03 | 17.93 ± 2.71 | [4] |
| Absolute Potassium Excretion (µEq/min) | 0.67 ± 0.13 | 2.33 ± 0.18 | [4] |
Signaling Pathway of Atriopeptin in Renal Cells
Atriopeptin mediates its effects by binding to specific receptors on the surface of target cells in the kidney. The primary receptor responsible for its natriuretic and diuretic actions is the Natriuretic Peptide Receptor-A (NPR-A).[8][9]
The binding of atriopeptin to NPR-A activates the intracellular guanylate cyclase domain of the receptor. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9] cGMP then acts as a second messenger, activating cGMP-dependent protein kinases (PKG) and other downstream effectors that ultimately lead to the physiological responses, such as the inhibition of sodium channels and vasodilation.[8][9]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to assess the function of atriopeptin in rodent kidneys.
Measurement of Glomerular Filtration Rate (GFR) via Inulin (B196767) Clearance
This protocol is considered the gold standard for measuring GFR.[10]
Materials:
-
Inulin (e.g., FITC-inulin)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments
-
Catheters (for jugular vein, carotid artery, and bladder)
-
Infusion pump
-
Blood collection tubes
-
Urine collection vials
-
Spectrofluorometer or other analytical equipment for inulin measurement
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical board.
-
Catheterization: Cannulate the jugular vein for infusion, the carotid artery for blood sampling, and the bladder for urine collection.[10]
-
Inulin Infusion: Administer a bolus loading dose of inulin, followed by a continuous intravenous infusion to achieve a steady-state plasma concentration.[11]
-
Equilibration: Allow for an equilibration period (typically 60 minutes) for the inulin to distribute throughout the extracellular fluid.
-
Sample Collection: Collect timed urine samples (e.g., every 20-30 minutes) and a blood sample at the midpoint of each urine collection period.[11]
-
Analysis: Measure the concentration of inulin in plasma and urine samples.
-
Calculation: Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
Measurement of Renal Plasma Flow (RPF) via Para-Aminohippurate (PAH) Clearance
PAH is actively secreted by the renal tubules, and its clearance provides an estimate of renal plasma flow.[12]
Materials:
-
Para-aminohippurate (PAH)
-
Anesthetic
-
Surgical instruments
-
Catheters
-
Infusion pump
-
Blood and urine collection supplies
-
Spectrophotometer for PAH analysis
Procedure:
The surgical preparation is identical to the GFR measurement protocol.
-
PAH Infusion: Infuse PAH intravenously at a constant rate to achieve a stable plasma concentration.
-
Sample Collection: Collect timed urine and arterial blood samples.
-
Analysis: Determine the concentration of PAH in plasma and urine.
-
Calculation: Calculate RPF using the formula: RPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration.[12]
Radioimmunoassay (RIA) for Atriopeptin
This protocol allows for the quantification of atriopeptin levels in plasma.
Materials:
-
RIA kit for rat atriopeptin (containing radiolabeled atriopeptin, specific antibody, and standards)
-
Plasma samples collected in tubes containing aprotinin (B3435010) and EDTA
-
Gamma counter
-
Centrifuge
Procedure:
-
Sample Preparation: Collect blood into chilled tubes containing EDTA and aprotinin to prevent peptide degradation. Centrifuge to separate plasma and store at -80°C.[13]
-
Assay Setup: Prepare a standard curve using the provided atriopeptin standards.
-
Incubation: In assay tubes, combine the plasma sample or standard, the specific atriopeptin antibody, and the radiolabeled atriopeptin. Incubate to allow for competitive binding.[13]
-
Separation: Precipitate the antibody-bound fraction and separate it from the free fraction by centrifugation.[13]
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Calculation: Determine the concentration of atriopeptin in the samples by comparing their radioactivity to the standard curve.
Measurement of Urinary Sodium and Potassium Excretion
Materials:
-
Metabolic cages for 24-hour urine collection
-
Flame photometer or ion-selective electrode analyzer
Procedure:
-
Acclimatization: House the rats in metabolic cages for a period of acclimatization.
-
Urine Collection: Collect urine over a 24-hour period.[14]
-
Volume Measurement: Record the total volume of urine collected.
-
Electrolyte Analysis: Measure the concentration of sodium and potassium in the urine samples using a flame photometer or an ion-selective electrode analyzer.[15]
-
Calculation: Calculate the total 24-hour excretion of each electrolyte by multiplying the concentration by the total urine volume.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of atriopeptin on renal function in a rodent model.
Conclusion
Atriopeptin is a potent regulator of renal function in rodents, inducing significant natriuresis and diuresis through a combination of hemodynamic and tubular actions. Its signaling pathway, mediated by the NPR-A receptor and cGMP, is a well-defined target for pharmacological intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of atriopeptin's physiological roles and its therapeutic potential in conditions characterized by fluid and electrolyte imbalance. This comprehensive resource is intended to facilitate further research and drug development in this critical area of cardiovascular and renal physiology.
References
- 1. Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal and systemic hemodynamic effects of synthetic atrial natriuretic peptide in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is the natriuretic effect of atrial natriuretic factor in conscious rats mediated by renal vasodilatation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of atrial natriuretic peptide on renal function and renin release in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of atriopeptin III on renal function in two models of chronic renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of atriopeptin III on renal function in two models of chronic renal failure in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the action of atriopeptin III on renal function in normal and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 9. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 13. sceti.co.jp [sceti.co.jp]
- 14. Characteristics of sodium and water retention in rats with nephrotic syndrome induced by puromycin aminonucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Atriopeptin Signaling Pathway: A Technical Guide to its Core Components and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atriopeptin signaling pathway, primarily mediated by atrial natriuretic peptide (ANP), is a critical regulator of cardiovascular and renal homeostasis. ANP, a cardiac hormone, exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase. This interaction triggers a signaling cascade that plays a pivotal role in blood pressure regulation, natriuresis, and diuresis. Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension and heart failure, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core components of the atriopeptin signaling pathway, quantitative data associated with these components, and detailed experimental protocols for their investigation.
Core Components of the Atriopeptin Signaling Pathway
The atriopeptin signaling cascade is initiated by the synthesis and release of ANP and culminates in the activation of downstream effectors that mediate its physiological effects. The primary components are:
-
Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide hormone synthesized and stored in atrial myocytes as a 126-amino acid precursor, pro-ANP.[1] Its release is stimulated by atrial wall stretch, angiotensin II, and sympathetic stimulation.[2]
-
Corin: A transmembrane serine protease responsible for the conversion of pro-ANP to the biologically active ANP.[3]
-
Natriuretic Peptide Receptor-A (NPR-A/GC-A): The principal receptor for ANP. It is a single-pass transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[4][5]
-
Cyclic Guanosine (B1672433) Monophosphate (cGMP): The key second messenger in this pathway. It is synthesized from guanosine triphosphate (GTP) by the activated NPR-A.[6]
-
Downstream Effectors: cGMP exerts its effects by activating several downstream targets, including:
-
cGMP-dependent Protein Kinase (PKG): A serine/threonine kinase that phosphorylates various proteins, leading to smooth muscle relaxation and other cellular responses.[7]
-
Cyclic Nucleotide-Gated (CNG) Channels: Ion channels that are directly modulated by cGMP.[8]
-
Phosphodiesterases (PDEs): Enzymes that degrade cGMP, thereby regulating the duration and intensity of the signal. Specifically, cGMP can allosterically activate some PDEs.[9]
-
Quantitative Data
The following tables summarize key quantitative parameters of the atriopeptin signaling pathway components, providing a basis for comparative analysis and computational modeling.
| Parameter | Molecule(s) | Cell/Tissue Type | Value | Reference(s) |
| Binding Affinity (Kd) | ANP to NPR-A | Various cells and tissues | 1 x 10-10 - 1 x 10-9 M | [10] |
| ANP to purified ECD of rat NPR-A | - | ~1 nM | [11] | |
| ANP to NPR-A (High Affinity) | Cultured vascular smooth muscle cells (WKY rats) | 0.3 nmol | [12] | |
| ANP to NPR-A (Low Affinity) | Cultured vascular smooth muscle cells (WKY rats) | 15 nmol | [12] | |
| IC50 | ANP | Human Platelet Receptors | 0.1 nM | [13] |
| Atriopeptin Analog I | Human Platelet Receptors | 3 nM | [13] | |
| ANP | Rat Olfactory Bulb Membranes | 0.40 nM | [13] | |
| Atriopeptin Analog I | Rat Olfactory Bulb Membranes | ~28 nM | [13] | |
| EC50 | cGMP for Yellow PfPKG biosensor | - | 23 ± 3 nM | [14] |
| cGMP for cGi-500 biosensor | - | 500 nM | [15] | |
| Half-life (t1/2) | Exogenous ANP | Normal animals | 31 seconds | [16] |
| Exogenous ANP | Nephrectomized animals | 64 seconds | [16] |
WKY: Wistar-Kyoto rats ECD: Extracellular Domain
| Parameter | Enzyme/Process | Conditions | Value | Reference(s) |
| Guanylate Cyclase Activity | BdPepR2 (a plant GC) | 1.5 mM GTP | 72.1 pmol cGMP mg protein-1 min-1 (±9.48) | [8] |
| Catalytic Efficiency (kcat/Km) | ROS-GC1 with myristoylated GCAP-1 | Reconstituted system | 25-fold increase | [17] |
| cGMP Production | ANP stimulation | Saline-infused patients (volume overload) | ~3-fold increase in cGMP levels | [17] |
| ANP treatment (50 pg/mL) | H295R human adrenocortical cells (at 60 min) | Significant increase in cGMP (units: pM/mg protein) | [18] |
Signaling Pathway Diagram
Experimental Protocols
Guanylate Cyclase Activity Assay
This protocol is adapted from a method for determining guanylate cyclase activity by measuring the formation of cGMP.[8][19]
Objective: To quantify the ANP-stimulated guanylate cyclase activity of NPR-A in a membrane preparation.
Materials:
-
Cell or tissue homogenates containing NPR-A
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MnCl2 or MgCl2 (5 mM)
-
GTP (substrate, 0.5–2 mM)
-
[α-32P]GTP (for radiolabeling)
-
ANP (stimulator)
-
Theophylline (10 mM, PDE inhibitor)
-
Unlabeled cGMP (1 mM)
-
EDTA (to stop the reaction)
-
Dowex-50-H+ and alumina (B75360) columns for chromatography
-
Scintillation counter
Procedure:
-
Prepare membrane fractions from cells or tissues expressing NPR-A.
-
Set up the reaction mixture in a final volume of 100 µL containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
5 mM MnCl2 or MgCl2
-
1 mM [α-32P]GTP
-
10 mM Theophylline
-
1 mM cGMP
-
5-100 µg of membrane protein
-
-
Add varying concentrations of ANP to the experimental tubes. Include a control with no ANP.
-
Initiate the reaction by adding the membrane preparation and incubate at 30°C for 15 minutes.
-
Terminate the reaction by adding EDTA.
-
Isolate the [32P]cGMP formed by sequential chromatography on Dowex-50-H+ and alumina columns.
-
Quantify the amount of [32P]cGMP using a scintillation counter.
-
Calculate the specific activity of guanylate cyclase (e.g., in pmol cGMP/min/mg protein).
Immunoprecipitation-Kinase Assay for PKG Activity
This protocol describes a method to measure the activity of PKG by immunoprecipitating it from cell lysates and then performing an in vitro kinase assay.
Objective: To determine the effect of ANP on the kinase activity of PKG.
Materials:
-
Cultured cells (e.g., cardiomyocytes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PKG antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Kinase buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.5 mM DTT)
-
ATP (including [γ-32P]ATP)
-
Specific PKG substrate (e.g., a synthetic peptide)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Lysis:
-
Treat cells with and without ANP for a specified time.
-
Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-PKG antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase buffer.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated PKG-bead complex in kinase buffer.
-
Add the PKG substrate and ATP (containing [γ-32P]ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the phosphorylated substrate.
-
Quantify the band intensity to determine PKG activity.
-
Live-Cell cGMP Measurement using FRET-based Biosensors
This protocol outlines the use of Förster Resonance Energy Transfer (FRET)-based biosensors to monitor real-time changes in intracellular cGMP concentrations in response to ANP.[14][15]
Objective: To visualize and quantify the spatiotemporal dynamics of cGMP production in living cells upon ANP stimulation.
Materials:
-
Live-cell imaging microscope equipped for FRET (e.g., with appropriate filters and a sensitive camera).
-
Cultured cells suitable for transfection and imaging.
-
FRET-based cGMP biosensor plasmid (e.g., cGi-500 or Yellow PfPKG).
-
Transfection reagent.
-
Imaging medium (e.g., PBS or phenol (B47542) red-free medium).
-
ANP solution.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the FRET-based cGMP biosensor plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for biosensor expression.
-
-
Imaging Setup:
-
Mount the dish on the microscope stage.
-
Replace the culture medium with imaging medium.
-
Set up the microscope for FRET imaging, acquiring images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels upon donor excitation.
-
-
Data Acquisition:
-
Acquire baseline images for a few minutes to establish a stable baseline FRET ratio.
-
Add ANP to the imaging medium at the desired concentration.
-
Continuously acquire images in both channels to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP/CFP intensity) for individual cells or regions of interest.
-
Normalize the FRET ratio to the baseline to represent the change in cGMP concentration.
-
Plot the normalized FRET ratio over time to visualize the kinetics of the cGMP response.
-
Conclusion
The atriopeptin signaling pathway is a fundamental mechanism for maintaining cardiovascular homeostasis. A thorough understanding of its core components and their interactions is essential for the development of novel therapeutics for cardiovascular diseases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this field. The continued investigation into the finer details of this pathway, including the precise kinetic parameters of its enzymatic components, will undoubtedly pave the way for more targeted and effective drug discovery efforts.
References
- 1. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 2. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dreamstime.com [dreamstime.com]
- 10. Kinetic characterization of atrial natriuretic factor-sensitive particulate guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 12. Structure, signaling mechanism and regulation of the natriuretic peptide receptor guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of fluorescence resonance energy transfer (FRET)-based cGMP indicators: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulatory modes of rod outer segment membrane guanylate cyclase differ in catalytic efficiency and Ca(2+)-sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid method for the assay of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Atriopeptin II: An In-depth Technical Guide on its In Vivo Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, is a key regulator of cardiovascular and renal homeostasis.[1][2] Synthesized and released from cardiac atria in response to atrial distension, atriopeptin II exerts its physiological effects through a complex interplay of signaling pathways, leading to vasodilation, natriuresis, and diuresis, and antagonism of the renin-angiotensin-aldosterone system (RAAS).[3][4] This technical guide provides a comprehensive overview of the in vivo mechanism of action of atriopeptin II, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling cascades and experimental workflows.
Core Mechanism of Action: Signaling Pathway
The primary mechanism of action of atriopeptin II is initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[3][5] This binding event triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[3][6] The elevation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to the diverse physiological effects of atriopeptin II.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the in vivo action of atriopeptin II.
Table 1: Receptor Binding and Enzyme Activation
| Parameter | Value | Species/Tissue | Reference |
| NPR-A Receptor Binding (KD) | 5.10 x 10-10 M | Rat Adrenal Membranes | [8] |
| Guanylyl Cyclase Activation (EC50) | ~10-8 M | Rat Adrenal Membranes | [8] |
| Guanylyl Cyclase Activation (Ka) | 0.4 - 4 nM | Rabbit Ciliary Process | [9] |
Table 2: In Vivo Hemodynamic Effects in Conscious Sheep (Infusion of 0.1 nmol/kg/min for 30 min)
| Parameter | Change | P-value | Reference |
| Arterial Pressure | ↓ 9% | < 0.05 | [10] |
| Cardiac Output | ↓ 18% | < 0.05 | [10] |
| Stroke Volume | ↓ 28% | < 0.05 | [10] |
| Right Atrial Pressure | ↓ 2.3 mmHg | < 0.05 | [10] |
| Heart Rate | ↑ 16% | < 0.05 | [10] |
| Total Peripheral Resistance | ↑ 13% | < 0.05 | [10] |
Table 3: Aldosterone (B195564) Inhibition
| Condition | Inhibition | Atriopeptin II Concentration | Species/Cell Type | Reference |
| Basal Aldosterone Release | Significant Inhibition | 10 pM | Rat Adrenal Zona Glomerulosa Cells | [11][12] |
| Basal Aldosterone Release | 79% Inhibition | 10 nM | Rat Adrenal Zona Glomerulosa Cells | [12][13] |
Table 4: Half-life
| Parameter | Value | Species | Condition | Reference |
| Half-life (T1/2) | 31 sec | Rat | Normal | [14] |
| Half-life (T1/2) | 64 sec | Rat | Nephrectomized | [14] |
Key Physiological Effects In Vivo
Vasodilation
Atriopeptin II induces vasodilation, leading to a decrease in blood pressure.[4] However, the in vivo response can be complex. In conscious rats, intravenous infusion of atriopeptin II (0.25-4 µg/kg/min) caused a dose-dependent fall in mean arterial pressure.[15] This was primarily attributed to a marked decrease in cardiac output, while total and regional vascular resistances actually increased, possibly due to reflex compensatory mechanisms.[15] In contrast, intra-arterial infusion in humans results in a dose-dependent vasodilator response.[16]
Natriuresis and Diuresis
A hallmark effect of atriopeptin II is the promotion of sodium (natriuresis) and water (diuresis) excretion by the kidneys.[17][18] In anesthetized rats, atriopeptin II produced a significant increase in urinary volume and sodium excretion.[18] This effect is mediated by several renal actions, including increased glomerular filtration rate (GFR) and inhibition of sodium reabsorption in the proximal tubules.[19]
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Atriopeptin II acts as a physiological antagonist to the RAAS.[3] It inhibits the release of renin, which in turn reduces the production of angiotensin II and aldosterone.[11][12] In vivo infusions in rats have demonstrated that atriopeptin II significantly inhibits the aldosterone response to angiotensin II.[12] This inhibition of aldosterone, a key hormone for sodium retention, contributes significantly to the natriuretic and diuretic effects of atriopeptin II.[13]
Experimental Protocols
In Vivo Measurement of Hemodynamic Effects in Conscious Rats
This protocol is adapted from studies investigating the cardiovascular effects of atriopeptin II.[15]
Objective: To measure the effects of atriopeptin II on mean arterial pressure, heart rate, and regional blood flow in conscious, unrestrained rats.
Materials:
-
Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
-
Atriopeptin II (synthetic).
-
Miniaturized pulsed Doppler flow probes.
-
Electromagnetic flow probe.
-
Intravenous infusion pumps.
-
Data acquisition system.
Procedure:
-
Surgical Instrumentation:
-
Anesthetize rats and chronically implant miniaturized pulsed Doppler flow probes around the renal, mesenteric, and hindquarters arteries to measure regional blood flow.
-
For cardiac output measurement, implant an electromagnetic flow probe on the ascending aorta.
-
Implant catheters in a femoral artery and vein for blood pressure measurement and drug infusion, respectively.
-
Allow animals to recover for at least one week post-surgery.
-
-
Experimental Setup:
-
Place conscious, unrestrained rats in their home cages.
-
Connect the arterial catheter to a pressure transducer and the flow probes to the data acquisition system.
-
-
Infusion Protocol:
-
After a stabilization period, begin a continuous intravenous infusion of saline (vehicle control).
-
Following the control period, infuse increasing doses of atriopeptin II (e.g., 0.25, 0.5, 1, 2, and 4 µg/kg/min).
-
Maintain each infusion rate for a set period (e.g., 15 minutes).
-
-
Data Analysis:
-
Record mean arterial pressure, heart rate, and regional blood flows continuously.
-
Calculate regional vascular resistance by dividing mean arterial pressure by regional blood flow.
-
Calculate total peripheral resistance by dividing mean arterial pressure by cardiac output.
-
Compare the dose-dependent effects of atriopeptin II to the saline control.
-
In Vivo Measurement of Natriuretic and Diuretic Effects in Anesthetized Rats
This protocol is based on studies evaluating the renal effects of atriopeptin II.[18][20]
Objective: To determine the effect of atriopeptin II on urine flow, sodium excretion, and glomerular filtration rate in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., sodium pentobarbitone).
-
Infusion pumps.
-
Catheters for tracheal, jugular vein, carotid artery, and bladder cannulation.
-
Inulin (B196767) and para-aminohippurate (PAH) for clearance measurements.
-
Flame photometer for sodium and potassium analysis.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a heated surgical table to maintain body temperature.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling.
-
Cannulate the bladder for urine collection.
-
-
Infusion and Equilibration:
-
Start a continuous intravenous infusion of saline containing inulin and PAH to measure GFR and renal plasma flow, respectively.
-
Allow for an equilibration period of at least 60 minutes.
-
-
Experimental Periods:
-
Collect urine over two or three consecutive control periods (e.g., 20 minutes each).
-
Administer a bolus injection or start a continuous infusion of atriopeptin II.
-
Collect urine over several experimental periods following atriopeptin II administration.
-
Collect arterial blood samples at the midpoint of each collection period.
-
-
Sample Analysis:
-
Measure urine volume gravimetrically.
-
Determine urine and plasma concentrations of sodium and potassium using a flame photometer.
-
Measure inulin and PAH concentrations to calculate GFR and renal plasma flow.
-
-
Data Analysis:
-
Calculate urine flow rate, sodium and potassium excretion rates, and GFR for each period.
-
Compare the values from the experimental periods with the control periods to determine the effects of atriopeptin II.
-
Conclusion
Atriopeptin II is a potent peptide hormone with significant in vivo effects on the cardiovascular and renal systems. Its mechanism of action, centered on the activation of the NPR-A receptor and subsequent cGMP signaling, leads to vasodilation, natriuresis, diuresis, and a counter-regulatory effect on the renin-angiotensin-aldosterone system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of atriopeptin II and related compounds in cardiovascular diseases.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natriuretic peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of atrial peptides on aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Effect of atrial peptides on aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atriopeptin turnover: quantitative relationship between in vivo changes in plasma levels and atrial content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Failure of atriopeptin II to cause arterial vasodilation in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of Atriopeptins I and II on the relationship between glomerular filtration and natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The renal response to acute hypervolemia is caused by atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atrial natriuretic peptide inhibits angiotensin-stimulated proximal tubular sodium and water reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
The Heart as an Endocrine Organ: A Technical Guide to Atriopeptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heart, long recognized for its primary role as a mechanical pump, also functions as a critical endocrine organ. This function is primarily mediated by the synthesis and secretion of atriopeptin, also known as atrial natriuretic peptide (ANP). This peptide hormone plays a pivotal role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance. This in-depth technical guide provides a comprehensive overview of the endocrine function of the heart with a specific focus on atriopeptin. It details the synthesis, secretion, signaling pathways, and physiological effects of this crucial cardiac hormone. Furthermore, this guide furnishes detailed experimental protocols for the quantification of atriopeptin and the investigation of its biological functions, alongside a compilation of key quantitative data to support research and drug development endeavors in this field.
Introduction
The discovery of the heart's endocrine function revolutionized our understanding of cardiovascular regulation.[1][2] Atrial cardiomyocytes synthesize and store atriopeptin, a 28-amino acid peptide, which is released into the circulation in response to atrial wall stretch caused by increased blood volume.[3][4] Atriopeptin exerts its effects through a variety of mechanisms, primarily by promoting natriuresis (sodium excretion) and diuresis (water excretion) by the kidneys, inducing vasodilation of blood vessels, and antagonizing the renin-angiotensin-aldosterone system (RAAS).[5][6] These actions collectively lead to a reduction in blood volume and pressure, thereby alleviating the workload on the heart.[7]
The clinical significance of atriopeptin is underscored by its altered levels in various cardiovascular diseases, including heart failure, hypertension, and myocardial infarction.[8] This has spurred significant interest in atriopeptin as a diagnostic and prognostic biomarker, as well as a therapeutic target for the development of novel cardiovascular drugs.[9] This guide aims to provide a detailed technical resource for professionals engaged in research and drug development related to the endocrine heart and atriopeptin.
Atriopeptin: From Synthesis to Secretion
Atriopeptin is synthesized as a preprohormone, pre-proANP (151 amino acids), which is encoded by the NPPA gene.[3] Post-translational processing involves the cleavage of the signal peptide to form proANP (126 amino acids), the primary storage form of the hormone in atrial granules.[3] Upon stimulation, such as atrial distension, proANP is cleaved by the serine protease corin (B2432093) into the biologically active C-terminal fragment, the 28-amino acid mature atriopeptin, and an N-terminal fragment.[5]
The primary stimulus for atriopeptin release is the mechanical stretching of the atrial walls, which occurs during conditions of increased intravascular volume.[3][4] Other factors that can stimulate its release include sympathetic nervous system activation, increased sodium concentration, and certain vasoconstrictors.[3]
Signaling Pathway of Atriopeptin
Atriopeptin exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[5][10] The binding of atriopeptin to NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain.[4] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]
cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG).[11] PKG, in turn, phosphorylates various downstream target proteins, leading to the diverse physiological effects of atriopeptin, including vasodilation, natriuresis, and inhibition of aldosterone (B195564) secretion.[12]
Physiological Effects of Atriopeptin
The physiological actions of atriopeptin are directed towards reducing blood pressure and extracellular fluid volume. These effects are mediated through its actions on the kidneys, blood vessels, and the adrenal glands.
-
Renal Effects: Atriopeptin increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles of the glomeruli.[1] It also directly inhibits sodium reabsorption in the collecting ducts.[3] These combined actions lead to increased excretion of sodium and water in the urine (natriuresis and diuresis).[12]
-
Vascular Effects: Atriopeptin is a potent vasodilator, causing relaxation of vascular smooth muscle cells.[4] This leads to a decrease in total peripheral resistance and a reduction in arterial blood pressure.[6]
-
Endocrine Effects: Atriopeptin inhibits the secretion of renin from the kidneys, thereby suppressing the renin-angiotensin-aldosterone system (RAAS).[5] It also directly inhibits the synthesis and release of aldosterone from the adrenal cortex.[13] Aldosterone is a hormone that promotes sodium and water retention, so its inhibition by atriopeptin further contributes to the reduction of blood volume.
Quantitative Data
The following tables summarize key quantitative data related to atriopeptin.
Table 1: Pharmacokinetic and Physiological Parameters of Atriopeptin
| Parameter | Value | Reference(s) |
| Half-life | 2.5 - 5 minutes | [14] |
| Normal Plasma Concentration | 26.0 ± 15.5 pg/mL | [15] |
| Plasma Concentration in Congestive Heart Failure | Significantly elevated (e.g., >3 times normal) | [16] |
| Plasma Concentration in Chronic Renal Failure | Markedly elevated | [17] |
| Effect of Infusion on GFR (Healthy Men) | +15% | [5] |
| Effect of Infusion on Diastolic Blood Pressure (Healthy Men) | -12% | [5] |
| Effect of Infusion on Sodium Excretion (Healthy Men) | +224% | [5] |
Table 2: Comparative Efficacy of Atriopeptin Analogs
| Parameter | Atriopeptin I | Atriopeptin II | Atriopeptin III / α-hANP | Reference(s) |
| Depressor Response | + | ++ | +++ | [18] |
| Natriuretic Activity | + | ++ | +++ | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in atriopeptin research.
Quantification of Atriopeptin
Accurate measurement of atriopeptin levels in biological samples is crucial for both basic research and clinical studies. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly used methods.
6.1.1. Radioimmunoassay (RIA) Protocol for Atriopeptin
This protocol is a generalized procedure based on commercially available RIA kits.
Materials:
-
Atriopeptin RIA kit (containing standards, primary antibody, 125I-labeled atriopeptin tracer, and second antibody/precipitating reagent)
-
EDTA-plasma samples
-
C18 solid-phase extraction cartridges
-
Assay buffer
-
Gamma counter
-
Centrifuge
Procedure:
-
Sample Preparation (Plasma Extraction):
-
Acidify plasma samples with an equal volume of 4% acetic acid.
-
Activate C18 cartridges by washing with methanol (B129727) followed by water.
-
Apply the acidified plasma to the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the atriopeptin with a solution of acetic acid in ethanol.
-
Evaporate the eluate to dryness and reconstitute in assay buffer.[19][20]
-
-
Assay Procedure:
-
Pipette standards, controls, and extracted samples into appropriately labeled tubes.
-
Add the primary anti-atriopeptin antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Vortex and incubate for 20-24 hours at 4°C.
-
Add the 125I-labeled atriopeptin tracer to all tubes.
-
Vortex and incubate for another 20-24 hours at 4°C.[10]
-
-
Separation and Counting:
-
Add the second antibody/precipitating reagent to all tubes except the TC tubes.
-
Vortex and incubate for 30-60 minutes at 4°C.
-
Centrifuge at 1500-2000 x g for 15-20 minutes at 4°C to pellet the antibody-bound fraction.[10]
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.[4]
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the atriopeptin standards.
-
Determine the concentration of atriopeptin in the samples by interpolating their percentage of bound tracer from the standard curve.[12]
-
6.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Atriopeptin
This protocol is a generalized procedure for a competitive ELISA, often available in commercial kits.
Materials:
-
Atriopeptin ELISA kit (containing a pre-coated microplate, standards, biotinylated atriopeptin, HRP-conjugated streptavidin, substrate, and stop solution)
-
Plasma, urine, or cell culture supernatant samples
-
Assay diluent
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the atriopeptin standard in assay diluent.
-
Dilute samples as necessary in assay diluent.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add a fixed amount of biotinylated atriopeptin to each well.
-
Add the primary anti-atriopeptin antibody to each well to initiate the competitive binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing and Detection:
-
Wash the plate several times with wash buffer to remove unbound reagents.
-
Add HRP-conjugated streptavidin to each well and incubate for 1 hour.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.[21]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the atriopeptin standards (note: in a competitive assay, absorbance is inversely proportional to the concentration).
-
Determine the concentration of atriopeptin in the samples from the standard curve.[22]
-
In Vivo Assessment of Atriopeptin Function
Animal models are indispensable for studying the physiological and pathophysiological roles of atriopeptin.
6.2.1. Protocol for Atriopeptin Infusion and Blood Pressure Measurement in Rats
Materials:
-
Anesthetized or conscious, cannulated rats
-
Atriopeptin solution
-
Infusion pump
-
Blood pressure transducer and recording system
-
Data acquisition software
Procedure:
-
Animal Preparation:
-
Anesthetize the rat or use a previously instrumented conscious rat with indwelling catheters in a femoral artery (for blood pressure measurement) and a femoral vein (for infusion).
-
-
Baseline Measurement:
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes.
-
-
Atriopeptin Infusion:
-
Infuse atriopeptin intravenously at a constant rate (e.g., 0.1-1.0 µg/kg/min).
-
Continuously monitor and record MAP and heart rate throughout the infusion period and for a post-infusion period to observe recovery.
-
-
Data Analysis:
-
Calculate the change in MAP and heart rate from baseline at different time points during and after the infusion.
-
Compare the responses to atriopeptin with a vehicle control infusion.
-
In Vitro Investigation of Atriopeptin Signaling
Cell culture systems provide a controlled environment to dissect the molecular mechanisms of atriopeptin action.
6.3.1. Protocol for Western Blot Analysis of ANP Signaling Proteins
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, renal tubular cells)
-
Atriopeptin
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Blocking buffer
-
Primary antibodies (e.g., anti-phospho-VASP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with atriopeptin at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.[11]
-
-
Immunodetection:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the chemiluminescent substrate.
-
-
Image Acquisition and Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
-
Conclusion and Future Directions
Atriopeptin is a cardiac hormone with profound effects on cardiovascular and renal function. Its discovery has not only illuminated the endocrine role of the heart but has also opened new avenues for the diagnosis and treatment of cardiovascular diseases. The development of drugs that modulate the atriopeptin system, such as neprilysin inhibitors which prevent its degradation, has already shown clinical benefit in heart failure.[1]
Future research will likely focus on further elucidating the complex interplay between atriopeptin and other neurohormonal systems, exploring the therapeutic potential of novel atriopeptin analogs with improved pharmacokinetic profiles, and identifying new downstream targets of the atriopeptin signaling pathway. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and clinicians working to advance our understanding and therapeutic application of this vital cardiac hormone.
References
- 1. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide signaling co-regulates lipid metabolism and ventricular conduction system gene expression in the embryonic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 5. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. professional.heart.org [professional.heart.org]
- 9. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Guideline for the Use of Natriuretic Peptides in the Early Diagnosis and Management of Heart Failure in Primary Care (Joint Consensus Report by the Eurasian Society of Heart Failure and the Turkish Association of Family Medicine) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medicallabnotes.com [medicallabnotes.com]
- 15. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Large Animal Models of Heart Failure: A Translational Bridge to Clinical Success - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inis.iaea.org [inis.iaea.org]
- 18. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 19. phoenixbiotech.net [phoenixbiotech.net]
- 20. researchgate.net [researchgate.net]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
The Heart's Response to Volume Overload: An In-depth Technical Guide to the Regulation of Atriopeptin Secretion by Atrial Stretch
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the secretion of atriopeptin, also known as atrial natriuretic peptide (ANP), in response to atrial stretch. Understanding this critical physiological process is paramount for research into cardiovascular homeostasis, the pathophysiology of heart failure, and the development of novel therapeutic agents. This document details the signaling pathways, summarizes quantitative data from key studies, and outlines common experimental protocols.
Introduction: Atrial Stretch as the Primary Stimulus for Atriopeptin Release
Atriopeptin is a cardiac hormone primarily synthesized and stored in atrial myocytes. Its release is a key compensatory mechanism in response to increased blood volume and pressure.[1][2][3][4] The principal physiological stimulus for atriopeptin secretion is the mechanical stretching of the atrial walls, which occurs during conditions of hypervolemia.[1][2][5] This peptide hormone plays a vital role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[6] Atriopeptin exerts its effects by promoting vasodilation, natriuresis, and diuresis, and by antagonizing the renin-angiotensin-aldosterone system (RAAS).[2][3]
Mechanotransduction: From Mechanical Stretch to Cellular Signaling
The conversion of the mechanical stretch signal into a biochemical response within the atrial myocyte is a complex process known as mechanotransduction. This process involves a cascade of signaling events initiated by the physical deformation of the cell membrane.
The Role of Stretch-Activated Ion Channels
A primary event in the mechanotransduction of atrial stretch is the activation of stretch-activated ion channels (SACs) in the sarcolemma of atrial myocytes.[5][7] These channels, when opened by membrane stretch, allow the influx of cations, which is a critical early step in the signaling cascade leading to atriopeptin release.[8]
-
Non-selective Cation Channels: Evidence suggests that stretch-activated non-selective cation channels are key players in this process, acting as mechanosensors that transduce the physical stimulus into an intracellular signal.[8]
-
Potassium Channels: ATP-sensitive potassium (KATP) channels have also been implicated, with studies showing that their modulation can affect stretch-induced atriopeptin secretion.[9]
-
Calcium Channels: While L-type and T-type calcium channels do not appear to be directly involved in the stretch-induced release, intracellular calcium metabolism, potentially influenced by calmodulin, plays a role in both basal and stretch-dependent secretion.[5][10]
Intracellular Signaling Pathways
Following the initial ion influx, a series of intracellular signaling pathways are activated, ultimately leading to the exocytosis of atriopeptin-containing granules.
-
G-Proteins: Pertussis toxin-sensitive G-proteins (Gi/o) are involved in the signal transduction pathway, suggesting a link between the stretch-activated channels and downstream effectors.[9]
-
Cyclic GMP (cGMP): Unlike many hormonal systems, cyclic GMP appears to have an inhibitory effect on atriopeptin release.[5] Nitric oxide (NO), a vasodilator, inhibits atriopeptin secretion by increasing cGMP levels.[1][5]
-
Autocrine and Paracrine Factors:
-
Endothelin-1 (ET-1): This potent vasoconstrictor, released from endothelial cells, stimulates atriopeptin secretion and augments the release induced by stretch.[1][5] The increased atriopeptin release during cardiac ischemia is thought to be partly mediated by endothelin.[1]
-
Angiotensin II (Ang II): While vasoconstrictors like Ang II can indirectly increase atriopeptin secretion by increasing cardiac preload and afterload, their direct effects on secretion are not yet fully established.[1][5] Stretch can induce the release of Ang II from myocytes, which in turn can stimulate the secretion of ET-1.[7][11]
-
A diagram of the signaling pathways involved in stretch-induced atriopeptin secretion is presented below.
Caption: Signaling pathways in stretch-induced atriopeptin secretion.
Quantitative Data on Stretch-Induced Atriopeptin Secretion
The following tables summarize quantitative data from various studies investigating the effects of mechanical stretch on atriopeptin release.
| Experimental Model | Stretch Stimulus | Fold Increase in Atriopeptin Release | Reference |
| Isolated, arrested, perfused Wistar-Kyoto (WKY) rat ventricles | Increase in left ventricular pressure from 0 to 14 mmHg | 1.4 ± 0.1 | [12] |
| Isolated, arrested, perfused WKY rat ventricles | Increase in left ventricular pressure from 0 to 26 mmHg | 1.5 ± 0.2 | [12] |
| Isolated, arrested, perfused spontaneously hypertensive rat (SHR) ventricles | Increase in left ventricular pressure from 0 to 13 mmHg | 1.1 ± 0.1 | [12] |
| Isolated, arrested, perfused SHR ventricles | Increase in left ventricular pressure from 0 to 27 mmHg | 1.6 ± 0.2 | [12] |
| Perfused rat heart | Increase in right atrial pressure by 3.6 mmHg for 2 hours | 3.3 (for immunoreactive ANP) | [13] |
| Experimental Model | Measurement | Observation | Reference |
| Cultured neonatal rat atriocytes | Atriopeptin mRNA levels 24 hours post-stretch | ~9-fold increase relative to unstretched controls | [10] |
| Perfused rat heart | Right auricular BNP mRNA levels after 1 hour of stretch | 1.9-fold increase | [13] |
| Perfused rat heart | Right auricular BNP mRNA levels after 2 hours of stretch | 4.5-fold increase | [13] |
| Isolated rat papillary muscles | ANP mRNA levels after 5 hours of stretching | >3-fold increase compared to freshly excised muscles | [14] |
Experimental Protocols for Studying Atriopeptin Secretion
This section outlines the methodologies for key experiments cited in the literature.
Isolated Perfused Heart Preparation
This ex vivo model allows for the study of cardiac hormone secretion in response to controlled mechanical stimuli without the influence of systemic neural and endocrine factors.
Protocol:
-
Animal Model: Wistar-Kyoto (WKY) rats or spontaneously hypertensive rats (SHR) are commonly used.
-
Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold perfusion buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is perfused in a Langendorff or working heart mode with a physiological salt solution (e.g., Krebs-Henseleit buffer) gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).
-
Atrial Stretch Application:
-
Volume Loading: A balloon catheter is inserted into the left or right atrium, and the balloon is inflated with a known volume of fluid to induce a specific increase in atrial pressure.
-
Pressure Loading: The perfusion pressure can be increased to elevate afterload, indirectly stretching the atria.
-
-
Sample Collection: The coronary effluent is collected at regular intervals before, during, and after the application of stretch.
-
Atriopeptin Measurement: The concentration of atriopeptin in the perfusate is determined using a sensitive and specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[15]
-
Data Analysis: The rate of atriopeptin secretion is calculated and compared between baseline and stretch conditions.
The following diagram illustrates the general workflow for an isolated perfused heart experiment.
Caption: Workflow for isolated perfused heart experiments.
Cultured Atrial Myocyte Stretch System
This in vitro model allows for the investigation of cellular and molecular mechanisms in a controlled environment, free from the complexities of whole organ physiology.
Protocol:
-
Cell Culture: Neonatal rat atrial myocytes are isolated and cultured on flexible silicone membranes.
-
Application of Stretch: The flexible membrane is subjected to mechanical deformation using a device that applies a defined and reproducible stretch to the cultured cells.
-
Sample Collection: The cell culture medium is collected at various time points before and after the application of stretch.
-
Atriopeptin Measurement: The concentration of atriopeptin in the culture medium is quantified by immunoassay.
-
Molecular Analysis: Cells can be harvested for the analysis of gene expression (e.g., atriopeptin mRNA levels by qPCR or Northern blot) and protein expression (e.g., Western blot).
Implications for Drug Development
A thorough understanding of the atriopeptin system and its regulation by mechanical stretch is crucial for the development of novel therapeutics for cardiovascular diseases.
-
Heart Failure: In heart failure, the atria are chronically stretched, leading to elevated levels of circulating atriopeptin. However, a state of "natriuretic peptide resistance" can develop. Targeting the signaling pathways involved in atriopeptin secretion and its downstream effects could offer new therapeutic strategies.
-
Hypertension: Modulation of the atriopeptin system, for instance, by enhancing its secretion or potentiating its effects, could be a valuable approach for the treatment of hypertension.
-
Biomarkers: Plasma levels of atriopeptin and its precursor, pro-ANP, are established biomarkers for the diagnosis and prognosis of heart failure.[2] A deeper understanding of its release mechanisms can aid in the interpretation of these biomarker levels.
Conclusion
The secretion of atriopeptin in response to atrial stretch is a fundamental physiological mechanism for maintaining cardiovascular homeostasis. The process is initiated by the activation of stretch-activated ion channels and involves a complex interplay of intracellular signaling pathways, including G-proteins and cyclic nucleotides, as well as modulation by autocrine and paracrine factors. The experimental models and quantitative data presented in this guide provide a solid foundation for further research in this area. Continued investigation into the intricate details of this mechanotransduction system will undoubtedly pave the way for innovative therapeutic interventions for a range of cardiovascular disorders.
References
- 1. Mechanisms of atrial natriuretic peptide secretion from the atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin of Mechanotransduction: Stretch-Activated Ion Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Stretch-activated non-selective cation channel: a causal link between mechanical stretch and atrial natriuretic peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Stretch-dependent regulation of atrial peptide synthesis and secretion in cultured atrial cardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute Myocardial Response to Stretch: What We (don't) Know [frontiersin.org]
- 12. Passive mechanical stretch releases atrial natriuretic peptide from rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atrial stretch induces rapid increase in brain natriuretic peptide but not in atrial natriuretic peptide gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gene expression of atrial natriuretic peptide in rat papillary muscle. Rapid induction by mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
Unraveling the Molecular Architecture of Rat Atriopeptin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure of rat atriopeptin II, a key peptide hormone involved in cardiovascular and renal homeostasis. This document details its primary and tertiary structure, the experimental methodologies used for its characterization, and its downstream signaling pathways.
Primary and Physicochemical Characteristics of Rat Atriopeptin II
Rat atriopeptin II, also known as Atrial Natriuretic Factor (ANF)-(103-125), is a 23-amino acid peptide.[1] Its structure is characterized by a 17-membered ring formed by a disulfide bond between two cysteine residues. The amino acid sequence and key quantitative data are summarized in the tables below.
| Parameter | Value | Reference |
| Amino Acid Sequence | {SER}{SER}{CYS}{PHE}{GLY}{GLY}{ARG}{ILE}{ASP}{ARG}{ILE}{GLY}{ALA}{GLN}{SER}{GLY}{LEU}{GLY}{CYS}{ASN}{SER}{PHE}{ARG} | [2] |
| Number of Amino Acids | 23 | |
| Disulfide Bridge | Cys3 - Cys19 | [2] |
| Physicochemical Property | Value |
| Molecular Formula | C98H156N34O32S2 |
| Molecular Weight | 2386.7 Da |
Three-Dimensional Structure
The precise three-dimensional structure of isolated rat atriopeptin II has been a subject of investigation primarily through solution Nuclear Magnetic Resonance (NMR) spectroscopy. However, a significant understanding of its bioactive conformation comes from the X-ray crystal structure of the rat Atrial Natriuretic Peptide Receptor (ANPR-A) extracellular domain in complex with human Atrial Natriuretic Peptide (ANP), which shares a high degree of sequence homology with the rat peptide. The Protein Data Bank (PDB) entry 7BRH provides the atomic coordinates for this complex.[3] This structure reveals the critical interactions between the peptide and its receptor, highlighting the conformational changes upon binding. Another relevant structure is 3A3K , which details the rat ANP receptor extracellular domain.[4]
Experimental Protocols for Structural Elucidation
The determination of the molecular structure of peptides like atriopeptin II involves a multi-step process encompassing synthesis, purification, and sophisticated analytical techniques.
Peptide Synthesis and Purification
Synthetic rat atriopeptin II is typically produced using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
A representative workflow for the synthesis and purification is as follows:
NMR Spectroscopy for Solution Structure
Solution NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in a near-native state.
Key Methodologies:
-
Sample Preparation: Lyophilized peptide is dissolved in a suitable buffer, often containing a percentage of D₂O for the lock signal. The concentration is typically in the millimolar range.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. These include:
-
¹H-NMR: To assess the overall folding and purity.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for defining the tertiary structure.
-
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental data.
X-ray Crystallography of the Receptor-Ligand Complex
While crystallizing a small, flexible peptide like atriopeptin II alone is challenging, co-crystallization with its receptor provides invaluable information about its bioactive conformation.
Key Methodologies:
-
Protein Expression and Purification: The extracellular domain of the rat atriopeptin receptor is expressed in a suitable system (e.g., mammalian cells) and purified to homogeneity.
-
Crystallization: The purified receptor is mixed with a molar excess of synthetic atriopeptin II and subjected to various crystallization screening conditions (e.g., vapor diffusion).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the protein-peptide complex is then built into this map and refined to yield the final structure.
Signaling Pathway of Atriopeptin II
Atriopeptin II exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with intrinsic guanylate cyclase activity. This initiates a signaling cascade that ultimately leads to vasodilation and natriuresis.
The binding of atriopeptin II to the extracellular domain of NPR-A induces a conformational change in the receptor, which activates the intracellular guanylate cyclase domain.[5] This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular levels of cGMP subsequently activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins in smooth muscle cells and the kidneys, leading to vasodilation and increased sodium and water excretion.
References
- 1. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Crystal structure of hormone-bound atrial natriuretic peptide receptor extracellular domain: rotation mechanism for transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Atriopeptin II (Rat, Mouse)
Introduction
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP) (103-125), is a 23-amino acid peptide hormone primarily synthesized and secreted by cardiac atria.[1] It is a critical regulator of cardiovascular and renal homeostasis, exerting potent diuretic, natriuretic, and vasodilatory effects.[2][3] These physiological actions are primarily mediated through its binding to the Natriuretic Peptide Receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity.[4][5] This interaction triggers the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), a key second messenger that orchestrates the downstream cellular responses.[4][6]
These application notes provide detailed experimental protocols for investigating the physiological effects and signaling pathways of Atriopeptin II in rat and mouse models, tailored for researchers in physiology, pharmacology, and drug development.
Data Presentation
The following tables summarize quantitative data from key experimental studies involving Atriopeptin II administration in rats.
Table 1: Hemodynamic Effects of Intravenous Atriopeptin II Infusion in Conscious Spontaneously Hypertensive Rats (SHR) [7][8]
| Infusion Dose (µg/kg/min) | Change in Mean Arterial Pressure (MAP) (mmHg) | Change in Cardiac Output (%) | Change in Stroke Volume (%) | Change in Total Peripheral Resistance (TPR) (%) |
| 0.25 | - | -13 ± 3 | -18 ± 4 | +10 ± 3 |
| 4.0 | -27 ± 3 (Maximal Depressor Response) | -39 ± 4 | -48 ± 4 | +26 ± 3 |
Data presented as mean ± SEM. Doses were increased at 15-minute intervals.[7]
Table 2: Effects of Atriopeptin II on Regional Blood Flow and Vascular Resistance in Conscious Rats [7]
| Vascular Bed | Maximal Fall in Regional Blood Flow (%) | Change in Vascular Resistance |
| Mesenteric | -54 ± 3 | Significantly Increased |
| Renal | -28 ± 5 | Significantly Increased |
| Hindquarters | - | Significantly Increased |
Data presented as mean ± SEM. Maximal reductions in renal blood flow were observed at an infusion rate of 1 µg/kg/min.[7]
Table 3: Comparative Vasorelaxant and Natriuretic Activities of Atriopeptin Peptides [9][10]
| Peptide | Vasorelaxant Activity (Relative to AP III) | Natriuretic Activity (Relative to AP III) |
| Atriopeptin I (AP I) | < | < |
| Atriopeptin II (AP II) | < | < |
| Atriopeptin III (AP III) | = | = |
| alpha-hANP | = | = |
Relative activities determined in anesthetized rats and rabbit aortic ring preparations.[9][10]
Key Signaling Pathway & Experimental Workflow
The biological effects of Atriopeptin II are initiated by its binding to a cell surface receptor, leading to the production of an intracellular second messenger. The general workflow for studying its effects in vivo involves several key stages from animal preparation to data analysis.
Caption: Atriopeptin II signaling pathway.
Caption: General workflow for in vivo experiments.
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in Conscious Rats
This protocol is adapted from studies measuring cardiovascular parameters in conscious, unrestrained Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.[7][8]
1. Materials:
-
Atriopeptin II (purity >97%)[7]
-
Sterile 0.9% saline
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP)
-
Surgical instruments
-
Chronic indwelling catheters for intravenous infusion and arterial pressure measurement
-
Miniaturized pulsed Doppler flow probes (for regional blood flow)
-
Data acquisition system
2. Animal Preparation (Surgical Instrumentation):
-
Anesthetize the rat (e.g., sodium pentobarbital).
-
Surgically implant catheters into the femoral artery (for blood pressure) and vein (for infusion). Exteriorize the catheters at the back of the neck.
-
For regional blood flow measurement, place miniaturized pulsed Doppler flow probes around the renal, superior mesenteric, and/or iliac arteries.[7]
-
For cardiac output, an electromagnetic flow probe can be placed on the ascending aorta.[8]
-
Allow the animal to recover for at least 2-4 days before the experiment.[7]
3. Experimental Procedure:
-
Place the conscious, unrestrained rat in a cage that allows for free movement.
-
Connect the arterial catheter to a pressure transducer and the venous catheter to an infusion pump.
-
Allow the animal to acclimate and record stable baseline hemodynamic parameters for at least 30 minutes.
-
Reconstitute Atriopeptin II in sterile 0.9% saline to the desired stock concentration.
-
Begin intravenous infusion of Atriopeptin II. A common protocol involves increasing doses (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 µg/kg/min).[7]
-
Maintain each infusion rate for a set period (e.g., 15 minutes) to allow parameters to reach a steady state.[7]
-
Continuously record mean arterial pressure (MAP), heart rate, and regional blood flows throughout the infusion period.
-
A control group should be infused with saline vehicle at equivalent volumes.
4. Data Analysis:
-
Calculate changes in parameters from the pre-infusion baseline.
-
Calculate vascular resistance in specific beds if blood flow and pressure are measured.
-
Use appropriate statistical tests (e.g., one-way ANOVA, Student's t-test) to compare responses between the Atriopeptin II and saline-treated groups. A P-value < 0.05 is typically considered significant.[7]
Protocol 2: In Vitro Vasorelaxation Assay Using Aortic Rings
This protocol assesses the direct effect of Atriopeptin II on vascular smooth muscle relaxation.[9]
1. Materials:
-
Atriopeptin II
-
Norepinephrine (B1679862) (or other vasoconstrictor like histamine)
-
Krebs-Henseleit solution
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Male Wistar rats or New Zealand White rabbits
2. Tissue Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-5 mm in width.
3. Experimental Procedure:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
-
Induce a sustained contraction by adding a vasoconstrictor (e.g., norepinephrine at a concentration that produces ~80% of maximal response).
-
Once the contraction has stabilized, add cumulative concentrations of Atriopeptin II to the bath.
-
Record the relaxation response at each concentration until a maximal effect is achieved.
4. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of peptide causing 50% relaxation).[9]
Protocol 3: Measurement of Intracellular cGMP Levels
This protocol outlines a general method for measuring cGMP accumulation in cultured cells (e.g., rat fetal lung fibroblasts, RFL-6) in response to Atriopeptin II, a key step in its signaling cascade.[11]
1. Materials:
-
Atriopeptin II
-
Cultured cells expressing NPR-A (e.g., RFL-6 cells)
-
Cell culture medium and reagents
-
Cell lysis buffer
-
Commercial cGMP assay kit (e.g., Fluorescent Competitive Immunoassay or ELISA)[5][11]
-
Microplate reader
2. Experimental Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well) and grow to a high confluence.
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation, if necessary.
-
Treat the cells with varying concentrations of Atriopeptin II for a specified time (e.g., 15 minutes at 37°C).[11]
-
Terminate the stimulation and lyse the cells according to the assay kit's protocol.
-
Perform the cGMP measurement using a competitive immunoassay. In these assays, unlabeled cGMP from the sample competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibodies. The resulting signal is inversely proportional to the amount of cGMP in the sample.[5][11]
3. Data Analysis:
-
Generate a standard curve using the cGMP calibrators provided in the kit.
-
Calculate the concentration of cGMP in each cell lysate sample by interpolating from the standard curve.[5]
-
Normalize the cGMP concentration to the total protein content in each sample to account for variations in cell number.
-
Plot the cGMP concentration against the Atriopeptin II concentration to generate a dose-response curve.
References
- 1. genscript.com [genscript.com]
- 2. Is atriopeptin a physiological or pathophysiological substance? Studies in the autoimmune rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Failure of atriopeptin II to cause arterial vasodilation in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasorelaxant and natriuretic activities of synthetic atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Depressor and natriuretic activities of several atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
Atriopeptin II Radioimmunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), in biological samples using a radioimmunoassay (RIA). This competitive binding assay is a highly sensitive method suitable for research and drug development applications.
Principle of the Assay
The Atriopeptin II radioimmunoassay is a competitive assay. It is based on the competition between unlabeled Atriopeptin II (in standards or samples) and a fixed amount of radiolabeled Atriopeptin II (the tracer, typically labeled with Iodine-125) for a limited number of binding sites on a specific antibody. As the concentration of unlabeled Atriopeptin II in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the bound radioactivity as a function of the concentration of unlabeled Atriopeptin II standards. The concentration of Atriopeptin II in unknown samples can then be determined by comparing the measured radioactivity to the standard curve.[1]
Caption: Competitive binding principle of the Atriopeptin II RIA.
Experimental Protocols
This section outlines a general protocol for an Atriopeptin II radioimmunoassay. Specific details may vary between different commercial kits, and it is essential to follow the manufacturer's instructions.
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate results.
-
Sample Type: EDTA-plasma is the recommended sample type.[2]
-
Collection: Blood should be collected by venipuncture into tubes containing EDTA on crushed ice.[2]
-
Processing: Centrifuge the blood at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.[2]
-
Stabilization: Add a protease inhibitor, such as aprotinin (B3435010) (e.g., 200 KIU/mL of plasma), to prevent degradation of Atriopeptin II.[2]
-
Storage: Store plasma samples in polystyrene tubes at -20°C or lower.[2]
Plasma Extraction
For accurate measurement, especially at low concentrations, extraction of Atriopeptin II from plasma is highly recommended to remove interfering substances.[3][4] C18 Sep-Pak cartridges are commonly used for this purpose.[3][5]
-
Cartridge Pre-treatment:
-
Sample Loading:
-
Washing:
-
Wash the cartridge twice with 3 mL of distilled water.[5]
-
-
Elution:
-
Elute the peptide with 3 mL of 4% acetic acid in 86% ethanol.[5]
-
-
Drying and Reconstitution:
Reagent Preparation
-
Assay Buffer: Reconstitute the concentrated assay buffer with distilled or deionized water as per the kit instructions. This buffer is used for reconstituting standards, tracer, antibody, and for sample dilution.[2][6]
-
Standards: Reconstitute the lyophilized Atriopeptin II standard with the assay buffer to create a stock solution. Prepare a series of standards by serial dilution of the stock solution.[6]
-
Antibody: Reconstitute the lyophilized anti-Atriopeptin II antibody with the specified volume of assay buffer.[2][5]
-
Tracer (¹²⁵I-Atriopeptin II): Reconstitute the radiolabeled tracer with the specified volume of assay buffer. Handle with appropriate safety precautions for radioactive materials.[2][5]
Radioimmunoassay Procedure
The following is a typical non-equilibrium (delayed tracer addition) protocol, which can enhance assay sensitivity.[2]
-
Assay Setup:
-
Label polystyrene tubes (12 x 75 mm) for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, controls, and unknown samples.
-
-
Pipetting:
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of each standard, control, and reconstituted sample extract into the corresponding tubes.[2]
-
Add 200 µL of the reconstituted anti-Atriopeptin II antibody to all tubes except the TC and NSB tubes.[2]
-
Add 200 µL of assay buffer to the NSB tubes.[2]
-
-
First Incubation:
-
Tracer Addition:
-
Second Incubation:
-
Separation of Bound and Free Tracer:
-
A second antibody precipitation method is commonly used. Add 500 µL of precipitating reagent (e.g., goat anti-rabbit serum and normal rabbit serum in RIA buffer, or a second antibody/polyethylene glycol system) to all tubes except the TC tubes.[2][6]
-
Vortex and incubate for 30-90 minutes at room temperature or 2-8°C as specified.[1][2]
-
-
Centrifugation:
-
Centrifuge all tubes (except TC) at approximately 1700 x g for 20 minutes at 4°C.[6]
-
-
Decanting/Aspiration:
-
Counting:
-
Measure the radioactivity of the pellet in each tube (and the TC tubes) using a gamma counter for 1 minute.[2]
-
References
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. ibl-america.com [ibl-america.com]
- 3. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radio-immunoassay for plasma alpha human atrial natriuretic peptide: a comparison of direct and pre-extracted methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. phoenixbiotech.net [phoenixbiotech.net]
Application Notes and Protocols for Atriopeptin II (ANP) ELISA Kit
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of an Atriopeptin II (ANP) ELISA kit for the quantitative determination of ANP in various biological samples.
Introduction
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a 28-amino acid polypeptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1][2] It plays a crucial role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance.[1][3] ANP is released in response to atrial wall stretching, elevated sodium concentration, and sympathetic stimulation.[1] Its primary function is to reduce expanded extracellular fluid volume by increasing renal sodium and water excretion, leading to vasodilation and a decrease in blood pressure.[2][4] This makes ANP a significant biomarker in cardiovascular research and drug development, particularly in studies related to heart failure, hypertension, and renal diseases.
This document provides detailed protocols and data interpretation guidelines for a competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed to quantify ANP in samples such as plasma, urine, and cell culture media.[3]
Assay Principle
The Atriopeptin II ELISA kit is typically based on the principle of competitive binding. In this assay, ANP present in the sample competes with a fixed amount of biotinylated or HRP-conjugated ANP for a limited number of binding sites on a microplate pre-coated with an anti-ANP antibody.[5][6] The amount of labeled ANP that binds to the antibody is inversely proportional to the concentration of ANP in the sample.[5] Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the bound enzyme conjugate to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm.[3][5] A standard curve is generated by plotting the absorbance values of known concentrations of ANP, and the concentration of ANP in the unknown samples is determined by interpolating from this curve.
Data Presentation
Kit Performance Characteristics
The performance of the Atriopeptin II ELISA kit is characterized by its sensitivity, assay range, and precision. The following table summarizes typical performance data.
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [3][6] |
| Sample Types | Plasma, Urine, Cell Culture Supernatants, Cell/Tissue Lysates | [1][3][7] |
| Sensitivity | 0.25 - 9.38 pg/mL | [1][3][5][6][7] |
| Assay Range | 0.741 - 1000 pg/mL (Varies by kit) | [1][3][6][7] |
| Intra-assay Precision (CV%) | < 8% | [1] |
| Inter-assay Precision (CV%) | < 10% | [1] |
| Incubation Time | ~1.5 - 2.5 hours | [3][5][8] |
Standard Curve Example
A typical standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding ANP concentration on the x-axis. The following table provides an example of data used to generate a standard curve.
| Standard Concentration (pg/mL) | Mean Optical Density (450 nm) |
| 500 | 0.25 |
| 250 | 0.50 |
| 125 | 0.95 |
| 62.5 | 1.55 |
| 31.25 | 2.10 |
| 15.625 | 2.50 |
| 7.812 | 2.80 |
| 0 | 3.00 |
Note: This is example data. Users should generate their own standard curve for each assay.
Experimental Protocols
Materials and Reagents
-
Atriopeptin II ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)[1][3]
-
Microplate reader capable of measuring absorbance at 450 nm[3][5]
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Tubes for sample and standard dilution
Sample Collection and Storage
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[5][6] Aliquot and store the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Urine: Collect urine and centrifuge to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation for 20 minutes at 1000 x g at 2-8°C.[6] Assay immediately or aliquot and store at -20°C or -80°C.[5]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature (18-25°C) before use.[5] Prepare working solutions of standards, wash buffer, and detection antibody as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[5][8] It is recommended to run all standards and samples in duplicate.[5]
-
Incubation: Cover the plate with an adhesive sealer and incubate for 1-2 hours at 37°C.[5][8]
-
Washing: Aspirate the liquid from each well. Wash each well with 350-400 µL of 1X Wash Buffer. Repeat the wash process for a total of three to five washes.[5] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[8]
-
Detection Reagent Addition: Add 100 µL of the biotinylated detection antibody or HRP-conjugate to each well.[8]
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[8]
-
Second Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 90-100 µL of TMB Substrate to each well.[8]
-
Third Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[5][8]
-
Read Plate: Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[8]
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of ANP in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
Atriopeptin II (ANP) Signaling Pathway
Caption: Atriopeptin II (ANP) signaling pathway.
Atriopeptin II ELISA Experimental Workflow
Caption: Atriopeptin II ELISA experimental workflow.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
- 4. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Human ANP(Atrial Natriuretic Peptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for Atriopeptin II Cell Culture Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the biological activity of Atriopeptin II in a cell-based assay. The primary readout for Atriopeptin II activity is the downstream accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in cultured vascular smooth muscle cells.
Introduction
Atriopeptin II, a 23-amino acid peptide, is a member of the atrial natriuretic peptide (ANP) family.[1] These peptides are crucial regulators of blood pressure, blood volume, and electrolyte homeostasis.[2] Atriopeptin II exerts its biological effects, including potent vasodilation, by binding to and activating the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylate cyclase activity, which, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation.[3][4]
This document provides a detailed methodology for quantifying the dose-dependent stimulation of cGMP production by Atriopeptin II in cultured rat aortic smooth muscle cells.
Data Presentation
Table 1: Quantitative Data for Atriopeptin II Activity
| Parameter | Cell Type | Value | Reference |
| EC50 for cGMP production | Rat thoracic aorta smooth muscle cells | 81 nM | [1] |
| Threshold concentration for cGMP increase | Rat thoracic aorta strips | 1 nM | [3] |
| Maximal cGMP increase | Rat thoracic aorta smooth muscle cells (at 10 µM AP-II) | 7-fold | [1] |
| Time to maximal cGMP increase | Rat thoracic aorta smooth muscle cells | 5 minutes | [1] |
Signaling Pathway
References
- 1. Stimulation of cyclic GMP formation in smooth muscle cells by atriopeptin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of intracellular Ca2+ levels in cultured vascular smooth muscle cells. Reduction of Ca2+ by atriopeptin and 8-bromo-cyclic GMP is mediated by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Atriopeptin II
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of synthetic or recombinant Atriopeptin II using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Atriopeptin II, a potent natriuretic and diuretic peptide, requires high purity for accurate in-vitro and in-vivo studies.[1][2] The described method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to achieve excellent separation and purity.[][4]
Introduction
Atriopeptin II is a 23-amino-acid peptide that is a potent vasodilator as well as a natriuretic and diuretic agent.[1][2] It is part of the atrial natriuretic peptide (ANP) family of cardiac hormones that play a crucial role in cardiovascular homeostasis, primarily by regulating blood pressure and volume.[5][6] Given its significant physiological effects, obtaining highly purified Atriopeptin II is essential for research in pharmacology, physiology, and drug development.
Reversed-phase HPLC (RP-HPLC) is the standard and most effective technique for purifying peptides like Atriopeptin II.[][4] The method separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent, which allows for the sequential elution of peptides based on their hydrophobic character.[4] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), improves peak shape and resolution by neutralizing residual silanol (B1196071) groups on the silica-based column and forming ion pairs with the peptide.[]
Experimental Protocol
This protocol outlines the necessary steps for purifying Atriopeptin II using a preparative or semi-preparative RP-HPLC system.
Materials and Reagents
-
Crude Atriopeptin II: Lyophilized powder (from synthesis or recombinant expression).
-
HPLC Grade Water: With a resistivity of 18.2 MΩ·cm.
-
HPLC Grade Acetonitrile (ACN): UV cutoff <190 nm.
-
Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.
-
0.22 µm Syringe Filters: For sample clarification.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.
-
HPLC Column: A reversed-phase C18 column suitable for peptide purification.
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC Grade Water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC Grade Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Sample Preparation: Dissolve the crude lyophilized Atriopeptin II powder in a small volume of Mobile Phase A. The concentration will depend on the column's loading capacity (typically 1-10 mg/mL). Ensure the peptide is fully dissolved. If necessary, briefly sonicate the solution. Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[7]
HPLC Method Parameters
The following parameters serve as a starting point and may require optimization based on the specific HPLC system, column, and crude sample purity.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 10 µm, 300 Å) |
| Column Dimensions | Semi-Preparative: 10 mm ID x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 214 nm or 220 nm[4][8] |
| Column Temperature | Ambient (or 30-40 °C for improved resolution) |
| Injection Volume | 100 µL - 2 mL (dependent on concentration and column size) |
| Gradient Elution | See Table 2 below |
Gradient Elution Program
A linear gradient is typically used to separate the target peptide from synthesis-related impurities.[9]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 55 | 45 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Purification Procedure
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, crude Atriopeptin II sample onto the equilibrated column.
-
Chromatographic Run: Start the gradient method. Monitor the chromatogram in real-time.
-
Fraction Collection: Collect fractions corresponding to the major peak, which is presumed to be Atriopeptin II. It is advisable to collect narrow fractions across the entire peak to isolate the purest sections.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a stable, white powder.
Visualized Workflows and Pathways
HPLC Purification Workflow
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Atrial Natriuretic Peptide human ≥97% (HPLC) | 91917-63-4 [sigmaaldrich.com]
- 6. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes: Atriopeptin II Receptor Binding Assay
Introduction
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a key peptide hormone involved in cardiovascular and renal homeostasis.[1][2][3] It exerts its effects by binding to specific cell surface receptors, primarily the Natriuretic Peptide Receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[1][3] This binding event triggers a signaling cascade that leads to vasodilation, natriuresis, and diuresis, ultimately reducing blood pressure and blood volume.[1][4] Radioligand binding assays are the gold standard for quantifying the interaction between ligands like Atriopeptin II and their receptors, providing crucial data on receptor density (Bmax) and binding affinity (Kd or Ki).[5] These assays are fundamental in drug discovery and pharmacological research for screening compounds that modulate the ANP system.
There are three main types of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C.[6][7] NPR-A and NPR-B are linked to guanylyl cyclase activity, while NPR-C functions as a clearance receptor, internalizing and degrading the ligand.[6] This document provides a detailed protocol for performing a radioligand receptor binding assay for Atriopeptin II, focusing on its interaction with the NPR-A receptor.
Signaling Pathway
Binding of Atriopeptin (ANP) to its primary receptor, NPR-A, induces a conformational change that leads to receptor dimerization and activation of its intracellular guanylyl cyclase domain.[2] This enzyme catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[2][6] The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins, leading to physiological responses such as smooth muscle relaxation and vasodilation.[6]
Caption: Atriopeptin II (ANP) signaling via the NPR-A receptor.
Experimental Protocols
Radioligand binding assays are primarily conducted in two formats: saturation assays to characterize the receptor population and competitive assays to determine the affinity of test compounds.[5][8]
Membrane Preparation
This protocol describes the general steps for preparing crude membrane fractions from cells or tissues expressing Atriopeptin receptors.
Materials:
-
Cells or tissue expressing Atriopeptin receptors
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL aprotinin)
-
High-speed refrigerated centrifuge
-
Homogenizer (e.g., Dounce or Polytron)
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer.
-
Homogenize the suspension on ice. The number of strokes or duration will depend on the tissue/cell type and homogenizer used.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer or store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).[9]
Saturation Binding Assay Protocol
This assay determines the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]
Materials:
-
Membrane Preparation: Prepared as described above.
-
Radioligand: [¹²⁵I]-Atriopeptin (human, rat).
-
Unlabeled Ligand: Atriopeptin II or a related analog (e.g., ANP 1-28) for determining non-specific binding.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a vacuum manifold.[9][11]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the [¹²⁵I]-Atriopeptin in Assay Buffer. A typical concentration range spans from 0.1 to 10 times the estimated Kd.[11]
-
Set up triplicate tubes or a 96-well plate for each concentration of radioligand.
-
Total Binding: Add Assay Buffer, membrane preparation (e.g., 50-100 µg protein), and the corresponding dilution of [¹²⁵I]-Atriopeptin.
-
Non-specific Binding (NSB): Add Assay Buffer, membrane preparation, a high concentration of unlabeled Atriopeptin (e.g., 1 µM), and the corresponding dilution of [¹²⁵I]-Atriopeptin.
-
Incubate all tubes/wells at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding for each radioligand concentration.
Competitive Binding Assay Protocol
This assay measures the ability of a test compound to compete with a fixed concentration of radioligand for receptor binding, allowing for the determination of the compound's inhibitory constant (Ki).[5]
Materials:
-
Same as for the Saturation Binding Assay.
-
Test Compounds: Unlabeled compounds to be tested for their affinity to the Atriopeptin receptor.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
Set up triplicate tubes or wells for:
-
Total Binding: Assay Buffer, membranes, and a fixed concentration of [¹²⁵I]-Atriopeptin (typically at or below its Kd).
-
Non-specific Binding (NSB): Assay Buffer, membranes, a high concentration of unlabeled Atriopeptin (1 µM), and the fixed concentration of [¹²⁵I]-Atriopeptin.
-
Competition: Assay Buffer, membranes, each dilution of the test compound, and the fixed concentration of [¹²⁵I]-Atriopeptin.
-
-
Incubate, filter, and wash as described in the saturation assay protocol.
-
Quantify radioactivity using a scintillation counter.
-
Data is typically plotted as the percentage of specific binding versus the log concentration of the competitor.
References
- 1. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Vascular receptor binding activities and cyclic GMP responses by synthetic human and rat atrial natriuretic peptides (ANP) and receptor down-regulation by ANP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Atriopeptin II Activity in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, is a key regulator of cardiovascular and renal homeostasis.[1][2] It exerts its biological effects, including vasodilation, natriuresis, and diuresis, by activating its receptor, the natriuretic peptide receptor-A (NPRA), a particulate guanylate cyclase.[3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which mediates the downstream physiological responses.[4][5] Accurate measurement of Atriopeptin II activity in tissue homogenates is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the ANP system.
These application notes provide detailed protocols for quantifying Atriopeptin II activity in tissue homogenates through two primary methods: indirect measurement of cGMP production and direct quantification using immunoassay techniques.
Data Presentation
Table 1: Quantitative Effects of Atriopeptin II
| Parameter | Tissue/Cell Type | Atriopeptin II Concentration | Observed Effect | Reference |
| cGMP Increase | Rat Thoracic Aorta | 10 nM | 8-fold increase | [4] |
| cGMP Increase | Rat Thoracic Aorta Smooth Muscle Cells | 10 µM | 7-fold increase | [5] |
| cGMP Increase | Primary Rabbit Kidney Cells | 10 µM | 15-fold increase | [5] |
| EC50 for cGMP production | Rat Thoracic Aorta Smooth Muscle Cells | 81 nM | - | [5] |
| Relaxation | Rat Thoracic Aorta | 10 nM | 80% relaxation | [4] |
| Protein Kinase Activation | Rat Thoracic Aorta | 10 nM | 2-fold increase in cGMP-kinase activity | [4] |
Signaling Pathway
The primary signaling pathway of Atriopeptin II involves its binding to the NPRA receptor, which leads to the production of the second messenger cGMP.
Caption: Atriopeptin II signaling pathway.
Experimental Protocols
Protocol 1: Measurement of cGMP Production in Tissue Homogenates
This protocol describes an indirect method to measure Atriopeptin II activity by quantifying the production of its second messenger, cGMP.
Materials:
-
Tissue of interest (e.g., aorta, kidney)
-
Atriopeptin II standard
-
Homogenization buffer (e.g., 10 mM HCl)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cGMP enzyme immunoassay (EIA) kit
-
Protein assay kit (e.g., BCA or Bradford)
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Centrifuge
-
Microplate reader
Experimental Workflow:
Caption: Workflow for cGMP measurement.
Procedure:
-
Tissue Preparation: Excise the tissue of interest on ice and weigh it.
-
Homogenization: Homogenize the tissue in ice-cold homogenization buffer containing a phosphodiesterase inhibitor (to prevent cGMP degradation). The ratio of buffer to tissue should be optimized for the specific tissue type.
-
Incubation: Aliquot the tissue homogenate into microcentrifuge tubes. Add varying concentrations of Atriopeptin II or vehicle control to the tubes. Incubate at 37°C for a predetermined time (e.g., 10-15 minutes).[4][5]
-
Reaction Termination: Stop the reaction by a method such as heat inactivation (e.g., boiling for 5 minutes).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.
-
Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration using a standard protein assay. This will be used for normalization.
-
cGMP Measurement: Perform a cGMP enzyme immunoassay (EIA) on the remaining supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cGMP in each sample. Normalize the cGMP concentration to the total protein concentration to account for variations in tissue amount.
Protocol 2: Direct Quantification of Atriopeptin II by Radioimmunoassay (RIA)
This protocol provides a method for the direct measurement of Atriopeptin II concentration in tissue homogenates using a competitive radioimmunoassay.
Materials:
-
Tissue of interest
-
Extraction buffer (e.g., acid-ethanol)
-
RIA kit for Atriopeptin II (containing ¹²⁵I-labeled Atriopeptin II, primary antibody, and standards)
-
Separating reagent (e.g., secondary antibody or protein A/G beads)
-
Gamma counter
-
Homogenizer
-
Centrifuge
Experimental Workflow:
Caption: Workflow for Atriopeptin II RIA.
Procedure:
-
Tissue Homogenization and Extraction: Homogenize the weighed tissue in an appropriate extraction buffer designed to precipitate proteins and extract peptides.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
Peptide Extraction: The supernatant containing the peptides can be further purified and concentrated using a C18 solid-phase extraction column.[6]
-
Lyophilization and Reconstitution: Lyophilize the extracted peptide fraction and reconstitute it in the RIA buffer provided with the kit.
-
RIA Procedure:
-
Set up assay tubes for standards, controls, and unknown samples.
-
Add the reconstituted sample or standard to the respective tubes.
-
Add the primary antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add the ¹²⁵I-labeled Atriopeptin II (tracer) to all tubes.
-
Incubate the tubes as per the RIA kit instructions (e.g., overnight at 4°C).[7]
-
-
Separation of Bound and Free Tracer: Add the separating reagent to precipitate the antibody-bound tracer. Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the Atriopeptin II standards. Determine the concentration of Atriopeptin II in the samples by interpolating their percentage of bound tracer on the standard curve.
Note on Immunoassays: While RIA is a highly sensitive method, enzyme immunoassays (EIA) or enzyme-linked immunosorbent assays (ELISA) for Atriopeptin II are also available and offer a non-radioactive alternative.[8][9][10] The general principle of competitive binding is similar, with an enzyme-conjugated peptide or antibody used for detection.
Concluding Remarks
The choice of method for measuring Atriopeptin II activity depends on the specific research question. The cGMP assay provides a functional measure of Atriopeptin II's biological activity on its target tissue. Immunoassays like RIA or ELISA provide a direct quantification of the peptide itself. For a comprehensive understanding, a combination of these methods is often recommended. Proper sample handling and the use of appropriate controls are critical for obtaining accurate and reproducible results.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of cyclic GMP formation in smooth muscle cells by atriopeptin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. Development, validation and application of an enzyme immunoassay (EIA) of atriopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive enzyme immunoassay for atrial natriuretic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel and sensitive noncompetitive enzyme immunoassay (hetero-two-site enzyme immunoassay) for alpha-human atrial natriuretic peptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Atriopeptin II: Comprehensive Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the stability and storage of Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP). Understanding the stability profile of Atriopeptin II is critical for ensuring accurate and reproducible experimental results and for the development of potential therapeutic applications.
Introduction to Atriopeptin II
Atriopeptin II is a 28-amino acid peptide hormone primarily synthesized and secreted by cardiac atrial myocytes. It plays a crucial role in the regulation of blood pressure, blood volume, and electrolyte homeostasis. Its physiological effects, which include vasodilation, natriuresis, and diuresis, are mediated through its interaction with the natriuretic peptide receptor-A (NPR-A).
Stability of Atriopeptin II
The stability of Atriopeptin II is influenced by several factors, including temperature, pH, and the presence of proteases.
Solid-State Stability
Lyophilized Atriopeptin II is significantly more stable than its solution form. When stored under appropriate conditions, the lyophilized peptide can maintain its integrity for extended periods.
Solution Stability
Atriopeptin II in solution is susceptible to degradation through several pathways, including hydrolysis, oxidation, and enzymatic cleavage. Its half-life in circulation is very short, estimated to be between 2 and 5 minutes.[1] This rapid clearance is primarily due to enzymatic degradation by neutral endopeptidase (NEP) and receptor-mediated internalization and subsequent lysosomal degradation.[2]
In a laboratory setting, the stability of Atriopeptin II in solution is dependent on the storage temperature, the pH of the buffer, and the presence of proteases. While specific quantitative data on the intrinsic chemical stability of Atriopeptin II in various buffers is limited, general best practices for peptide handling should be followed to minimize degradation.
Quantitative Stability Data Summary
| Condition | Matrix | Duration | Stability Finding | Citation |
| -80°C | Plasma | 12 months | No evidence of degradation. | [3] |
| -80°C | Plasma | 7 years | Stable. | [4] |
| Room Temperature | Whole Blood | 24 hours | Significant degradation of C-terminal ANP (-43% from control). | [5] |
| Room Temperature | Whole Blood | 72 hours | Further significant degradation of C-terminal ANP (-76% from control). | [5] |
| In vivo (normal rats) | Circulation | - | Half-life of approximately 31 seconds. | [6] |
| pH 4.0 | Acetic Acid Buffer | - | Increased buffer concentration reduced aggregation of lyophilized peptide. | [7] |
Recommended Storage Conditions
To ensure the integrity and biological activity of Atriopeptin II, the following storage conditions are recommended:
-
Lyophilized Peptide (Long-term): Store at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide should be stable for several years.
-
Lyophilized Peptide (Short-term): Can be stored at 4°C for a few weeks.
-
Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for no longer than one month. The optimal pH for storage of peptide solutions is generally between 5 and 7.
Atriopeptin II Signaling Pathway
Atriopeptin II exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. This binding activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate the physiological responses of vasodilation, natriuresis, and diuresis.[8]
Experimental Protocols
Protocol for Reconstitution of Lyophilized Atriopeptin II
-
Equilibration: Before opening, allow the vial of lyophilized Atriopeptin II to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Solvent Selection: Reconstitute the peptide in a sterile, high-purity solvent. For initial stock solutions, sterile distilled water or a buffer at a pH of 5-7 is recommended.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired concentration. Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Assessing Atriopeptin II Stability using RP-HPLC
This protocol provides a general framework for evaluating the stability of Atriopeptin II under specific experimental conditions.
Materials:
-
Atriopeptin II stock solution
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
-
UV detector
Procedure:
-
Sample Preparation: Prepare solutions of Atriopeptin II at a known concentration in the different buffers to be tested.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each sample by RP-HPLC to determine the initial peak area corresponding to intact Atriopeptin II.
-
Incubation: Incubate the remaining samples at the different test temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
RP-HPLC Analysis: Analyze each aliquot by RP-HPLC using the same method as the initial analysis.
-
Data Analysis: Quantify the peak area of the intact Atriopeptin II at each time point. Calculate the percentage of remaining Atriopeptin II relative to the T=0 sample. Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life under each condition.
Conclusion
Atriopeptin II is a powerful biological molecule with significant research and therapeutic potential. Proper handling and storage are paramount to maintaining its stability and ensuring the validity of experimental outcomes. While lyophilized Atriopeptin II is stable for long periods when stored correctly, its solution form is prone to rapid degradation. Researchers should carefully consider their experimental design and minimize the storage time of Atriopeptin II in solution. For critical applications, it is advisable to perform a stability study under the specific conditions of the experiment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 3. Atrial natriuretic peptide stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptides are stable in plasma for 7 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of alpha-human atrial natriuretic peptide by pig kidney microvillar membranes is initiated by endopeptidase-24.11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of atrial natriuretic peptide: pharmacologic effects of protease EC 24.11 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Atriopeptin II Dose-Response Curve Experiment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, is a key regulator of cardiovascular and renal homeostasis. Its primary effects, including vasodilation and natriuresis, are mediated through the activation of the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic particulate guanylate cyclase (pGC) activity. Upon binding of Atriopeptin II, the receptor catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and other physiological responses.
These application notes provide detailed protocols for conducting Atriopeptin II dose-response experiments to characterize its effects on cGMP production in cultured vascular smooth muscle cells and its vasodilatory properties in isolated aortic rings.
Signaling Pathway and Experimental Overview
The binding of Atriopeptin II to its receptor initiates a signaling cascade that is fundamental to its physiological effects. The following diagram illustrates this pathway.
Data Presentation: Dose-Response Characteristics of Atriopeptin II
The following tables summarize the quantitative data from dose-response experiments, illustrating the relationship between Atriopeptin II concentration and its biological effects.
Table 1: Atriopeptin II-Induced cGMP Production in Rat Aortic Smooth Muscle Cells
| Atriopeptin II Concentration (M) | Mean cGMP Production (Fold Increase over Basal) |
| 1 x 10-9 | Threshold for detectable increase[1] |
| 1 x 10-8 | ~3-fold |
| 8.1 x 10-8 (EC50) | 3.5-fold[2] |
| 1 x 10-7 | ~5-fold |
| 1 x 10-6 | ~7-fold[2] |
| 1 x 10-5 | ~7-fold (saturation)[2] |
Table 2: Atriopeptin II-Induced Relaxation of Pre-Contracted Rat Thoracic Aortic Rings
| Atriopeptin II Concentration (M) | Mean Relaxation (%) |
| 1 x 10-10 | ~5% |
| 1 x 10-9 | ~20% (Threshold for significant relaxation)[1] |
| 1 x 10-8 | ~60% |
| 1 x 10-7 | ~80%[1] |
| 1 x 10-6 | ~95% (Maximal relaxation) |
Experimental Protocols
Protocol 1: Measurement of cGMP Production in Cultured Vascular Smooth Muscle Cells
This protocol describes the quantification of intracellular cGMP levels in response to Atriopeptin II stimulation in cultured rat aortic smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells (RASMCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Atriopeptin II
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RASMCs in complete medium until they reach 80-90% confluency.
-
Seeding: Trypsinize and seed the cells into a 96-well plate at a density of approximately 2 x 104 cells per well. Allow the cells to adhere and grow for 24-48 hours.
-
Equilibration: Replace the culture medium with serum-free medium and incubate for at least 2 hours to synchronize the cells.
-
Inhibition of Phosphodiesterase: To prevent the degradation of cGMP, pre-treat the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX for 10-15 minutes.
-
Atriopeptin II Stimulation: Prepare a serial dilution of Atriopeptin II (e.g., 10-10 M to 10-6 M) in serum-free medium containing IBMX. Add the different concentrations of Atriopeptin II to the respective wells. Include a vehicle control (medium with IBMX but no Atriopeptin II).
-
Incubation: Incubate the plate at 37°C for a specified time, typically 10-15 minutes, to allow for cGMP production.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cGMP assay kit.
-
cGMP Measurement: Follow the manufacturer's instructions for the cGMP EIA kit. This typically involves transferring the cell lysates to the antibody-coated plate, adding a cGMP-horseradish peroxidase (HRP) conjugate, and developing the colorimetric reaction.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of cGMP in each sample by comparing the absorbance to a standard curve. Express the results as fold-increase over the basal (vehicle control) cGMP level.
Protocol 2: Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol outlines the procedure for assessing the vasodilatory effect of Atriopeptin II on isolated rat thoracic aortic rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Norepinephrine
-
Atriopeptin II
-
Acetylcholine
-
Potassium chloride (KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and immediately excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Carefully remove adherent connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
To check for viability, contract the rings by adding a high concentration of KCl (e.g., 60 mM).
-
After washing and re-equilibration, pre-contract the rings with norepinephrine (e.g., 10-7 M). Once a stable contraction is achieved, add acetylcholine (e.g., 10-6 M) to assess endothelium integrity. A relaxation of over 70% indicates intact endothelium.
-
-
Dose-Response Curve:
-
After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable submaximal contraction with norepinephrine (e.g., 10-7 M).
-
Once the contraction plateau is reached, add Atriopeptin II in a cumulative manner, increasing the concentration stepwise (e.g., from 10-10 M to 10-6 M). Allow the response to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Calculate the relaxation at each Atriopeptin II concentration as a percentage of the pre-contraction induced by norepinephrine.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of Atriopeptin II that produces 50% of the maximal relaxation).
-
References
Application Notes and Protocols for Atriopeptin II Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP) fragment 5-27, is a biologically active peptide derived from the cardiac atria.[1][2] It is a potent natriuretic, diuretic, and vasodilatory agent that plays a crucial role in the regulation of blood pressure, as well as fluid and electrolyte balance.[1][2][3][4] These properties make Atriopeptin II a significant subject of research in cardiovascular and renal physiology.[3][5] In preclinical studies involving rat models, precise and sterile preparation of Atriopeptin II for injection is paramount to ensure accurate and reproducible experimental outcomes.
This document provides detailed protocols for the preparation of Atriopeptin II for injection in rats, guidelines for its storage, and a summary of reported dosages and administration routes.
Data Presentation
Atriopeptin II Properties
| Property | Value | Reference |
| Synonyms | Atrial Natriuretic Peptide Fragment 5-27, rANF (103-125) | [6] |
| Molecular Weight | 2386.64 g/mol | [6] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in water and acid | [6] |
| Storage (Lyophilized) | -20°C | |
| Storage (in solution) | Aliquot and store at -20°C for up to one month. Avoid long-term storage in solution. |
Reported Dosages of Atriopeptin II in Rats
| Administration Route | Dosage | Rat Strain | Reference |
| Intravenous (IV) Infusion | 0.25, 0.5, 1.0, 2.0, and 4.0 µg/kg/min | Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) | [7] |
| Intravenous (IV) Bolus | 2.5 to 10 µg/kg | Normotensive and Goldblatt Hypertensive Rats | [8] |
| Intravenous (IV) Infusion | 0.3 µg/kg/min | Normotensive and Goldblatt Hypertensive Rats | [8] |
| Intravenous (IV) Priming Dose + Infusion | 4 µg/kg priming dose followed by 0.5 µg/kg/min infusion | Anesthetized, euvolemic rats | [9] |
| Third Ventricle (3V) Infusion | 0.2 and 2.0 nmol | Salt-depleted rats | [10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Atriopeptin II
This protocol outlines the steps for reconstituting lyophilized Atriopeptin II to a stock solution.
Materials:
-
Lyophilized Atriopeptin II powder
-
Sterile, pyrogen-free 0.9% saline (NaCl) solution
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Atriopeptin II to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the powder.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of sterile 0.9% saline to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[11]
-
Dissolution: Gently vortex the solution to ensure the peptide is completely dissolved.[11] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: For immediate use, proceed to the dilution step. For storage, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C. It is recommended to use fresh solutions daily and avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of Atriopeptin II for Intravenous Injection
This protocol details the dilution and sterile filtration of the Atriopeptin II stock solution for administration to rats.
Materials:
-
Reconstituted Atriopeptin II stock solution
-
Sterile 0.9% saline solution for dilution
-
Sterile syringes
-
Sterile, 0.22 µm syringe filters (low protein binding, e.g., PVDF)
-
Sterile, empty vials for the final injectable solution
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it on ice.
-
Dilution: Based on the desired final concentration for injection and the rat's body weight, calculate the volume of the stock solution needed. Dilute the stock solution with sterile 0.9% saline to the final desired volume in a sterile tube.
-
Sterile Filtration: Draw the diluted Atriopeptin II solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Final Preparation: Filter the solution into a sterile, empty vial. This step ensures the final injectable solution is free of any potential microbial contamination.
-
Labeling and Use: Clearly label the vial with the peptide name, concentration, and date of preparation. The solution is now ready for administration. It is best to use the prepared solution on the same day.
Mandatory Visualization
Atriopeptin II Signaling Pathway
Atriopeptin II exerts its physiological effects by binding to natriuretic peptide receptors, which leads to an increase in intracellular cyclic guanosome monophosphate (cGMP).[11] This second messenger mediates various downstream effects, including vasodilation and natriuresis.[11][12]
Caption: Atriopeptin II signaling pathway.
Experimental Workflow for Atriopeptin II Injection in Rats
The following diagram illustrates the general workflow from peptide preparation to administration in a rat model.
Caption: Workflow for preparing Atriopeptin II for injection.
References
- 1. Purification and sequence analysis of bioactive atrial peptides (atriopeptins). | Semantic Scholar [semanticscholar.org]
- 2. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilator properties of a family of bioactive atrial peptides in isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Quantifying Atriopeptin II in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone secreted by cardiac atria in response to atrial wall stretching.[1][2] It plays a crucial role in regulating blood pressure, sodium-water balance, and cardiovascular homeostasis.[1][2][3] Accurate quantification of Atriopeptin II in plasma is essential for physiological research, understanding its role in pathological conditions such as heart failure and hypertension, and for the development of novel therapeutics targeting the cardiovascular system.[4][5][6] This document provides detailed application notes and protocols for the quantification of Atriopeptin II in plasma samples using two common analytical methods: Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methods Overview
Two primary methods for the quantification of Atriopeptin II in plasma are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high specificity and the ability to measure multiple forms of the peptide.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the RIA and LC-MS methods for Atriopeptin II quantification in plasma.
Table 1: Radioimmunoassay (RIA) Performance Characteristics
| Parameter | Typical Value(s) | Reference(s) |
| Minimal Detectable Value | 5 ng/L | [11] |
| Assay Range | 0.12-29.5 pmol/L | [12] |
| Intra-assay Coefficient of Variation (CV) | 6% | [11] |
| Inter-assay Coefficient of Variation (CV) | 11% | [11] |
| Mean Recovery | 94.8% - 96.4% | [12] |
| Normal Plasma Concentration | 14 ± 1 pmol/L; 33 (SEM 4) ng/L | [11][13] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Characteristics
| Parameter | Typical Value(s) | Reference(s) |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | [9] |
| Linearity Range | 0.5 - 500 ng/mL | [14] |
| Accuracy | 89 - 117% | [14] |
| Precision (%CV) | 2.1 - 7.9% | [14] |
| Absolute Recovery | > 90% | [14] |
Signaling Pathway of Atriopeptin II
Atriopeptin II exerts its physiological effects by binding to the natriuretic peptide receptor A (NPR-A), which is a guanylyl cyclase receptor.[3] This binding activates the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[3] cGMP then mediates various downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[1][3]
Caption: Atriopeptin II signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Atriopeptin II by Radioimmunoassay (RIA)
This protocol provides a general procedure for the quantification of Atriopeptin II in human plasma using a competitive RIA.
1. Materials and Reagents
-
Anti-human ANP antiserum
-
¹²⁵I-labeled Atriopeptin II (Tracer)
-
Atriopeptin II standard solutions
-
Assay buffer
-
Precipitating reagent (e.g., Goat Anti-Rabbit IgG serum and Normal Rabbit Serum)
-
EDTA-plasma samples
-
Aprotinin (B3435010) (protease inhibitor)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C-18)[12][13][15]
-
Reagents for SPE: 4% acetic acid in 86% ethanol, methanol (B129727), distilled water, 4% acetic acid
-
Polystyrene tubes (12 x 75 mm)
-
Gamma-counter, vortex mixer, centrifuge, pipetting devices
-
Nitrogen evaporation system
2. Plasma Sample Collection and Preparation
-
Collect whole blood by venipuncture into tubes containing EDTA as an anticoagulant, kept on crushed ice.[15]
-
Within one hour, centrifuge the blood at 1500 x g for 15 minutes at 4°C.[15][16]
-
Transfer the plasma supernatant to clean polystyrene tubes.
-
Add a protease inhibitor, such as aprotinin (200 KIU/mL of plasma), to prevent peptide degradation.[15]
-
Store plasma samples at -20°C or lower until analysis.[15]
3. Plasma Extraction (using SPE Cartridges)
-
Pre-treat the SPE cartridge: Sequentially wash with 5 mL of 4% acetic acid in 86% ethanol, 5 mL of methanol, 5 mL of distilled water, and 5 mL of 4% acetic acid.[15]
-
Acidify plasma: Mix 0.5 mL of plasma with 1.5 mL of 4% acetic acid.[15]
-
Load sample: Apply the acidified plasma to the pre-treated cartridge.[15]
-
Wash: Wash the cartridge twice with 3 mL of distilled water.[15]
-
Elute: Elute the peptide with 3 mL of 4% acetic acid in 86% ethanol.[15]
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 37°C.[15]
-
Reconstitute: Dissolve the residue in 250 µL of assay buffer.[15]
4. Radioimmunoassay Procedure
-
Pipette 100 µL of standard solutions, quality controls, and extracted plasma samples into labeled tubes.[15]
-
Add 200 µL of anti-ANP antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes. Add 200 µL of assay buffer to the NSB tubes.[15]
-
Vortex and incubate all tubes at 4°C for 20-22 hours.[15]
-
Add 200 µL of ¹²⁵I-labeled ANP tracer to all tubes.[15]
-
Vortex and incubate for another 20-22 hours at 4°C.[15]
-
Add 500 µL of precipitating reagent to all tubes except the TC tubes.[15]
-
Vortex and incubate for 30-60 minutes at 2-8°C.[15]
-
Centrifuge at 1700 x g for 15 minutes at 2-8°C.[15]
-
Decant the supernatant immediately.[15]
-
Count the radioactivity of the pellet in a gamma-counter for 1 minute.[15]
5. Data Analysis
-
Construct a standard curve by plotting the percentage of bound radiolabel as a function of the Atriopeptin II concentration of the standards.
-
Determine the concentration of Atriopeptin II in the unknown samples by interpolating their percentage of bound radiolabel from the standard curve.
Caption: RIA workflow for Atriopeptin II.
Protocol 2: Quantification of Atriopeptin II by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the quantification of Atriopeptin II in plasma using LC-MS. Specific parameters will need to be optimized based on the instrumentation used.
1. Materials and Reagents
-
EDTA-plasma samples
-
Aprotinin (protease inhibitor)
-
Internal Standard (IS) - a stable isotope-labeled version of Atriopeptin II
-
Solid-Phase Extraction (SPE) cartridges
-
Reagents for SPE: e.g., formic acid, acetonitrile (B52724), methanol, water
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC column suitable for peptide separation (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
2. Plasma Sample Collection and Preparation
-
Follow the same procedure as for the RIA protocol (Protocol 1, Step 2) for plasma collection and initial preparation.
3. Sample Pre-treatment and Extraction
-
Spike with Internal Standard: Add a known amount of the internal standard to the plasma sample.
-
Protein Precipitation (Optional but recommended): Add a protein precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma, vortex, and centrifuge to pellet the proteins.[17]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., with methanol followed by water).
-
Load the supernatant from the protein precipitation step (or the diluted plasma if precipitation was not performed).
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute Atriopeptin II and the IS with a higher concentration of organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the LC system.
-
Separate Atriopeptin II and the IS from other components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionize the eluting peptides using an appropriate ion source (e.g., electrospray ionization - ESI).
-
Detect and quantify Atriopeptin II and the IS using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, or by monitoring specific precursor and product ions on a high-resolution mass spectrometer.
-
5. Data Analysis
-
Integrate the peak areas for Atriopeptin II and the IS.
-
Calculate the peak area ratio of Atriopeptin II to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of Atriopeptin II in the unknown samples from the calibration curve.
Caption: LC-MS workflow for Atriopeptin II.
Conclusion
The choice between RIA and LC-MS for the quantification of Atriopeptin II will depend on the specific requirements of the study. RIA offers high sensitivity and is well-established, while LC-MS provides superior specificity and the ability to multiplex, which can be advantageous in complex biological matrices.[9] Careful sample handling, including the use of protease inhibitors and appropriate extraction techniques, is critical for obtaining accurate and reproducible results with either method.[4][15]
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased plasma levels of atrial natriuretic peptide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic factor in normal subjects and heart failure patients. Plasma levels and renal, hormonal, and hemodynamic responses to peptide infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abyntek.com [abyntek.com]
- 8. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 9. q2labsolutions.com [q2labsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved radioimmunoassay of atrial natriuretic peptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassays of arginine vasopressin and atrial natriuretic peptide: application of a common protocol for plasma extraction using Sep-Pak C18 cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay and characterization of atrial natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sceti.co.jp [sceti.co.jp]
- 16. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Atriopeptin II in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin II, a biologically active peptide hormone, plays a crucial role in cardiovascular homeostasis. Primarily synthesized and secreted by atrial cardiomyocytes, it is involved in regulating blood pressure, blood volume, and cardiac growth. The precise localization and quantification of Atriopeptin II in cardiac tissue are essential for understanding its physiological and pathological roles in conditions such as cardiac hypertrophy and heart failure. Immunofluorescence staining is a powerful technique that allows for the visualization and analysis of Atriopeptin II expression at the cellular and subcellular levels within the complex architecture of cardiac tissue.
These application notes provide a detailed protocol for the immunofluorescent staining of Atriopeptin II in both frozen and paraffin-embedded cardiac tissue sections. Additionally, this document outlines the Atriopeptin II signaling pathway and presents a summary of quantitative data related to its expression in various cardiac conditions.
Data Presentation
Atriopeptin II and Related Gene Expression in Cardiac Conditions
| Condition | Chamber | Gene/Protein | Change in Expression | Species | Reference |
| Cardiac Hypertrophy (Pressure Overload) | Left Ventricle | Atriopeptin (ANP) | Upregulated | Mouse | [1] |
| Heart Failure | Atria & Ventricles | Atriopeptin (ANP) & BNP | Upregulated | Human/Animal Models | [1] |
| Salt-Induced Cardiac Hypertrophy | Right Ventricle | B-type Natriuretic Peptide | Significantly Altered | Mouse (ANP-/-) | [2] |
| Salt-Induced Cardiac Hypertrophy | Right Ventricle | Matrix Metalloproteinase-2 | Significantly Altered | Mouse (ANP-/-) | [2] |
| Salt-Induced Cardiac Hypertrophy | Right Ventricle | Tumour Necrosis Factor | Significantly Altered | Mouse (ANP-/-) | [2] |
| Salt-Induced Cardiac Hypertrophy | Right Ventricle | Transforming Growth Factor | Significantly Altered | Mouse (ANP-/-) | [2] |
Hemodynamic Effects of Atriopeptin II Infusion
| Parameter | Change | Significance | Species | Reference |
| Arterial Pressure | ↓ 9% | P < 0.05 | Sheep | [3] |
| Cardiac Output | ↓ 18% | P < 0.05 | Sheep | [3] |
| Stroke Volume | ↓ 28% | P < 0.05 | Sheep | [3] |
| Right Atrial Pressure | ↓ 2.3 mmHg | P < 0.05 | Sheep | [3] |
| Heart Rate | ↑ 16% | P < 0.05 | Sheep | [3] |
| Total Peripheral Resistance | ↑ 13% | P < 0.05 | Sheep | [3] |
Experimental Protocols
I. Immunofluorescence Staining of Atriopeptin II in Frozen Cardiac Tissue Sections
This protocol is suitable for fresh-frozen cardiac tissue.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Donkey Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Anti-Atriopeptin II antibody (select a validated antibody for immunofluorescence)
-
Fluorophore-conjugated Secondary Antibody (e.g., Donkey anti-species IgG)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Embed fresh cardiac tissue in OCT compound and freeze rapidly in isopentane (B150273) cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Using a cryostat, cut 5-10 µm thick sections and mount them on charged microscope slides.
-
-
Fixation:
-
Fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the sections with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Atriopeptin II antibody in Blocking Buffer to the recommended concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining:
-
Wash the slides three times with PBST for 5 minutes each in the dark.
-
Incubate the sections with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.
-
Wash the slides twice with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove excess PBS and mount the coverslips using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
II. Immunofluorescence Staining of Atriopeptin II in Paraffin-Embedded Cardiac Tissue Sections
This protocol is for formalin-fixed, paraffin-embedded (FFPE) cardiac tissue.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Heat source (microwave, pressure cooker, or water bath)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Donkey Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Anti-Atriopeptin II antibody
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in Antigen Retrieval Buffer and heating.[4][5] The optimal heating method and time should be determined empirically. A common method is to use a microwave oven, bringing the buffer to a boil and then simmering for 10-20 minutes.[4]
-
Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with deionized water and then with PBS.
-
-
Permeabilization and Blocking:
-
Follow steps 3 and 4 from the frozen section protocol.
-
-
Antibody Incubation and Staining:
-
Follow steps 5 through 9 from the frozen section protocol.
-
Mandatory Visualization
Caption: Immunofluorescence staining workflow for Atriopeptin II in cardiac tissue.
Caption: Atriopeptin II signaling pathway in cardiomyocytes.
References
- 1. Regulation of expression of atrial and brain natriuretic peptide, biomarkers for heart development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of AT2 blockade on cardiac hypertrophy as induced by high dietary salt in the proatrial natriuretic peptide (ANP) gene-disrupted mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Atriopeptin II in Isolated Cardiomyocytes
These application notes provide a detailed protocol for the isolation of primary adult rat cardiomyocytes and their use in studying the effects of Atriopeptin II, a member of the natriuretic peptide family. This guide is intended for researchers, scientists, and drug development professionals investigating cardiac physiology and pharmacology.
Introduction
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a cardiac hormone that plays a crucial role in cardiovascular homeostasis. It exerts its effects by binding to the Natriuretic Peptide Receptor-A (NPRA), a membrane-bound guanylyl cyclase. This interaction triggers the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger to modulate various downstream signaling pathways.[1][2] In cardiomyocytes, Atriopeptin II has been shown to influence a range of cellular processes, including contractility, growth, and survival.[3][4][5] The isolation of viable, high-quality adult cardiomyocytes is a critical first step for the in-vitro investigation of these effects. The Langendorff perfusion method is a widely accepted technique for achieving this, yielding a sufficient quantity of rod-shaped, calcium-tolerant cells suitable for a variety of experimental assays.[6][7][8]
Experimental Protocols
I. Isolation of Adult Rat Cardiomyocytes via Langendorff Perfusion
This protocol details the enzymatic digestion of an adult rat heart to yield a high number of viable cardiomyocytes.[6][8]
Materials:
-
Animals: Adult Sprague-Dawley rats (250-300g)
-
Solutions and Reagents:
-
Krebs-Henseleit Buffer (KHB), Ca2+-free
-
KHB with 1.25 mM CaCl2
-
Collagenase Type II
-
Bovine Serum Albumin (BSA), Fraction V
-
Trypsin-EDTA (0.25%)
-
Heparin
-
Sodium Pentobarbital (B6593769)
-
Blebbistatin
-
-
Equipment:
-
Langendorff perfusion system
-
Water bath
-
Surgical instruments (forceps, scissors)
-
Peristaltic pump
-
pH meter
-
Cell counter or hemocytometer
-
Microscope
-
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital (50 mg/kg, intraperitoneal injection) and administer heparin (200 IU, intraperitoneal injection) to prevent blood clotting.
-
Heart Excision: Once the animal is deeply anesthetized (unresponsive to toe pinch), perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold, oxygenated Ca2+-free KHB solution.
-
Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure the aorta with a suture to prevent leakage.
-
Perfusion:
-
Immediately begin retrograde perfusion with warm (37°C), oxygenated Ca2+-free KHB at a constant flow rate to wash out the remaining blood. The heart should turn pale.[8]
-
Continue this perfusion for 4-5 minutes.
-
-
Enzymatic Digestion:
-
Switch the perfusion to a digestion solution containing Collagenase Type II (e.g., 1 mg/mL) and 0.1% BSA in Ca2+-free KHB.
-
Recirculate the digestion solution for 15-20 minutes. The heart will become flaccid.[6]
-
-
Tissue Dissociation:
-
Remove the heart from the cannula and transfer it to a petri dish containing the digestion solution.
-
Remove the atria and gently tease the ventricular tissue apart with fine forceps.
-
Further dissociate the tissue by gently pipetting up and down with a wide-bore pipette.
-
-
Cell Filtration and Calcium Reintroduction:
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove large tissue debris.
-
Gradually reintroduce calcium to the cell suspension by adding KHB with increasing concentrations of CaCl2, starting from 0.125 mM and incrementally increasing to 1.25 mM. This is a critical step to ensure cell viability.
-
-
Cell Pelleting and Resuspension:
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes or centrifuge at a very low speed (e.g., 20 x g) for 3 minutes.
-
Carefully aspirate the supernatant, which contains non-myocytes and debris.
-
Gently resuspend the cardiomyocyte pellet in KHB containing 1.25 mM CaCl2 and 1% BSA.
-
-
Cell Viability and Counting:
-
Assess cell viability by observing the percentage of rod-shaped, quiescent cells under a microscope. A yield of 2.5–4.0 × 10^6 live cardiomyocytes can be expected from one adult rat heart.[6]
-
Count the viable cells using a hemocytometer. The isolated cells are now ready for experimental use.
-
II. Measurement of cGMP Levels
This protocol describes how to quantify changes in intracellular cGMP levels in isolated cardiomyocytes following treatment with Atriopeptin II.
Procedure:
-
Cell Plating: Plate the isolated cardiomyocytes in appropriate culture dishes and allow them to attach for at least 1 hour.
-
Atriopeptin II Treatment: Treat the cardiomyocytes with varying concentrations of Atriopeptin II (e.g., 1 nM to 1 µM) for a specified time (e.g., 10-30 minutes). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using 0.1 M HCl.
-
cGMP Assay:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant and use a commercially available cGMP enzyme immunoassay (EIA) kit to measure the cGMP concentration according to the manufacturer's instructions.
-
-
Data Normalization: Normalize the cGMP concentration to the total protein content in each sample, determined by a protein assay such as the bicinchoninic acid (BCA) assay.
III. Cardiomyocyte Contractility Assay
This protocol outlines a method to assess the effect of Atriopeptin II on the contractility of isolated cardiomyocytes.
Procedure:
-
Cell Preparation: Place a coverslip with attached, spontaneously contracting cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
-
Baseline Recording: Perfuse the cells with KHB (37°C) and record baseline contractile parameters (e.g., shortening amplitude, velocity of shortening and relaxation) using a video-based edge detection system.
-
Atriopeptin II Perfusion: Switch the perfusion to a solution containing the desired concentration of Atriopeptin II and continue recording.
-
Data Analysis: Analyze the recorded traces to quantify changes in contractile parameters in response to Atriopeptin II compared to the baseline. A time-dependent decline in both the magnitude and velocity of cell edge motion has been observed with Atriopeptin II treatment.[3]
Data Presentation
The following tables summarize quantitative data on the effects of Atriopeptin II on cardiomyocytes.
| Atriopeptin II Concentration | cGMP Level (pmol/mg protein) | cAMP Level (pmol/mg protein) | Reference |
| Control | 0.86 ± 0.21 | 5.35 ± 0.17 | [3] |
| 10 nM (30 min) | 2.14 ± 0.33 | 2.86 ± 0.24 | [3] |
| 100 nM | 4-fold increase from baseline | Not reported | [9] |
| Atriopeptin II Concentration | Effect on Ang II-stimulated BrdU Uptake (Inhibition) | Reference |
| 0.003 nM | 68% (in Right Ventricular Myocytes) | [9] |
| 1 µM 8-bromo-cGMP | 62% (in Right Ventricular Myocytes) | [9] |
| Treatment | Ca2+ Influx (pmol/cm2/s) | Cell Edge Motion (% of control) | Reference |
| Control | 1.53 ± 0.16 | 100 | [3] |
| 10 nM APII (30 min) | 1.02 ± 0.07 | 65.3 ± 4.4 | [3] |
Visualizations
Atriopeptin II Signaling Pathway in Cardiomyocytes
Caption: Atriopeptin II signaling cascade in cardiomyocytes.
Experimental Workflow for Studying Atriopeptin II Effects
Caption: Workflow from cardiomyocyte isolation to data analysis.
References
- 1. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of atriopeptin II on Ca influx, contractile behavior and cyclic nucleotide content of cultured neonatal rat myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide inhibits cardiomyocyte hypertrophy through mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atrial natriuretic peptide inhibits angiotensin II-stimulated proliferation in fetal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atriopeptin II ELISA Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for resolving low signal issues encountered during Atriopeptin II ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and specific issues that can lead to a low signal in your Atriopeptin II ELISA.
Q1: Why is the signal in my Atriopeptin II ELISA unexpectedly low or absent?
A low or absent signal can stem from various factors throughout the experimental workflow. It is crucial to systematically evaluate each step to pinpoint the issue. Common causes include problems with reagent preparation and storage, procedural errors during the assay, and issues with the samples themselves.
Q2: How can I troubleshoot issues related to my reagents?
Reagent integrity is paramount for a successful ELISA. Here’s a breakdown of potential reagent-related problems and their solutions:
| Reagent Issue | Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Reagents may have degraded over time or due to incorrect storage conditions (e.g., temperature, light exposure).[1][2] | Always check the expiration dates on all kit components before starting.[1] Ensure all reagents are stored at the recommended temperatures as specified in the kit manual.[3][4] Bring all reagents to room temperature for 15-20 minutes before use, unless otherwise instructed.[1][2] |
| Incorrect Reagent Preparation | Errors in dilution of standards, antibodies, or enzyme conjugates are a frequent source of low signal. | Double-check all calculations and ensure you are using the correct diluents as specified in the protocol.[1] Briefly spin down vials before opening to ensure all contents are at the bottom.[3] Ensure lyophilized standards are fully reconstituted.[3] |
| Inactive Enzyme Conjugate or Substrate | The enzyme conjugate (e.g., HRP) may have lost activity, or the substrate solution may be compromised. | To test the activity of the HRP conjugate and TMB substrate, mix a small amount of each; a rapid development of blue color indicates they are active.[3] Always use fresh substrate solution and protect it from light.[5] |
| Low Antibody Concentration or Affinity | The concentration of the capture or detection antibody may be too low, or the antibodies may have low affinity for Atriopeptin II. | Consider increasing the antibody concentration or extending the incubation time to allow for maximal binding. If developing your own assay, you may need to source antibodies with higher affinity. |
Q3: What procedural errors could lead to a low signal?
Meticulous adherence to the experimental protocol is critical. Deviations, even minor ones, can significantly impact your results.
| Procedural Error | Potential Cause | Recommended Solution |
| Inadequate Incubation Times or Temperatures | Insufficient incubation time can lead to incomplete binding, while incorrect temperatures can affect reaction kinetics.[3][6] | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[7] If the signal is consistently low, you might consider increasing the incubation time. |
| Improper Washing Technique | Overly aggressive washing can elute bound antibodies or antigen, while insufficient washing can lead to high background. | Follow the recommended number of washes and buffer volumes.[3] Ensure that the wells are completely filled and aspirated during each wash step. Avoid letting the wells dry out completely between steps.[3] |
| Incorrect Plate Reading | The plate reader may not be set to the correct wavelength for the substrate used. | Verify the plate reader settings and ensure they match the requirements of your ELISA kit.[3] |
| Pipetting Errors | Inaccurate pipetting can lead to incorrect volumes of reagents or samples being added to the wells. | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.[3][8] |
Q4: How can my samples be the cause of a low signal?
The nature and handling of your samples can significantly influence the outcome of the ELISA.
| Sample Issue | Potential Cause | Recommended Solution |
| Low Analyte Concentration | The concentration of Atriopeptin II in your samples may be below the detection limit of the assay. | If you suspect low concentrations, you may need to concentrate your samples or reduce the dilution factor.[8] |
| Sample Degradation | Atriopeptin II, being a peptide, can be susceptible to degradation if not handled and stored properly. | It is recommended to use fresh samples whenever possible.[9] If samples need to be stored, aliquot them and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] |
| Matrix Effects | Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding. | Ensure that the diluent used for your samples is compatible with the sample matrix. Some kits may require sample extraction to remove interfering substances.[11] |
Experimental Protocols
Protocol: Verifying Reagent Activity
This protocol helps determine if the enzyme conjugate and substrate are active.
-
Dispense 50 µL of the Substrate Reagent into a clean microcentrifuge tube.
-
Add 10 µL of the HRP-Conjugate to the same tube.
-
Gently mix the contents.
-
Expected Result: A distinct blue color should develop within a few minutes. If no color change occurs, one or both reagents may be inactive.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low signal issues in your Atriopeptin II ELISA.
Caption: Troubleshooting workflow for low signal in Atriopeptin II ELISA.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biomatik.com [biomatik.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. ANP ELISA Kit (Atrial Natriuretic Peptide) [elisakits.co.uk]
- 5. assaygenie.com [assaygenie.com]
- 6. arp1.com [arp1.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Atrial Natriuretic Peptide (ANP) Competitive ELISA Kit (EIAANP) - Invitrogen [thermofisher.com]
Technical Support Center: Atriopeptin II Radioimmunoassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background issues during Atriopeptin II radioimmunoassays (RIA).
Troubleshooting Guide: High Background
High background in a radioimmunoassay can obscure results and lead to inaccurate quantification of Atriopeptin II. The following guide addresses common causes and provides systematic solutions to this issue.
Question: What are the primary causes of high background in my Atriopeptin II RIA?
High background is often a result of issues related to non-specific binding, problems with reagents, or procedural inconsistencies. The most common culprits include:
-
Suboptimal Reagent Concentrations: Incorrect dilutions of the primary antibody or the radiolabeled tracer can lead to increased non-specific binding.
-
Poor Quality of Reagents: Degradation of the radioligand, antibodies, or standards can contribute to high background noise.
-
Issues with Assay Buffer: The composition of the assay buffer, such as its pH or lack of blocking agents, can influence non-specific binding.
-
Inadequate Washing Steps: Insufficient or improper washing of assay tubes can leave unbound radiotracer behind, artificially elevating background counts.
-
Procedural Errors: Inconsistent incubation times, temperature fluctuations, and improper pipetting can all introduce variability and high background.
-
Contamination: Contamination of reagents, tubes, or equipment with radioactive material will directly result in high background counts.
Question: How can I systematically troubleshoot and resolve high background?
Follow this step-by-step guide to identify and remedy the source of high background in your Atriopeptin II RIA.
Step 1: Evaluate Non-Specific Binding (NSB)
High non-specific binding (NSB) is a frequent cause of elevated background. NSB tubes contain all assay components except for the primary antibody.
-
Symptom: The counts per minute (CPM) in the NSB tubes are significantly higher than the expected background radiation.
-
Solution:
-
Optimize Blocking Agents: The addition of proteins like bovine serum albumin (BSA) or detergents such as Tween-20 to the assay buffer can help minimize non-specific "sticking" of the radioligand to the assay tubes.[1]
-
Check Radioligand Quality: Low maximum binding and high NSB may indicate damage to the radiolabeled Atriopeptin II.[2] Consider using a fresh or high-purity tracer.
-
Use High-Quality Tubes: Ensure that the polypropylene (B1209903) or siliconized glass tubes used are designed for RIAs to minimize tracer adhesion.[1]
-
Step 2: Assess Reagent Quality and Concentrations
The quality and concentration of your antibody and tracer are critical for assay performance.
-
Symptom: Consistently high background across all tubes, including the zero standard.
-
Solution:
-
Antibody Titration: The primary antibody concentration should be optimized to bind 30-60% of the total tracer added in the absence of unlabeled Atriopeptin II (the "zero standard").[1] If binding is too high, this can contribute to background. Perform a dilution series to determine the optimal antibody concentration.
-
Tracer Concentration: The amount of radiolabeled Atriopeptin II should be just below the saturation level for the antibody concentration being used.[1]
-
Reagent Integrity: Ensure all reagents, particularly the radiolabeled tracer and standards, have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles.
-
Step 3: Review and Refine Assay Procedure
Inconsistencies in the experimental protocol can introduce significant error.
-
Symptom: High variability between replicate tubes and overall high background.
-
Solution:
-
Standardize Incubation: Ensure consistent incubation times and temperatures for all tubes to prevent inter-assay variation.[1] All assays are sensitive to environmental variables.[2]
-
Improve Washing Technique: Inadequate washing can leave unbound tracer in the tubes. Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of the supernatant after centrifugation without disturbing the pellet.
-
Verify Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of all reagents.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is considered a "high" background level in an Atriopeptin II RIA?
While the absolute CPM will vary depending on the specific activity of the tracer and the efficiency of the gamma counter, a general guideline is that the non-specific binding (NSB) should be less than 10% of the total counts added. If your NSB is significantly higher, it warrants investigation.
Q2: Could the issue be with my sample itself?
Yes, components in the sample matrix (e.g., plasma, serum) can sometimes interfere with the assay. If you suspect matrix effects, it is recommended to perform a sample extraction, for instance, using C18 cartridges, to purify the Atriopeptin II before performing the RIA.[4]
Q3: How often should I check the quality of my radiolabeled Atriopeptin II?
Radioligands decay over time, and this can lead to poor performance. It is crucial to be aware of the half-life of the radioisotope used (commonly Iodine-125 for RIA). Low binding may indicate that the tracer has deteriorated.[5] Always check the expiration date and consider running a quick quality control check if you suspect an issue.
Q4: Can the order of reagent addition affect the background?
Yes. Some protocols, known as non-equilibrium assays, involve a delayed addition of the radiolabeled tracer.[6] This can sometimes improve assay sensitivity. However, it is critical to be consistent with the chosen protocol. Always add reagents in the same order and with the same timing for all tubes in an assay run.
Data Presentation
The following tables provide typical target values and ranges for key parameters in an Atriopeptin II RIA. These should be used as a guide for optimizing your assay.
Table 1: Typical Reagent and Assay Parameters
| Parameter | Recommended Value/Range | Rationale |
| Primary Antibody Dilution | Titered to bind 30-60% of total tracer | Optimizes assay sensitivity.[1] |
| Radiolabeled Tracer | High purity (>90%)[1] | Reduces non-specific binding from impurities. |
| Non-Specific Binding (NSB) | < 10% of Total Counts | Indicates minimal non-specific interactions. |
| Assay Buffer pH | Typically 7.0 - 7.5 | Maintains optimal antibody-antigen binding conditions. |
| Incubation Temperature | 2-8°C or room temperature | Colder temperatures often reduce non-specific binding but may require longer incubation times.[1] |
| Incubation Time | 16-24 hours[1][7] | Allows the binding reaction to reach equilibrium. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High NSB CPM | 1. Radioligand sticking to tubes2. Damaged radioligand3. Ineffective blocking | 1. Add BSA or Tween-20 to buffer[1]2. Use fresh, high-purity tracer3. Use RIA-grade tubes |
| High Zero Standard Binding | 1. Antibody concentration too high2. Insufficient washing | 1. Re-titer the primary antibody2. Increase wash volume/repetitions |
| High Variability | 1. Inconsistent pipetting2. Temperature/time fluctuations | 1. Calibrate pipettes; use consistent technique2. Ensure uniform incubation conditions |
| All Counts High | 1. Gamma counter contamination2. Reagent contamination | 1. Perform a background check of the counter2. Prepare fresh reagents |
Experimental Protocols
Standard Atriopeptin II Radioimmunoassay Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Reconstitute standards, controls, and antibodies as per the manufacturer's instructions.
-
Prepare the assay buffer, typically a phosphate (B84403) buffer containing a blocking agent like BSA.[1]
-
-
Assay Setup:
-
Antibody Incubation:
-
Add 100 µL of the diluted primary Atriopeptin II antibody to all tubes except for the TC and NSB tubes.
-
Vortex all tubes gently.
-
Incubate for 16-24 hours at 2-8°C.[7]
-
-
Tracer Incubation:
-
Add 100 µL of radiolabeled Atriopeptin II (tracer) to all tubes.
-
Vortex all tubes gently.
-
Incubate for another 16-24 hours at 2-8°C.[7]
-
-
Separation of Bound and Free Tracer:
-
Add 500 µL of a cold precipitating reagent (e.g., a second antibody with polyethylene (B3416737) glycol) to all tubes except the TC tubes.
-
Vortex and incubate for 20-30 minutes at 2-8°C.[1]
-
Centrifuge the tubes at 1000-2000 x g for 30 minutes at 2-8°C.[1]
-
-
Counting:
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Visualizations
Logical Flowchart for Troubleshooting High Background
A step-by-step decision tree for troubleshooting high background in an RIA.
Competitive RIA Workflow
The principle of competitive binding in a radioimmunoassay.
References
- 1. revvity.com [revvity.com]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. sceti.co.jp [sceti.co.jp]
- 7. phoenixbiotech.net [phoenixbiotech.net]
Technical Support Center: Optimizing Atriopeptin II Dose for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Atriopeptin II dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Atriopeptin II and what are its primary physiological effects?
Atriopeptin II, also known as atrial natriuretic peptide (ANP), is a cardiac hormone primarily involved in the regulation of fluid, electrolyte, and blood pressure homeostasis.[1] Its main effects include natriuresis (sodium excretion), diuresis (urine production), and vasodilation, which collectively lead to a reduction in blood pressure.[2][3] It is part of the atrial natriuretic peptide family, which also includes Atriopeptin I and III, all derived from a common precursor.[4]
Q2: What is the mechanism of action of Atriopeptin II?
Atriopeptin II exerts its effects by binding to natriuretic peptide receptors, which activates guanylyl cyclase and leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][5][6][7] This elevation in cGMP mediates downstream signaling pathways that result in vasodilation, natriuresis, and diuresis.[2][3][5]
Q3: What is a recommended starting dose for Atriopeptin II in a rat model?
The optimal dose of Atriopeptin II is dependent on the desired effect and the specific experimental model. For inducing natriuresis and diuresis in rats without causing significant hypotension, intravenous bolus injections in the range of 0.25 to 2.5 µg have been shown to be effective in a dose-dependent manner.[8] For continuous infusion, doses ranging from 0.25 to 4 µg/kg/min have been used to elicit dose-dependent decreases in mean arterial pressure.[9] It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental goals.
Q4: How should I prepare and administer Atriopeptin II for in vivo studies?
Atriopeptin II is typically reconstituted in sterile 0.9% saline.[10] It can be administered via intravenous (IV) bolus injection or continuous infusion.[10][11][12] For continuous infusion, a catheter can be surgically implanted into the jugular or femoral vein.[10]
Q5: What are the expected hemodynamic responses to Atriopeptin II administration?
Atriopeptin II administration typically leads to a dose-dependent decrease in mean arterial pressure.[8][9][11] In some cases, a reflex increase in heart rate may be observed, particularly in hypertensive animal models.[9] However, at higher doses, a decrease in heart rate has also been reported.[11] Atriopeptin II has been shown to lower cardiac output and stroke volume.[9][13]
Troubleshooting Guide
Issue 1: Severe hypotension observed in experimental animals.
-
Possible Cause: The administered dose of Atriopeptin II is too high.
-
Troubleshooting Steps:
-
Reduce the dose: Immediately lower the infusion rate or the concentration of the bolus injection.
-
Monitor blood pressure closely: Continuously monitor the animal's blood pressure to ensure it returns to a safe range.
-
Perform a dose-response study: Conduct a pilot study with a range of lower doses to identify the optimal dose that achieves the desired physiological effect without causing severe hypotension.
-
Consider the animal model: Be aware that hypertensive animal models may exhibit increased sensitivity to the hypotensive effects of Atriopeptin II.[11]
-
Issue 2: Lack of a significant natriuretic or diuretic response.
-
Possible Cause 1: The dose of Atriopeptin II is too low.
-
Troubleshooting Steps:
-
Increase the dose: Gradually increase the dose of Atriopeptin II in subsequent experiments while carefully monitoring for side effects.
-
Verify peptide activity: Ensure the Atriopeptin II peptide has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Interaction with other physiological systems.
-
Troubleshooting Steps:
Issue 3: Inconsistent or variable results between animals.
-
Possible Cause 1: Inaccurate dosing or administration.
-
Troubleshooting Steps:
-
Ensure accurate weighing of animals: Dose calculations should be precise based on individual animal body weights.
-
Verify catheter placement: For intravenous infusions, confirm that the catheter is correctly placed and patent.
-
-
Possible Cause 2: Biological variability.
-
Troubleshooting Steps:
-
Increase sample size: A larger number of animals per group can help to account for individual variations in response.
-
Standardize experimental conditions: Ensure all experimental conditions, including animal handling, anesthesia (if used), and time of day, are consistent across all animals.
-
Data Presentation
Table 1: Dose-Dependent Effects of Intravenous Atriopeptin II (and Analogs) on Hemodynamic Parameters in Rats
| Dose | Animal Model | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |
| 0.1, 1.0, 10, 100 µg/kg (bolus) | Spontaneously Hypertensive Rats | Dose-dependent decrease | Unchanged | [11] |
| 0.1, 1.0, 10, 100 µg/kg (bolus) | Wistar-Kyoto Rats | No significant change | Unchanged | [11] |
| 1 µg/kg + 2 µg/kg/hr (infusion) | Spontaneously Hypertensive Rats | Gradual decrease | No significant change | [11] |
| 10 µg/kg + 20 µg/kg/hr (infusion) | Spontaneously Hypertensive Rats | Gradual decrease | Significant decrease | [11] |
| 0.25 - 4.0 µg/kg/min (infusion) | Spontaneously Hypertensive Rats | Dose-dependent fall | Significantly elevated | [9] |
| 0.25 - 4.0 µg/kg/min (infusion) | Wistar-Kyoto Rats | Dose-dependent fall | No change | [9] |
| 0.25 - 2.50 µg (bolus) | Anesthetized Wistar Rats | Biphasic decrease (max -15 mmHg) | No changes | [8] |
Table 2: Dose-Dependent Effects of Intravenous Atriopeptin II (and Analogs) on Renal Function in Rats
| Dose | Animal Model | Change in Urine Flow | Change in Sodium Excretion | Reference |
| 1 µg/kg + 2 µg/kg/hr (infusion) | Spontaneously Hypertensive Rats | Increased | Increased | [11] |
| 1 µg/kg + 2 µg/kg/hr (infusion) | Wistar-Kyoto Rats | Increased | No significant change | [11] |
| 10 µg/kg + 20 µg/kg/hr (infusion) | Both strains | Not specified | Transient natriuresis | [11] |
| 1000 ng/kg (bolus of Atriopeptin III) | Anesthetized Rats | Increased | Increased | [14] |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of Atriopeptin II in Rats
-
Preparation of Atriopeptin II Solution:
-
Reconstitute lyophilized Atriopeptin II in sterile 0.9% saline to a stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with sterile 0.9% saline to achieve the desired final concentrations for injection. Prepare fresh solutions on the day of the experiment.
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgically expose the femoral or jugular vein for catheterization.
-
Insert a catheter filled with heparinized saline to maintain patency.
-
-
Administration and Monitoring:
-
Record baseline physiological parameters, including blood pressure and heart rate.
-
Administer a single bolus injection of the Atriopeptin II solution through the catheter.
-
Continuously monitor and record blood pressure and heart rate for a defined period post-injection to observe the acute effects.
-
Protocol 2: Continuous Intravenous Infusion of Atriopeptin II in Rats
-
Preparation of Atriopeptin II Solution:
-
Prepare the Atriopeptin II solution in sterile 0.9% saline as described in Protocol 1.
-
Load the solution into a syringe for use with an infusion pump.
-
-
Animal Preparation:
-
Perform surgical catheterization of the femoral or jugular vein as described in Protocol 1.
-
Connect the catheter to the infusion pump.
-
-
Administration and Monitoring:
-
Record baseline physiological parameters.
-
Begin the continuous infusion of Atriopeptin II at the desired rate (e.g., in µg/kg/min).
-
Continuously monitor and record blood pressure, heart rate, and any other relevant parameters throughout the infusion period.
-
For renal studies, house the animal in a metabolic cage to allow for urine collection and subsequent analysis of volume and electrolyte content.[10]
-
Mandatory Visualization
Caption: Atriopeptin II signaling pathway leading to physiological effects.
Caption: Experimental workflow for optimizing Atriopeptin II dose.
References
- 1. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dose-response analysis of acute hypotensive and renal effects of atrial natriuretic peptide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
- 11. The effect of atrial natriuretic factor on blood pressure, heart rate, and renal functions in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The interaction between atrial natriuretic peptides and angiotensin II in controlling sodium and water excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The interaction between atrial natriuretic peptides and angiotensin II in controlling sodium and water excretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
preventing Atriopeptin II degradation in plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate measurement of Atriopeptin II (also known as Atrial Natriuretic Peptide, ANP) in plasma samples. Proper sample handling is critical to prevent the degradation of this peptide, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my measured Atriopeptin II concentration lower than expected?
A1: Low Atriopeptin II concentrations are commonly due to its rapid degradation in plasma by endogenous proteases. Atriopeptin II has a very short half-life of only 2 to 5 minutes in circulation.[1] To prevent this, it is crucial to use appropriate collection tubes, protease inhibitors, and maintain a cold chain during sample processing.
Q2: What is the primary enzyme responsible for Atriopeptin II degradation in plasma?
A2: The primary enzyme responsible for the degradation of Atriopeptin II is neutral endopeptidase 24.11 (NEP), also known as neprilysin.[2] This enzyme cleaves the peptide, leading to its inactivation.
Q3: What type of collection tube should I use for blood collection?
A3: It is highly recommended to use chilled EDTA-plasma tubes for blood collection. EDTA acts as an anticoagulant and also inhibits metalloproteases. Samples should be placed on ice immediately after collection.
Q4: Are protease inhibitors necessary, and which ones are recommended?
A4: Yes, the addition of protease inhibitors is essential for the preservation of Atriopeptin II. Aprotinin, a serine protease inhibitor, is commonly recommended. Specific inhibitors of NEP, such as phosphoramidon (B1677721) or thiorphan, can also be used to prevent degradation.[2]
Q5: What are the optimal storage conditions for plasma samples intended for Atriopeptin II analysis?
A5: For short-term storage (up to 7 days), plasma samples can be stored at 4°C. For longer-term storage, it is recommended to store aliquots at -20°C for up to 2 months or at -80°C for up to 6 months to maintain stability.[3] It is crucial to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Low or No Signal in ELISA/RIA
| Possible Cause | Recommended Solution |
| Atriopeptin II Degradation | Ensure blood was collected in pre-chilled EDTA tubes containing a protease inhibitor (e.g., Aprotinin). Process samples on ice and centrifuge at 4°C within 30 minutes of collection.[3] |
| Improper Sample Storage | Aliquot plasma into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm that samples have not been stored at room temperature for extended periods. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure that reagents have been stored at the recommended temperatures. |
| Incorrect Assay Procedure | Review the kit protocol carefully. Ensure all incubation times and temperatures were followed correctly. Confirm that reagents were added in the correct order and volumes. |
| Insufficient Washing | Inadequate washing can lead to high background and low signal. Ensure that the specified number of washes is performed and that the wells are completely aspirated after each wash. |
High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent. Ensure there are no air bubbles when pipetting. |
| Inconsistent Incubation Times | Add reagents to all wells in a consistent and timely manner to ensure equal incubation periods. |
| Plate Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate. Alternatively, fill the outer wells with buffer or a blank sample. |
| Incomplete Mixing of Reagents | Gently vortex or invert all reagents and samples before use to ensure they are thoroughly mixed. |
Data Presentation
Table 1: Summary of Pre-analytical Factors Affecting Atriopeptin II Stability
| Factor | Recommendation | Rationale |
| Anticoagulant | EDTA (pre-chilled tubes) | Chelates divalent cations, inhibiting metalloproteases. |
| Temperature | Collect and process on ice (4°C) | Slows down enzymatic degradation. |
| Protease Inhibitors | Add Aprotinin or a specific NEP inhibitor | Directly inhibits proteases responsible for Atriopeptin II degradation. |
| Centrifugation | Within 30 minutes of collection at 4°C | Prompt separation of plasma from blood cells minimizes protease release.[3] |
| Storage | -80°C for long-term | Ensures long-term stability of the peptide.[4] |
Table 2: Efficacy of Protective Measures on Atriopeptin II Stability in Plasma
| Condition | Atriopeptin II Half-life / Recovery | Reference |
| Whole Blood at Room Temperature (24h) | ~43% degradation | [5] |
| Whole Blood at Room Temperature (72h) | ~76% degradation | [5] |
| Plasma with Phosphoramidon (NEP inhibitor) | Potentiated and prolonged in vivo effects | [2] |
| Plasma with Thiorphan (NEP inhibitor) | Potentiated and prolonged in vivo effects | [2] |
| Plasma stored at -80°C (12 months) | No evidence of degradation | [4] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for Atriopeptin II Measurement
-
Preparation: Label pre-chilled EDTA-containing tubes. If not already present in the tubes, add a protease inhibitor cocktail (e.g., Aprotinin to a final concentration of 500 KIU/mL).
-
Blood Collection: Collect venous blood directly into the prepared chilled EDTA tubes.
-
Immediate Chilling: Immediately after collection, gently invert the tubes 8-10 times to mix the blood with the anticoagulant and protease inhibitor, and place them on wet ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C.[3]
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Storage: Dispense the plasma into pre-labeled, single-use cryovials and immediately freeze at -80°C until analysis.
Visualizations
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Degradation of atrial natriuretic peptide: pharmacologic effects of protease EC 24.11 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Atrial natriuretic peptide stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of plasma concentrations of N and C terminal atrial natriuretic peptides at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atriopeptin II Antibody Cross-Reactivity
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for dealing with Atriopeptin II antibody cross-reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What is Atriopeptin II and why is antibody specificity critical?
Atriopeptin II is a member of the Atrial Natriuretic Peptide (ANP) family, which are hormones involved in the regulation of blood pressure, and water and sodium balance in the body.[1][2] These peptides, including Atriopeptin I, II, and III, share a high degree of structural similarity, particularly a 17-amino acid ring formed by a disulfide bond.[2][3][4] Antibody specificity is crucial because an antibody that cross-reacts with other structurally similar peptides can lead to false positives, overestimation of the analyte's concentration, and unreliable experimental data.[5]
Q2: What are the primary causes of Atriopeptin II antibody cross-reactivity?
Cross-reactivity in Atriopeptin II immunoassays primarily stems from two sources:
-
Structurally Related Peptides: The high homology between members of the natriuretic peptide family (e.g., other Atriopeptins, ANP, B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP)) is a major cause.[2][3][6] An antibody's binding site (paratope) may recognize similar epitopes on these related molecules.[6]
-
Precursors and Fragments: Immunoassays can sometimes detect the inactive precursor of the hormone (e.g., proANP) or various cleaved fragments, in addition to the mature peptide.[7][8] This is a significant issue in natriuretic peptide assays, as the precursor may be a major circulating form in some conditions.[7][9] Glycosylation of these precursors can further complicate detection, as some antibodies may fail to recognize these modified forms.[8][10]
Q3: My immunoassay results are inconsistent or unexpected. Could cross-reactivity be the cause?
Yes. Inconsistent data, weak signals, or high background noise can all be symptoms of poor antibody specificity.[11] If an antibody binds to other molecules in a complex biological sample, the results cannot be trusted.[11] Cross-reactivity can lead to significant systematic differences in measured values, sometimes varying by as much as 50% between different assay kits for the same analyte.[7][9] It is essential to validate antibody performance and rule out cross-reactivity.
Q4: How can I test my Atriopeptin II antibody for specificity and cross-reactivity?
Several experimental methods are recommended to determine antibody specificity:
-
Western Blot (Immunoblotting): This technique separates proteins by size, allowing you to confirm that your antibody binds to a protein of the expected molecular weight for Atriopeptin II (or its precursor). The absence of other bands suggests higher specificity.[6][11]
-
Competitive ELISA: This is the gold standard for quantifying cross-reactivity. The assay measures how effectively structurally related peptides compete with Atriopeptin II for binding to the antibody.[6]
-
Immunoprecipitation (IP): This method can be used to isolate the antigen from a complex mixture and confirm the specificity of the antibody-antigen interaction.[6]
Q5: How can I minimize cross-reactivity and non-specific binding in my experiments?
Minimizing interference is key to obtaining reliable data.
-
Careful Antibody Selection: Whenever possible, choose a monoclonal antibody, as it recognizes a single epitope and generally offers higher specificity than polyclonal antibodies.[5] Always review the manufacturer's cross-reactivity data.
-
Assay Optimization: Adjusting experimental conditions such as pH, temperature, buffer composition, and incubation times can favor specific, high-affinity antibody-antigen interactions while minimizing low-affinity, non-specific binding.[5][6]
-
Use of Specialized Reagents: Modern blocking buffers and antibody diluents are designed to reduce non-specific binding, cross-reactivity, and matrix effects from complex samples like plasma or serum.[11]
Quantitative Data Summary
When evaluating an Atriopeptin II antibody, it is critical to consult or generate a cross-reactivity profile. This data is typically presented as the percentage of cross-reactivity, where a lower percentage indicates higher specificity.
Table 1: Example Cross-Reactivity Profile for a Hypothetical Anti-Atriopeptin II Antibody
| Competing Peptide | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Atriopeptin II (Target) | 1.0 ng/mL | 100% |
| Atriopeptin I | 50 ng/mL | 2.0% |
| Atriopeptin III | 1.2 ng/mL | 83.3% |
| α-hANP (human ANP) | 1.1 ng/mL | 90.9% |
| BNP-32 | > 1000 ng/mL | < 0.1% |
| CNP-22 | > 1000 ng/mL | < 0.1% |
% Cross-Reactivity = (IC50 of Atriopeptin II / IC50 of Competing Peptide) x 100
Visualizations and Workflows
Signaling Pathway and Experimental Logic
Understanding the biological context and having a clear troubleshooting plan are essential for addressing antibody issues.
Caption: Atriopeptin II signaling pathway.
Caption: Troubleshooting workflow for antibody cross-reactivity.
References
- 1. usbio.net [usbio.net]
- 2. Atrial Natriuretic Peptides (ANP/ANF) and Related [biosyn.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Depressor and natriuretic activities of several atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Atriopeptin II HPLC Peak Resolution
Welcome to the Technical Support Center for improving Atriopeptin II High-Performance Liquid Chromatography (HPLC) peak resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their chromatographic separations of Atriopeptin II.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for Atriopeptin II in RP-HPLC?
A1: Poor peak resolution for peptides like Atriopeptin II in reversed-phase HPLC is often due to a combination of factors. The most common culprits include:
-
Inappropriate Column Selection: Using a column with a pore size too small for the peptide can lead to peak broadening and poor resolution. For peptides, wide-pore columns (e.g., 300 Å) are generally recommended to allow for better interaction with the stationary phase.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and ion-pairing agent are critical. Trifluoroacetic acid (TFA) is a common ion-pairing agent that helps to improve peak shape, but its concentration needs to be optimized (typically around 0.1%).
-
Inadequate Gradient Program: A gradient that is too steep can result in poor separation of closely eluting impurities from the main Atriopeptin II peak.
-
Column Temperature: Temperature affects mobile phase viscosity and mass transfer, which in turn influences peak shape and selectivity. Inconsistent or suboptimal temperature can lead to broader peaks.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing and a loss of resolution.
Q2: My Atriopeptin II peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for Atriopeptin II is often caused by secondary interactions between the peptide and the stationary phase, or issues with the HPLC system. Here are the primary causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., using 0.1% TFA) to suppress the ionization of silanol groups. Employing a well-end-capped column can also minimize these interactions.
-
-
Column Contamination: Buildup of sample matrix components or previously injected substances on the column frit or at the head of the column can disrupt the peak shape.
-
Solution: Implement a robust column washing procedure after each run. Using a guard column can help protect the analytical column from contaminants.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the Atriopeptin II sample in the initial mobile phase or a weaker solvent.
-
Q3: I am not getting good separation between Atriopeptin II and its related impurities. How can I improve this?
A3: Improving the separation between Atriopeptin II and its impurities often requires a systematic optimization of the chromatographic conditions.
-
Optimize the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better resolution.[1] Try decreasing the rate of change of the organic modifier concentration in the mobile phase.
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers in RP-HPLC. Switching from one to the other can alter the selectivity of the separation due to their different properties.
-
Adjust the Column Temperature: Increasing the column temperature can improve mass transfer and sometimes change the elution order, potentially resolving co-eluting peaks.
-
Select a Different Stationary Phase: If optimizing the mobile phase and gradient doesn't provide the desired resolution, consider a column with a different stationary phase chemistry (e.g., C8, C4, or Phenyl-Hexyl) which can offer different selectivity for peptides.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during Atriopeptin II HPLC analysis.
Guide 1: Troubleshooting Poor Peak Shape (Broadening and Tailing)
This guide will walk you through a step-by-step process to identify and resolve issues related to poor peak shape.
Guide 2: Improving Peak Resolution
This guide provides a logical flow for enhancing the separation between the Atriopeptin II peak and other components in the sample.
Data Presentation
The following tables summarize typical starting parameters for Atriopeptin II HPLC method development. These are general guidelines and may require further optimization.
Table 1: Recommended HPLC Column Specifications for Atriopeptin II Analysis
| Parameter | Recommended Value | Rationale |
| Stationary Phase | C18, C8, or Phenyl-Hexyl | C18 is a good starting point due to its versatility. C8 and Phenyl-Hexyl offer alternative selectivity for peptides. |
| Pore Size | 300 Å | Wide-pore media is essential for peptides to allow unrestricted access to the stationary phase, improving peak shape and resolution. |
| Particle Size | 1.7 - 3.5 µm | Smaller particles provide higher efficiency and better resolution, but also generate higher backpressure. |
| Column Dimensions | 2.1 x 100 mm or 2.1 x 150 mm | These dimensions offer a good balance between resolution, analysis time, and solvent consumption for analytical purposes. |
Table 2: Typical Mobile Phase Compositions for Atriopeptin II RP-HPLC
| Component | Concentration/Composition | Purpose |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to suppress silanol interactions and act as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier to elute the peptide from the reversed-phase column. |
| Alternative Modifier | Formic Acid (0.1%) | Can be used as a substitute for TFA, especially for LC-MS applications where TFA can cause ion suppression. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Atriopeptin II Analysis
This protocol provides a starting point for the analysis of Atriopeptin II using a standard reversed-phase HPLC system.
1. Materials and Reagents:
-
Atriopeptin II standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm, 300 Å)
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Degas the solution.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.
3. Sample Preparation:
-
Dissolve the Atriopeptin II sample in Mobile Phase A to a suitable concentration (e.g., 0.5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18, 2.1 x 150 mm, 1.7 µm, 300 Å
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 50 |
| 21.0 | 95 |
| 23.0 | 95 |
| 23.1 | 20 |
| 28.0 | 20 |
5. Data Analysis:
-
Integrate the peak corresponding to Atriopeptin II.
-
Assess peak shape (tailing factor, symmetry) and resolution from nearby peaks.
Note: This is a generic method and will likely require optimization for your specific sample and HPLC system. The gradient can be adjusted to improve resolution as described in the troubleshooting guides.
References
Technical Support Center: Atriopeptin II Receptor Binding Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during Atriopeptin II receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for Atriopeptin II?
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), primarily interacts with three types of natriuretic peptide receptors (NPRs):
-
NPR-A (or GC-A): This is the principal receptor for ANP and Brain Natriuretic Peptide (BNP). It is a guanylyl cyclase-coupled receptor that, upon activation, converts GTP to cGMP, a key second messenger in cardiovascular homeostasis.[1]
-
NPR-B (or GC-B): This receptor shows a higher affinity for C-type Natriuretic Peptide (CNP).
-
NPR-C: This receptor binds all natriuretic peptides and is often referred to as a "clearance receptor" as it internalizes and degrades natriuretic peptides, thereby regulating their circulating levels.[2]
Q2: What is a typical binding affinity (Kd) for Atriopeptin II?
The binding affinity of Atriopeptin II can vary depending on the receptor subtype, tissue, and experimental conditions. Generally, Atriopeptin II binds to NPR-A with high affinity, in the picomolar to low nanomolar range.
Q3: What are the critical components of the binding buffer?
A typical binding buffer for an Atriopeptin II receptor binding assay includes:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Divalent Cations: 5 mM MgCl2 is often included as it can be a cofactor for receptor function.
-
Protein Carrier: 0.1% Bovine Serum Albumin (BSA) is used to prevent non-specific binding of the radioligand to the assay tubes and other surfaces.
-
Protease Inhibitors: A cocktail of protease inhibitors (e.g., leupeptin, aprotinin) is crucial to prevent the degradation of the peptide ligand and the receptor.
Troubleshooting Guide
High variability and unexpected results are common challenges in receptor binding assays. This guide addresses specific issues you might encounter.
Issue 1: High Non-Specific Binding
High non-specific binding (NSB) can mask the specific binding signal and lead to inaccurate affinity measurements.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd value. This minimizes binding to low-affinity, non-specific sites. |
| Insufficient blocking of non-specific sites. | Increase the concentration of BSA or other blocking agents in the binding buffer. Consider adding a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.05%). |
| Radioligand binding to filter paper. | Pre-soak the filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. |
| Inadequate washing. | Increase the number of washes and/or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to slow dissociation from the specific receptor. |
| Hydrophobic interactions. | Adjust the salt concentration of the buffer. Increasing the ionic strength can sometimes reduce hydrophobic-driven non-specific binding.[3] |
Issue 2: Low or No Specific Binding
The absence of a clear specific binding signal can be due to several factors related to the reagents or the experimental setup.
| Potential Cause | Troubleshooting Step |
| Degraded radioligand or unlabeled peptide. | Aliquot and store ligands at -80°C. Avoid repeated freeze-thaw cycles. Run a quality control check of the ligand, if possible. |
| Low receptor expression in the tissue/cell preparation. | Use a tissue known to have high receptor density or a cell line overexpressing the target receptor. Perform a protein assay to ensure adequate protein concentration in your membrane preparation. |
| Incorrect incubation time. | Determine the optimal incubation time by performing a time-course experiment to ensure the binding has reached equilibrium. |
| Incorrect incubation temperature. | Most binding assays are performed at room temperature or 37°C. Verify the optimal temperature for your specific receptor-ligand interaction. |
| Problems with membrane preparation. | Ensure that the membrane preparation protocol effectively isolates the plasma membranes where the receptors are located. Keep samples on ice throughout the preparation process. |
Issue 3: Poor Assay Reproducibility
Inconsistent results between assays can make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting errors. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Inconsistent cell/membrane concentrations. | Ensure thorough homogenization of the membrane preparation before aliquoting. Perform a protein concentration assay for each batch of membranes. |
| Variations in incubation conditions. | Use a temperature-controlled incubator or water bath. Ensure consistent timing for all incubation and washing steps. |
| Reagent variability. | Prepare fresh buffers for each experiment. Use the same lot of radioligand and other key reagents for a set of comparative experiments. |
Quantitative Data Summary
The following tables provide reference values for Atriopeptin (ANP) binding assays. Note that specific values for Atriopeptin II may vary.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [¹²⁵I]ANP in Rat Olfactory Bulb
| Preparation | Binding Site | Kd (pM) | Bmax (fmol/mg protein) |
| Membranes | Single Site | 106 | 13.6 |
| Synaptosomes | High Affinity | 44 | 42 |
| Synaptosomes | Low Affinity | 1050 | 173 |
Data from reference[4].
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay for Kd and Bmax Determination
This protocol outlines the steps to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled Atriopeptin II ligand.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat lung or kidney) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of the radiolabeled Atriopeptin II in binding buffer.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled Atriopeptin II (e.g., 1 µM) to saturate the specific binding sites.
-
Add the membrane preparation (typically 50-100 µg of protein) to all tubes.
-
Add the corresponding concentration of radiolabeled Atriopeptin II to initiate the binding reaction.
-
-
Incubation:
-
Incubate the tubes at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.5% PEI.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.
-
Visualizations
Atriopeptin II (ANP) Signaling Pathway through NPR-A
Caption: Atriopeptin II binding to NPR-A and subsequent signaling cascade.
Experimental Workflow for Atriopeptin II Receptor Binding Assay
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Multiple types of binding sites for atrial natriuretic peptide in rat olfactory bulb membranes and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atriopeptin II Cell-Based Assays
Welcome to the Technical Support Center for Atriopeptin II cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during Atriopeptin II cell-based assays, providing potential causes and solutions in a question-and-answer format.
Receptor Binding Assays
Q1: Why am I observing low or no specific binding of radiolabeled Atriopeptin II?
A: Low or absent specific binding can stem from several factors related to your reagents, experimental setup, or cell health.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Inactive or Low Receptor Expression | - Ensure cells are in the exponential growth phase and have not been passaged too many times. - Verify receptor expression levels using a positive control or by performing a saturation binding experiment to determine Bmax.[1] - Confirm the integrity of cell membranes if using membrane preparations. |
| Degraded Radioligand | - Check the expiration date and storage conditions of your radiolabeled Atriopeptin II. - Minimize freeze-thaw cycles. - Run a quality control check of the radioligand. |
| Suboptimal Assay Buffer | - Ensure the binding buffer has the correct pH (typically 7.4) and contains necessary components like MgCl2 and protease inhibitors.[1] |
| Incorrect Incubation Time/Temperature | - Optimize incubation time to reach equilibrium. This can be determined through time-course experiments. - Perform assays at a consistent and appropriate temperature (e.g., 37°C). |
| Inefficient Washing Steps | - Insufficient washing can lead to high non-specific binding. Optimize the number and volume of washes. - Use ice-cold wash buffer to minimize dissociation of the ligand-receptor complex during washing. |
Q2: My non-specific binding is too high. How can I reduce it?
A: High non-specific binding can obscure the specific binding signal.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Radioligand Sticking to Surfaces | - Pre-soak filter mats in a solution like 0.5% polyethylenimine (PEI).[1] - Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in the binding buffer.[1] |
| High Concentration of Radioligand | - Use a radioligand concentration at or below the Kd value for saturation experiments. |
| Insufficient Blocking of Non-Specific Sites | - Increase the concentration of the unlabeled competitor used to define non-specific binding (e.g., 1 µM of unlabeled Atriopeptin II).[1] |
| Cellular Debris | - Ensure proper preparation of cell membranes to remove excess cellular components. |
cGMP Second Messenger Assays
Q1: I am not detecting a significant increase in cGMP levels after Atriopeptin II stimulation. What could be the issue?
A: A lack of cGMP response can be due to problems with the cells, the peptide, or the assay itself.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Cell Line Unresponsive | - Confirm that your cell line expresses functional natriuretic peptide receptor-A (NPR-A). - Use a positive control agonist, such as a known potent natriuretic peptide, to verify the responsiveness of your cells. |
| Atriopeptin II Degradation | - Atriopeptin II is a peptide and can be susceptible to degradation. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. |
| Phosphodiesterase (PDE) Activity | - High PDE activity can rapidly degrade cGMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cGMP breakdown. |
| Incorrect Assay Timing | - The cGMP response to Atriopeptin II is often transient. Perform a time-course experiment to determine the optimal stimulation time for peak cGMP production. |
| Assay Sensitivity | - Ensure your cGMP detection method (e.g., ELISA, HTRF) is sensitive enough to detect the expected change in cGMP levels.[2][3] |
Q2: There is a high basal level of cGMP in my unstimulated control cells. Why is this happening?
A: Elevated basal cGMP can be caused by several factors.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Serum Components in Media | - Some components in fetal bovine serum (FBS) can stimulate cGMP production. Serum-starve the cells for a few hours before the assay. |
| Endogenous Agonist Production | - Cells may be producing endogenous ligands that activate guanylate cyclase. Ensure a thorough wash before starting the experiment. |
| Cell Stress | - Over-confluent or unhealthy cells may have altered signaling pathways. Ensure cells are healthy and plated at an appropriate density. |
Cell Viability & General Assay Issues
Q1: My cell viability is low, or I see morphological changes in my cells during the assay.
A: Maintaining cell health is crucial for reliable and reproducible results.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Reagent Cytotoxicity | - Some assay reagents, including Atriopeptin II at very high concentrations or certain solvents, may be cytotoxic. Perform a dose-response curve and assess cell viability using a standard method like Trypan Blue exclusion or an ATP-based assay. |
| Improper Cell Culture and Handling | - Use proper aseptic techniques to avoid contamination. - Do not let cells become over-confluent.[4] - Handle cells gently to avoid mechanical stress.[4] |
| Contamination | - Regularly test cell cultures for mycoplasma contamination, which can affect cell health and assay performance. |
Q2: I am observing high variability between replicate wells.
A: High variability can compromise the statistical significance of your results.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before plating. - Allow the cell plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[4] |
| Pipetting Errors | - Use calibrated pipettes and ensure proper pipetting technique. - For multi-well plates, be mindful of evaporation from edge wells; consider not using the outer wells for critical samples. |
| Temperature Gradients | - Ensure the entire plate is at a uniform temperature during incubation and reagent addition steps. |
Quantitative Data Summary
Table 1: Atriopeptin Analog Receptor Binding Affinity (Kd) and Receptor Density (Bmax)
| Radioligand | Tissue/Cell Type | Affinity Site | Kd (pM) | Bmax (fmol/mg protein) |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb synaptosomes | High affinity | 44 | 42 |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb synaptosomes | Low affinity | 1050 | 173 |
Data from reference[1]
Table 2: Effective Concentration (EC50) for cGMP Production
| Ligand | Cell Type | EC50 |
| Atriopeptin III (rat ANP-103-126) | Thoracic aorta smooth muscle cells (TASM) | ~3 nM |
Data from reference[1]
Table 3: Sensitivity of Commercial ANP ELISA Kits
| Kit Provider | Minimum Detectable Dose | Dynamic Range |
| Vendor A | 4.688 pg/ml | 7.813 – 500.0 pg/ml |
| Vendor B | < 5.5 pg/mL | 15.6-1,000 pg/mL |
| Vendor C | < 4.64 pg/mL | 12.35-1,000 pg/mL |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol is designed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled Atriopeptin II analog.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.[1]
-
Radioligand: e.g., [125I]-Atriopeptin II.
-
Unlabeled Ligand: A high concentration (e.g., 1 µM) of unlabeled Atriopeptin II for determining non-specific binding.[1]
-
Membrane Preparation: Cell membranes expressing the NPR-A receptor.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).[1]
-
Wash Buffer: Cold Binding Buffer.
-
Scintillation Counter and Cocktail.
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare triplicate sets for total binding and non-specific binding for each radioligand concentration.
-
Radioligand Dilutions: Prepare serial dilutions of the radiolabeled Atriopeptin II in binding buffer. A typical concentration range would span from 0.1 to 10 times the estimated Kd.[1]
-
Incubation:
-
Total Binding: Add membrane preparation, radioligand at various concentrations, and binding buffer to the designated wells/tubes.
-
Non-specific Binding: Add membrane preparation, radioligand, a high concentration of unlabeled ligand, and binding buffer.
-
-
Incubate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to calculate the Kd and Bmax values.[1]
-
Protocol 2: cGMP Competitive Immunoassay (ELISA)
This protocol provides a general procedure for measuring intracellular cGMP levels in response to Atriopeptin II stimulation.
Materials:
-
Cell line expressing NPR-A.
-
Atriopeptin II.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell Lysis Buffer.
-
Commercially available cGMP ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluence.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with a PDE inhibitor for 10-20 minutes to prevent cGMP degradation.
-
Stimulation: Add Atriopeptin II at various concentrations to the wells and incubate for the predetermined optimal time at 37°C.
-
Cell Lysis: Aspirate the stimulation media and add cell lysis buffer to each well to release intracellular cGMP.
-
cGMP Measurement: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and standards to a plate pre-coated with a cGMP antibody.
-
Adding a horseradish peroxidase (HRP)-conjugated cGMP tracer.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate (e.g., TMB) and incubating for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.[3]
-
Adding a stop solution.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[3]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate if desired.
-
Visualizations
Caption: Atriopeptin II signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. ANP ELISA Kit (Atrial Natriuretic Peptide) [elisakits.co.uk]
- 6. SEA225Hu | ELISA Kit for Atrial Natriuretic Peptide (ANP) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 7. Mini Samples ELISA Kit for Atrial Natriuretic Peptide (ANP) - 2BScientific [2bscientific.com]
Atriopeptin II Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Atriopeptin II in different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing and handling Atriopeptin II?
A1: To ensure the stability and integrity of Atriopeptin II, it is crucial to adhere to proper storage and handling guidelines. Lyophilized Atriopeptin II is relatively stable at room temperature for short periods (days to weeks) but should be stored at -20°C or -80°C for long-term preservation.[1][2][3][4] Once reconstituted in a buffer, the peptide is significantly less stable. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is unavoidable, it should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C.[2][3] The optimal pH for storage in solution is generally between 5 and 7.[2]
Q2: Which factors can influence the stability of Atriopeptin II in a buffer solution?
A2: Several factors can impact the stability of Atriopeptin II in solution:
-
pH: The pH of the buffer can significantly affect the rate of degradation. Peptides often have an optimal pH range for stability.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[4]
-
Buffer Composition: The type of buffer and its components can influence peptide stability. Some buffer ions may catalyze degradation reactions.
-
Enzymatic Degradation: In biological samples or less pure systems, proteases can degrade Atriopeptin II. In vivo, it is degraded by enzymes like neutral endopeptidase (NEP).[5][6]
-
Oxidation: Peptides containing amino acids such as methionine, cysteine, or tryptophan are susceptible to oxidation.[2][3]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration. Using low-protein-binding tubes is recommended.
Q3: How does the pH of different buffers change with temperature, and why is this important for my experiments?
A3: The pH of commonly used buffers can be temperature-dependent, which is a critical consideration for maintaining consistent experimental conditions.
-
TRIS buffer exhibits a significant decrease in pH as the temperature increases. This change can be as much as 0.02 to 0.03 pH units per degree Celsius increase in temperature.
-
Phosphate (B84403) buffers also show a temperature-dependent pH shift, although generally less pronounced than TRIS. The direction and magnitude of the shift depend on the specific phosphate species and the initial pH.
-
Citrate (B86180) buffers are generally considered to have a more stable pH with temperature changes compared to TRIS and phosphate buffers.
This is important because a shift in pH during an experiment can alter the stability and activity of Atriopeptin II, potentially leading to inconsistent and unreliable results. It is crucial to measure the pH of your buffer at the temperature at which your experiment will be conducted.
Troubleshooting Guides
Problem: I am seeing a decrease in the activity of my Atriopeptin II solution over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in Solution | Prepare fresh solutions of Atriopeptin II for each experiment. If you must use a stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and minimize freeze-thaw cycles. |
| Incorrect Buffer pH | Verify the pH of your buffer at the experimental temperature. The optimal pH for peptide stability is often between 5 and 7.[2] You may need to perform a pH stability study to determine the optimal pH for your specific experimental conditions. |
| Buffer-Catalyzed Degradation | Consider switching to a different buffer system. For example, if you are using a phosphate buffer and suspect it is contributing to degradation, you could try a citrate or acetate (B1210297) buffer. |
| Oxidation | If your protocol allows, degas your buffer before use to remove dissolved oxygen.[2] |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of peptide due to surface adsorption. |
Quantitative Data on Atriopeptin II Stability
While specific quantitative data for Atriopeptin II stability in various buffers is not extensively published, the following table provides a hypothetical representation based on general principles of peptide stability. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Hypothetical Half-Life (t½) of Atriopeptin II in Different Buffers at Various Temperatures (pH 7.4)
| Buffer (50 mM) | 4°C | 25°C (Room Temperature) | 37°C |
| Phosphate Buffer | ~48 hours | ~12 hours | ~4 hours |
| TRIS Buffer | ~72 hours | ~18 hours | ~6 hours |
| Citrate Buffer | ~96 hours | ~24 hours | ~8 hours |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol: Assessing the Stability of Atriopeptin II using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method to determine the stability of Atriopeptin II in a specific buffer.
1. Materials:
-
Atriopeptin II (lyophilized powder)
-
Selected buffer (e.g., 50 mM Phosphate, pH 7.4)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Preparation of Atriopeptin II Stock Solution:
-
Carefully weigh a precise amount of lyophilized Atriopeptin II.
-
Reconstitute the peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the Atriopeptin II solution into several low-protein-binding tubes.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each temperature condition.
-
Immediately stop any further degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and store at -20°C until HPLC analysis.
-
-
RP-HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a standard volume of each time-point sample.
-
Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Atriopeptin II based on its retention time from the t=0 sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of remaining Atriopeptin II at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Visualizations
References
- 1. data.epo.org [data.epo.org]
- 2. Will high temperatures affect the buffering performance of TRIS base? [vacutaineradditives.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Atriopeptin II Experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding (NSB) in experiments involving Atriopeptin II.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of Atriopeptin II experiments?
Non-specific binding refers to the binding of Atriopeptin II, or the labeled ligand used to trace it, to unintended targets other than its specific receptor (e.g., NPR-A).[1] This can include binding to the surfaces of labware (plates, tubes), filter membranes, or other proteins within the sample.[2][3] This phenomenon leads to an inflated signal, which can mask the true specific binding, reduce assay sensitivity, and lead to inaccurate quantification of receptor affinity or density.[4]
Q2: Why is a peptide like Atriopeptin II prone to non-specific binding?
Peptides, including Atriopeptin II, can possess various chemically distinct regions. These regions can interact with surfaces through multiple mechanisms, such as hydrophobic or electrostatic interactions.[3] This multifaceted interaction potential increases the likelihood of peptides adhering to container walls, tubing, and other components of the assay system, which is a significant cause of NSB.[5]
Q3: How is non-specific binding measured in a typical Atriopeptin II binding assay?
Non-specific binding is determined by measuring the binding of a labeled Atriopeptin II ligand in the presence of a high, saturating concentration of an unlabeled competitor.[2][6] At this high concentration, the unlabeled ligand occupies virtually all the specific receptors, meaning any remaining signal from the labeled ligand is due to its binding to non-specific sites.[2] This value is then subtracted from the total binding (measured without the competitor) to calculate the specific binding.[2][7]
Troubleshooting Guide: High Non-Specific Binding
Q4: My assay shows a very high background signal. What are the most common causes?
High background is often a direct result of excessive non-specific binding. The primary causes include:
-
Insufficient Blocking: The blocking agent used is either not effective or used at a suboptimal concentration, leaving sites on the plate or membrane free for the ligand to bind non-specifically.
-
Inadequate Washing: Washing steps may be too short, not vigorous enough, or the number of washes may be insufficient to remove all the unbound ligand.[8]
-
Suboptimal Reagent Concentrations: The concentration of the labeled Atriopeptin II or the detection antibody may be too high, leading to increased non-specific interactions.
-
Issues with Assay Components: The type of microplate, filter, or buffer components can contribute to NSB. For example, some peptides and proteins adhere more strongly to certain types of plastic.[5]
Q5: What blocking agents are recommended to reduce NSB in peptide assays, and at what concentrations?
The choice of blocking agent is critical and often requires empirical testing for a specific assay. Common choices include proteins and non-ionic detergents that saturate potential non-specific binding sites without interfering with the specific ligand-receptor interaction.[9][10]
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A common starting point. Shields charged surfaces and reduces protein-protein interactions.[11][12] |
| Casein / Non-fat Dry Milk | 0.2% - 2% (w/v) | Can be more effective than BSA in some ELISAs.[13] May not be suitable for assays with phosphoproteins. |
| Normal Serum | 1% - 10% (v/v) | Use serum from the same species as the secondary antibody to block cross-reactive sites.[14] |
| Tween-20 | 0.01% - 0.1% (v/v) | A non-ionic detergent typically added to wash buffers to disrupt hydrophobic interactions.[12] |
| Polyethylenimine (PEI) | 0.3% - 0.5% (v/v) | Often used to pre-soak glass fiber filters in radioligand binding assays to reduce NSB to the filter itself.[15] |
Q6: How can I optimize my washing steps to more effectively reduce background signal?
Proper washing is crucial for removing unbound reagents.[8]
-
Increase Wash Cycles: Increase the number of washes from 3 to 5 or more.
-
Increase Wash Duration: Incorporate a short soak time (e.g., 30 seconds) during each wash step to allow for more effective removal of non-specifically bound molecules.[8][16]
-
Add Detergent: Include a non-ionic detergent like Tween-20 (0.01-0.1%) in your wash buffer to help disrupt weak, non-specific interactions.
-
Ensure Complete Aspiration: Make sure to completely remove the wash buffer after each step to prevent carryover of unbound reagents.
Q7: Can the pH or salt concentration of my assay buffer influence Atriopeptin II non-specific binding?
Yes, buffer conditions can significantly impact NSB.
-
pH Adjustment: The charge of both Atriopeptin II and the binding surfaces are influenced by pH. Adjusting the buffer pH towards the isoelectric point of the peptide can sometimes reduce charge-based NSB.[11]
-
Increased Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can create a shielding effect that masks charges on proteins and surfaces, thereby reducing electrostatic interactions that cause NSB.[11][12]
Q8: My replicate wells show high variability (poor reproducibility). Could non-specific binding be the cause?
High variability between replicates is a common symptom of uncontrolled non-specific binding.[17] If NSB is occurring inconsistently across the plate—due to uneven coating, washing, or temperature gradients—it will lead to erratic results. Optimizing blocking and washing protocols to reduce overall NSB will typically improve precision and reproducibility.[17]
Visualizations and Diagrams
Signaling Pathway
Caption: Signaling pathway of Atriopeptin II via the NPR-A receptor.
Experimental Workflow
Caption: Workflow for a radioligand binding assay showing key steps.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting high non-specific binding.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Atriopeptin II
This protocol provides a framework for determining the binding affinity (Ki) of a test compound for the Atriopeptin II receptor using a competitive binding assay with a radiolabeled ligand (e.g., ¹²⁵I-Atriopeptin).
Materials:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., NPR-A).
-
Radioligand: ¹²⁵I-Atriopeptin at a concentration at or below its Kd.[7]
-
Unlabeled Competitor (for NSB): Unlabeled Atriopeptin II at 100-1000x the Kd of the radioligand.[6][7]
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% PEI.[15]
-
Scintillation Fluid & Counter.
Procedure:
-
Assay Plate Setup: Prepare a 96-well plate. Designate triplicate wells for:
-
Total Binding (Radioligand + Membranes)
-
Non-Specific Binding (Radioligand + Membranes + High concentration of unlabeled Atriopeptin II)
-
Test Compound Wells (Radioligand + Membranes + Serial dilutions of test compound)
-
-
Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:[15]
-
150 µL of membrane preparation (e.g., 5-20 µg protein).
-
50 µL of Binding Buffer (for Total Binding), unlabeled competitor (for NSB), or test compound.
-
50 µL of radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[15] The exact time and temperature should be optimized for the specific receptor-ligand pair.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of the wells through the PEI-soaked glass fiber filter plate using a cell harvester.[15] This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.[15]
-
Drying & Counting: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
Determine Specific Binding: Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For test compounds, calculate the percent inhibition of specific binding at each concentration.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. graphpad.com [graphpad.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. corning.com [corning.com]
- 10. meridianbioscience.com [meridianbioscience.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. novateinbio.com [novateinbio.com]
- 17. swordbio.com [swordbio.com]
Technical Support Center: Atriopeptin II In Vivo Experiments
Welcome to the technical support center for Atriopeptin II in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during their studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Atriopeptin II in vivo experiments?
A1: Variability in Atriopeptin II experiments can arise from several factors. Key sources include:
-
Animal Model: Species, strain, sex, and age of the animal model can significantly influence the response to Atriopeptin II. For instance, species-specific differences in receptor density and signaling pathways can lead to varied outcomes[1]. Genetic variations within the natriuretic peptide system have also been identified as a source of inter-individual differences in response[2][3].
-
Experimental Conditions: Factors such as the animal's housing conditions, diet, and stress levels can impact baseline cardiovascular and renal parameters, thereby affecting the observed effects of Atriopeptin II. Minimizing stress through proper acclimatization is crucial[4].
-
Anesthesia: The type of anesthetic used can have profound effects on cardiovascular and renal function, potentially confounding the effects of Atriopeptin II. Some anesthetics can cause cardiac depression or hypotension, altering the baseline against which Atriopeptin II's effects are measured[5][6]. Whenever possible, studies in conscious animals are preferred to avoid these confounding effects[7][8].
-
Drug Formulation and Administration: The stability of the Atriopeptin II peptide in solution is critical for consistent results. Proper formulation with suitable buffers and excipients is necessary to prevent degradation[9][10]. The route and rate of administration (bolus vs. infusion) will also significantly impact the pharmacokinetic and pharmacodynamic profile[7][8][11].
-
Measurement Techniques: The method used to measure physiological parameters, such as blood pressure (e.g., tail-cuff vs. radiotelemetry), can introduce variability. Non-invasive methods like the tail-cuff technique require careful acclimatization and temperature control to yield reliable data[12][13][14].
Q2: What is the recommended vehicle for dissolving Atriopeptin II for in vivo administration?
A2: For in vivo studies, Atriopeptin II should be reconstituted in a sterile, isotonic solution. Sterile 0.9% saline is a commonly used and appropriate vehicle. It is advisable to prepare fresh solutions daily to ensure the stability and bioactivity of the peptide.
Q3: How can I minimize stress in my animal subjects during the experiment?
A3: Minimizing stress is critical for obtaining reliable and reproducible data. Here are some best practices:
-
Acclimatization: Allow animals to acclimate to the laboratory environment and any experimental apparatus (e.g., restrainers for tail-cuff measurements) for a sufficient period before the experiment begins[4].
-
Handling: Handle animals gently and consistently. Using a container to move rodents instead of tail handling can reduce anxiety[12].
-
Environment: Maintain a quiet and controlled environment with consistent lighting and temperature. Avoid strong odors or loud noises that could induce stress[4].
-
Blinding: Whenever possible, the technician performing the measurements should be blinded to the experimental groups to minimize unconscious bias in handling and data recording[15].
Q4: What are the expected hemodynamic effects of Atriopeptin II in different animal models?
A4: Atriopeptin II typically induces a dose-dependent decrease in blood pressure[1][7][11]. However, the accompanying changes in other hemodynamic parameters can vary between species. In conscious rats, Atriopeptin II has been shown to decrease cardiac output and stroke volume, with a reflex increase in heart rate and total peripheral resistance[7]. In conscious sheep, a similar decrease in cardiac output and stroke volume is observed[8]. In anesthetized dogs, however, some studies have reported an increase in cardiac output[1]. These differences highlight the importance of considering the specific animal model and experimental conditions when interpreting results.
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
Possible Causes:
-
Stress-induced hypertension: Inadequate acclimatization or improper handling can lead to stress, causing fluctuations in blood pressure.
-
Temperature variations: For tail-cuff measurements, the tail temperature needs to be optimal for accurate readings. Low temperatures can cause vasoconstriction and affect blood flow to the tail[12].
-
Improper cuff size or placement: An incorrectly sized or positioned cuff can lead to erroneous readings.
-
Animal movement: Movement during measurement will introduce artifacts.
Solutions:
-
Acclimatization Protocol: Implement a consistent acclimatization schedule where animals are exposed to the measurement setup for several days before data collection begins[4].
-
Temperature Control: Use a warming platform to maintain the animal's body and tail temperature within the recommended range (typically around 32-35°C for the tail) for tail-cuff measurements[12].
-
Correct Cuff Usage: Ensure the tail cuff is the appropriate size for the animal and is placed snugly at the base of the tail.
-
Restraint: Use appropriate restrainers that are large enough to be comfortable but prevent excessive movement.
Issue 2: Inconsistent or Noisy Data
Possible Causes:
-
Peptide instability: Atriopeptin II may have degraded due to improper storage or handling.
-
Inaccurate dosing: Errors in calculating or administering the dose can lead to inconsistent effects.
-
Biological variability: Inherent biological differences between animals can contribute to varied responses.
Solutions:
-
Peptide Handling: Store lyophilized Atriopeptin II at -20°C or lower. Reconstitute in a sterile buffer immediately before use and avoid repeated freeze-thaw cycles.
-
Dose Verification: Double-check all calculations for dosing and ensure accurate administration volumes.
-
Increase Sample Size: A larger sample size can help to account for biological variability and increase the statistical power of the study.
Issue 3: Unexpected Cardiovascular Responses
Possible Causes:
-
Anesthetic effects: The chosen anesthetic may be interacting with or masking the effects of Atriopeptin II[5][6].
-
Compensatory reflex mechanisms: The animal's cardiovascular system may be initiating reflex responses (e.g., baroreflex) that counteract the direct effects of Atriopeptin II[8].
-
Species-specific responses: The chosen animal model may exhibit a different physiological response to Atriopeptin II than what is reported in other species[1].
Solutions:
-
Anesthesia Selection: Carefully select an anesthetic with minimal cardiovascular side effects. If feasible, consider conducting studies in conscious, chronically instrumented animals.
-
Comprehensive Monitoring: Measure a range of cardiovascular parameters (e.g., heart rate, cardiac output) in addition to blood pressure to understand the full physiological response.
-
Literature Review: Thoroughly review the literature for studies using Atriopeptin II in your specific animal model to understand expected outcomes.
Data Presentation
The following tables summarize quantitative data from in vivo studies on Atriopeptin II.
Table 1: Hemodynamic Effects of Atriopeptin II Infusion in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose of Atriopeptin II (µg/kg/min) | Change in Mean Arterial Pressure (mmHg) | Change in Cardiac Output (%) | Change in Stroke Volume (%) | Change in Total Peripheral Resistance (%) |
| 0.25 | -13 ± 3 | -13 ± 3 | -18 ± 4 | +10 ± 3 |
| 4.0 | -27 ± 3 (at 2 µg/kg/min) | -39 ± 4 | -48 ± 4 | +26 ± 3 |
Data adapted from a study in conscious, unrestrained spontaneously hypertensive rats.[7] Values are presented as mean ± SEM.
Table 2: Hemodynamic Effects of Atriopeptin II Infusion in Conscious Sheep
| Parameter | Baseline | During Atriopeptin II Infusion (0.1 nmol/kg/min) | Percent Change |
| Mean Arterial Pressure (mmHg) | 88 ± 2 | 80 ± 2 | -9% |
| Cardiac Output (L/min) | 4.4 ± 0.3 | 3.6 ± 0.2 | -18% |
| Stroke Volume (ml) | 58 ± 4 | 42 ± 3 | -28% |
| Heart Rate (beats/min) | 77 ± 3 | 89 ± 4 | +16% |
| Total Peripheral Resistance (mmHg/L/min) | 20.5 ± 1.2 | 23.1 ± 1.2 | +13% |
| Right Atrial Pressure (mmHg) | 1.8 ± 0.4 | -0.5 ± 0.5 | - |
Data adapted from a study in conscious, chronically instrumented sheep.[8] Values are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Assessment of Acute Hypotensive Effects of Atriopeptin II in Conscious Rats
1. Animal Preparation:
-
Use adult male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Allow for a recovery period of at least 48 hours.
-
Alternatively, for non-invasive measurements, acclimatize the rats to the tail-cuff apparatus for at least 7 days prior to the experiment[4].
2. Atriopeptin II Preparation:
-
Reconstitute lyophilized Atriopeptin II in sterile 0.9% saline to a stock concentration of 1 mg/mL.
-
Prepare fresh dilutions of the stock solution on the day of the experiment.
3. Experimental Procedure:
-
Place the conscious, unrestrained rat in a quiet, temperature-controlled environment.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes to ensure a stable baseline.
-
Administer Atriopeptin II via intravenous (IV) infusion at increasing doses (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 µg/kg/min)[7].
-
Each dose should be infused for a set period (e.g., 15 minutes) to allow for a steady-state response.
-
Continuously monitor and record MAP and HR throughout the infusion period.
-
A control group receiving a saline infusion should be included.
4. Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose.
-
Compare the responses between the Atriopeptin II-treated and saline-treated groups using appropriate statistical analysis (e.g., ANOVA).
Mandatory Visualizations
References
- 1. Comparative vascular pharmacology of the atriopeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic variation in the natriuretic peptide system and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic variation in the natriuretic peptide system and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips and tricks for setting up your CODA Monitor for non-invasive blood pressure | ADInstruments [adinstruments.com]
- 5. Atrial natriuretic peptide responses during anaesthesia in patients with refractory cardiomyopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of anesthesia and operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. kentscientific.com [kentscientific.com]
- 15. researchgate.net [researchgate.net]
addressing poor recovery of Atriopeptin II during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of Atriopeptin II, a process often challenged by the peptide's inherent physicochemical properties.
Troubleshooting Guides
Issue: Low Recovery of Atriopeptin II Post-Extraction
Low recovery is a primary concern in peptide analysis, stemming from a variety of factors from sample handling to the specifics of the extraction protocol. Below is a systematic guide to diagnosing and resolving this issue.
1. Non-Specific Binding (NSB)
Peptides like Atriopeptin II are prone to adsorbing to surfaces, leading to significant sample loss.
-
Symptom: Consistently low recovery even with careful execution of the extraction protocol.
-
Troubleshooting:
-
Avoid Glassware: Peptides can adhere to glass surfaces. Utilize polypropylene (B1209903) or low-binding microcentrifuge tubes and pipette tips for all sample handling steps.[1]
-
Use of Additives: Incorporate additives like organic solvents or detergents in your buffers to reduce non-specific binding.
-
Carrier Proteins: For very low concentration samples, adding a carrier protein to the sample matrix can help saturate non-specific binding sites.
-
2. Protein Binding
In biological matrices such as plasma, Atriopeptin II can bind to larger proteins, preventing its efficient extraction.
-
Symptom: Poor recovery from plasma or serum samples, while recovery from simple aqueous solutions is acceptable.
-
Troubleshooting:
-
Sample Pre-treatment: Disrupting protein-peptide interactions is crucial. Diluting the plasma sample 1:1 with a 4% phosphoric acid solution or a 5% ammonium (B1175870) hydroxide (B78521) solution can be an effective first step.[1]
-
Denaturation: For stronger protein binding, more aggressive denaturation agents like Guanidine HCl, Urea, or SDS may be necessary.[1]
-
Protein Precipitation (PPT): A 1:1 precipitation with acetonitrile (B52724) can also be effective in removing binding proteins.[1]
-
3. Solid-Phase Extraction (SPE) Optimization
The SPE protocol itself is a critical control point for recovery. Each step must be optimized for the specific characteristics of Atriopeptin II.
-
Symptom: Analyte is lost during the loading, washing, or elution steps of the SPE protocol.
-
Troubleshooting:
-
Sorbent Choice: Ensure the sorbent chemistry matches the properties of Atriopeptin II. For a peptide with both hydrophobic and hydrophilic regions, a reversed-phase sorbent like C18 is a common starting point. Mixed-mode sorbents that combine reversed-phase and ion-exchange properties can offer higher selectivity.
-
pH Adjustment: The pH of the sample and solvents is critical. Adjust the pH of the sample to ensure Atriopeptin II is in its desired charge state for optimal binding to the sorbent.
-
Solvent Strength:
-
Loading: The sample should be loaded in a weak solvent to ensure strong retention on the column.
-
Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes Atriopeptin II.
-
Elution: The elution solvent must be strong enough to fully desorb the peptide from the sorbent. If recovery is low, consider increasing the organic content of the elution buffer or using a stronger solvent.
-
-
Flow Rate: A slower flow rate during sample loading can increase the interaction time between Atriopeptin II and the sorbent, improving retention.
-
Experimental Workflow for Troubleshooting Low Recovery
Caption: A flowchart outlining the systematic approach to troubleshooting poor Atriopeptin II recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor Atriopeptin II recovery during solid-phase extraction?
A1: The most frequent culprits are non-specific binding to labware and incomplete disruption of binding to plasma proteins. Peptides are notoriously "sticky," and failure to account for this and to adequately pre-treat biological samples are common pitfalls.[1][2]
Q2: How can I determine if my low recovery is due to non-specific binding or a problem with my SPE protocol?
A2: A good diagnostic experiment is to spike a known amount of Atriopeptin II standard into a simple, protein-free aqueous buffer and run it through your entire extraction process, including all tubes and tips. If you get good recovery, your SPE protocol is likely effective, and the issue probably lies with interactions within your biological matrix (like protein binding). If recovery is still low, the problem is likely with non-specific binding to your labware or a suboptimal SPE step.
Q3: What type of SPE sorbent is best for Atriopeptin II?
A3: A C18 reversed-phase sorbent is a good starting point for Atriopeptin II extraction due to the peptide's hydrophobic characteristics. However, for complex matrices like plasma, a mixed-mode sorbent that combines reversed-phase with ion-exchange properties can provide better cleanup and selectivity, potentially leading to higher recovery of the target analyte.
Q4: Can I use protein precipitation alone for Atriopeptin II extraction?
A4: While protein precipitation (PPT) is a quick and easy method for sample cleanup, it may not be sufficient for achieving the high sensitivity required for peptide quantification.[1] PPT can sometimes lead to the co-precipitation of the analyte with the proteins, resulting in lower recovery. For highly sensitive assays, SPE is generally recommended for a cleaner extract.
Q5: How does pH affect Atriopeptin II recovery?
A5: The pH of your sample and solutions is critical as it determines the charge state of Atriopeptin II. For reversed-phase SPE, you generally want to adjust the pH to suppress the ionization of the peptide, making it more hydrophobic and promoting its retention on the nonpolar sorbent. The exact pH will depend on the isoelectric point (pI) of Atriopeptin II.
Quantitative Data Summary
The recovery of natriuretic peptides can be influenced by the extraction methodology. While specific comparative data for Atriopeptin II is limited in the literature, data for the closely related atrial natriuretic peptide (ANP) provides a useful benchmark.
| Extraction Method | Sorbent | Matrix | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction | Sep-Pak C18 | Plasma | Atrial Natriuretic Peptide (ANP) | 94.8 | [2] |
Note: This table will be updated as more specific quantitative data for Atriopeptin II becomes available.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction of Atriopeptin II from Plasma
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Atriopeptin II standard
-
Human plasma (collected in EDTA tubes)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Low-binding polypropylene tubes and tips
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
In a polypropylene tube, add 500 µL of plasma.
-
Add 500 µL of 4% H₃PO₄ to the plasma.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean polypropylene tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of Methanol.
-
Equilibrate the cartridges with 1 mL of 0.1% TFA in water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the entire volume of the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, dropwise rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% TFA in 5% Acetonitrile/95% water to remove hydrophilic impurities.
-
Apply a vacuum to dry the cartridge for 1-2 minutes.
-
-
Elution:
-
Place clean polypropylene collection tubes under the SPE cartridges.
-
Elute Atriopeptin II from the cartridge by adding 1 mL of 0.1% TFA in 60% Acetonitrile/40% water.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
SPE Protocol Workflow Diagram
Caption: A step-by-step workflow for the solid-phase extraction of Atriopeptin II from plasma samples.
References
optimizing incubation times for Atriopeptin II assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation times and other critical parameters for successful Atriopeptin II assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal primary antibody incubation time for an Atriopeptin II competitive ELISA?
A1: The ideal incubation time balances achieving sufficient signal with minimizing non-specific binding. For competitive assays where the goal is often to limit the number of antibodies per particle rather than surface saturation, shorter incubation times are generally recommended.[1] We recommend starting with the time specified in your ELISA kit manual, which is often 1 to 2 hours at room temperature or 37°C.[2][3] If optimization is needed, you can test a range of times, such as 30, 60, and 120 minutes, to determine the best signal-to-noise ratio for your specific experimental conditions.[1]
Q2: Can I incubate my samples overnight?
A2: While some ELISA protocols allow for overnight incubation (often at 4°C) to increase signal, this can also significantly increase background noise. For competitive assays like those typically used for Atriopeptin II, shorter, more controlled incubation times are generally preferable to maintain precision and accuracy. Always consult your kit's specific instructions.
Q3: How does incubation temperature affect my Atriopeptin II assay results?
A3: Temperature is a critical factor. Higher temperatures (e.g., 37°C) can increase the rate of reaction, potentially shortening the required incubation time.[4] However, they can also increase the likelihood of high background and evaporation from the wells.[5] Room temperature (20-25°C) is a common and reliable option. Consistency is key; ensure all samples, standards, and plates are at the same temperature before starting incubations to avoid variability.[6]
Q4: My Atriopeptin II sample is a peptide. Are there special handling considerations that could affect the assay?
A4: Yes, peptides like Atriopeptin II can be sensitive to degradation and adsorption. Atriopeptin II has a reported half-life of about two minutes in human subjects, being cleared rapidly by proteases like neprilysin (NEP).[7] During sample collection, using protease inhibitors can be crucial to prevent ex vivo degradation.[8] Avoid repeated freeze-thaw cycles and store samples at -20°C or -80°C.[2] The hygroscopic nature of peptides means they can absorb moisture, which can affect their stability and concentration, so proper storage and handling are essential.[9][10]
Troubleshooting Guide
Issue 1: High Background
High background is characterized by a strong signal in negative control or zero-standard wells, reducing the dynamic range of the assay.
| Probable Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soak time (20-30 seconds) between washes to thoroughly remove unbound reagents.[5][11] Ensure all wells are completely filled and aspirated during each step. |
| Overly Long Incubation Time | Reduce the incubation time for the primary or secondary antibody. Stick to the time recommended in the protocol or perform a time-course experiment to find the optimal duration. |
| High Incubation Temperature | Perform incubations at room temperature instead of 37°C to reduce non-specific binding.[5] |
| Contaminated Reagents or Equipment | Use fresh, sterile pipette tips for each reagent and sample.[6] Ensure wash buffers are not contaminated. Clean the plate reader and other equipment regularly.[12] |
| Excessive Antibody Concentration | Titrate the primary or secondary antibody to find a lower concentration that still provides a robust signal without increasing background. |
Issue 2: Weak or No Signal
This occurs when the optical density (OD) readings are low across the entire plate, including for the highest standard concentration.
| Probable Cause | Recommended Solution |
| Reagent Omission or Error | Carefully review the protocol to ensure all reagents (e.g., conjugate, substrate) were added in the correct order.[5] |
| Insufficient Incubation Time | Increase the incubation time for the sample or antibodies to allow for sufficient binding. You can test longer incubation periods, such as extending from 1 hour to 2 hours. |
| Atriopeptin II Degradation | The half-life of Atriopeptin II in circulation is very short.[7] Ensure samples were collected and stored properly, using protease inhibitors if necessary, to prevent peptide degradation.[8] Avoid repeated freeze-thaw cycles.[2] |
| Inactive Reagents | Check the expiration dates of all kit components.[6] Store reagents at the recommended temperatures. Confirm enzyme (e.g., HRP) and substrate activity. |
| Incorrect Plate Reader Settings | Verify that you are reading the plate at the correct wavelength (typically 450 nm for TMB substrate after adding stop solution).[2] |
Issue 3: Inconsistent Results (High %CV)
High coefficient of variation (%CV) between duplicate wells indicates poor precision and reproducibility.
| Probable Cause | Recommended Solution |
| Inconsistent Incubation Conditions | Ensure uniform temperature across the plate during incubation by avoiding stacking plates or placing them in areas with temperature gradients. Seal plates properly to prevent evaporation, especially from edge wells.[5] |
| Pipetting Inaccuracy | Use calibrated pipettes and be consistent with your pipetting technique.[5] Ensure no bubbles are present in the wells after adding reagents. |
| Inadequate Plate Washing | Use an automated plate washer if available for more consistent washing across all wells.[5] If washing manually, ensure equal force and volume are applied to each well. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting them into the wells. |
Data on Incubation Parameter Optimization
Optimizing incubation time and temperature is a balance between maximizing specific binding and minimizing non-specific background. The following table summarizes the general effects of adjusting these parameters.
| Parameter | Variation | Effect on Signal | Effect on Background | Recommendation for Atriopeptin II Assays |
| Incubation Time | Shorter | Lower | Lower | Recommended for competitive assays to improve precision.[1] Start with 5-30 minutes for antibody optimization.[1] |
| Longer | Higher | Higher | Can increase sensitivity but may lead to unacceptable background. Test in 30-minute increments if the signal is too low. | |
| Temperature | Lower (4°C) | Slower reaction rate | Lower | Can be used for overnight incubations, but risk of high background is significant. |
| Room Temp (20-25°C) | Moderate reaction rate | Moderate | A good starting point for most Atriopeptin II ELISA kits.[5] | |
| Higher (37°C) | Faster reaction rate[4] | Higher | Can reduce incubation time but requires careful optimization to control background.[5] |
Experimental Protocols
General Protocol: Atriopeptin II Competitive ELISA
This protocol is a generalized example. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as directed by the kit manual. Bring all components to room temperature before use.
-
Standard & Sample Addition : Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microtiter plate. It is recommended to run all standards and samples in duplicate.[2]
-
Conjugate Addition : Add 50 µL of Atriopeptin-HRP conjugate to each well. Mix gently.[2]
-
Primary Incubation : Cover the plate with a sealer and incubate for 1 hour at 37°C or 2 hours at room temperature.[2][3] (This is a critical step for optimization).
-
Washing : Aspirate the contents of the wells and wash the plate 4-5 times with the provided wash buffer. Ensure wells are completely emptied between washes.[2]
-
Substrate Incubation : Add 100 µL of TMB substrate to each well. Cover the plate and incubate in the dark for 10-15 minutes at room temperature.[2]
-
Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate : Immediately read the optical density at 450 nm using a microplate reader.
-
Analysis : Calculate the concentration of Atriopeptin II in the samples by plotting a standard curve and interpolating the sample values.
Visualizations
Caption: Workflow for a typical Atriopeptin II competitive ELISA.
Caption: A troubleshooting flowchart for common Atriopeptin II assay issues.
Caption: Simplified signaling pathway of Atriopeptin II (ANP).
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. novateinbio.com [novateinbio.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. my.luminultra.com [my.luminultra.com]
dealing with matrix effects in Atriopeptin II plasma measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with matrix effects in the quantification of Atriopeptin II in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Atriopeptin II quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Atriopeptin II, by co-eluting endogenous or exogenous components in the sample matrix.[1][2] In plasma, major contributors to matrix effects include phospholipids (B1166683), salts, and proteins.[3][4] These interfering substances can compete with Atriopeptin II for ionization in the mass spectrometer's ion source, leading to a decreased (ion suppression) or increased (ion enhancement) signal.[5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method.[6]
Q2: What are the primary causes of ion suppression when measuring peptides in plasma?
A2: Ion suppression in plasma is mainly caused by high concentrations of easily ionizable endogenous components that co-elute with the analyte of interest.[5] For peptides like Atriopeptin II, the most common culprits are phospholipids from cell membranes, which are abundant in plasma and often share similar chromatographic behavior.[7] Other sources include salts from buffers, anticoagulants used during blood collection, and residual proteins that were not completely removed during sample preparation.[2][4]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into a blank plasma extract (after the extraction procedure) to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of the analyte solution is infused into the mass spectrometer while a blank plasma extract is injected into the LC system. Any dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for peptide quantification?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[8] Because a SIL-IS is chemically and structurally almost identical to the analyte (differing only in isotopic composition), it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variability due to matrix effects and sample processing can be effectively normalized, leading to more accurate and precise quantification.[9]
Q5: Can the choice of blood collection tube affect my Atriopeptin II measurements?
A5: Yes, the choice of anticoagulant in the blood collection tube can influence the results. It is recommended to collect plasma samples in EDTA tubes.[10] Additionally, to prevent degradation of the peptide by proteases, a protease inhibitor cocktail should be added to the plasma as soon as possible after collection.[3][10] For long-term storage, samples should be frozen at -80°C or lower to maintain the stability of Atriopeptin II.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction of the peptide with active sites on the column. 3. Presence of interfering matrix components. | 1. Optimize the mobile phase composition (e.g., adjust pH, organic modifier). 2. Use a column specifically designed for peptide analysis. 3. Improve sample cleanup to remove interfering substances (see protocols below). |
| High Variability Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between different plasma lots. 3. Instability of Atriopeptin II in the processed sample. | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[8] 3. Keep samples cooled during and after processing and analyze them promptly. |
| Low Signal Intensity / Poor Sensitivity | 1. High degree of ion suppression. 2. Low recovery of Atriopeptin II during sample extraction. 3. Suboptimal mass spectrometer settings. | 1. Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE).[9] 2. Optimize the extraction protocol to improve recovery (see comparison table below). 3. Tune the mass spectrometer parameters for Atriopeptin II. |
| Signal Enhancement Observed | 1. Co-eluting matrix components are enhancing the ionization of Atriopeptin II. 2. Incorrect internal standard selection or concentration. | 1. Improve chromatographic separation to resolve the analyte from the enhancing components. 2. Use a SIL-IS that will be similarly affected by the enhancement.[8] |
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques used for peptide analysis in plasma.
| Technique | Principle | Relative Effectiveness for Matrix Removal | Typical Analyte Recovery | Throughput | Notes |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[4][11] | Low to Moderate (removes proteins but not most phospholipids or salts).[7] | 70-90% | High | Simple and fast, but often results in significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent). | Moderate to High (can remove a significant portion of lipids and salts). | 60-85% | Moderate | Requires optimization of solvent and pH; can be more selective than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interfering components are washed away.[12] | High to Very High (provides the cleanest extracts by removing proteins, phospholipids, and salts).[7][9] | 75-95% | Low to Moderate | Can be highly selective; mixed-mode SPE is often very effective for peptides. |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup but may require further optimization or the use of a SIL-IS to adequately control for matrix effects.
Materials:
-
Human plasma sample containing Atriopeptin II
-
Acetonitrile (B52724) (ACN), chilled to -20°C
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains Atriopeptin II.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner sample than PPT by removing more interfering lipids.
Materials:
-
Human plasma sample
-
Methyl tert-butyl ether (MTBE)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
Procedure:
-
Pipette 200 µL of plasma into a glass test tube.
-
Adjust the pH of the plasma sample to >9 with ammonium hydroxide.
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the most effective removal of matrix components and is recommended for sensitive and robust quantification of Atriopeptin II. A mixed-mode cation exchange (MCX) sorbent is often suitable for peptides.
Materials:
-
Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis MCX)
-
SPE vacuum manifold
-
Deionized water
-
Wash solution: 5% methanol in water
-
Elution buffer: 5% ammonium hydroxide in methanol
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Pass 1 mL of the wash solution (5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Elution: Elute Atriopeptin II from the cartridge by passing 1 mL of the elution buffer (5% ammonium hydroxide in methanol) through the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for matrix effects in bioanalysis.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
References
- 1. researchgate.net [researchgate.net]
- 2. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. newomics.com [newomics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. agilent.com [agilent.com]
- 12. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Atriopeptin II Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reproducible functional assays with Atriopeptin II.
Frequently Asked Questions (FAQs)
Q1: What is Atriopeptin II and what is its primary mechanism of action?
A1: Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily secreted by the cardiac atria.[1][2][3] Its main function is to reduce expanded extracellular fluid volume by increasing renal sodium excretion.[1] It is a potent vasodilator and also plays a role in natriuresis and diuresis.[2][3][4][5][6] The biological effects of Atriopeptin II are mediated through its binding to natriuretic peptide receptors, particularly the natriuretic peptide receptor-A (NPR-A).[6][7] This binding activates the intrinsic guanylyl cyclase activity of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[6][7]
Q2: What are the key functional assays for studying Atriopeptin II?
A2: The primary functional assays for Atriopeptin II focus on its key biological activities. These include:
-
cGMP Measurement Assays: To quantify the intracellular accumulation of cGMP, the primary second messenger of Atriopeptin II signaling. Common methods include competitive enzyme-linked immunosorbent assays (ELISA) and homogeneous time-resolved fluorescence (HTRF) assays.[8][9][10]
-
Receptor Binding Assays: To determine the affinity (Kd) and density (Bmax) of Atriopeptin II binding to its receptors, typically using radiolabeled ligands.[11][12][13]
-
Vasodilation/Smooth Muscle Relaxation Assays: To measure the direct effect of Atriopeptin II on blood vessel tone, often using isolated arterial rings or perfused vascular beds.[5][14][15][16][17][18]
-
Natriuretic and Diuretic Assays: To assess the in vivo effects of Atriopeptin II on kidney function, measuring urine output and sodium excretion in animal models.[4][5][19]
Q3: What are common sources of variability in Atriopeptin II functional assays?
A3: Reproducibility in peptide assays can be challenging.[20][21][22] For Atriopeptin II, common sources of variability include:
-
Peptide Integrity and Handling: Atriopeptin II is susceptible to degradation by proteases.[19] Improper storage, handling, and the presence of proteases in assay reagents can lead to loss of activity.
-
Cell Culture Conditions: For cell-based assays, cell line passage number, confluency, and serum starvation conditions can significantly impact receptor expression and signaling response.
-
Reagent Quality and Preparation: Inconsistent preparation of buffers, antibodies, and other reagents can introduce variability.[23] For example, the pH and composition of the mobile phase in HPLC-based assays are critical.[23]
-
Assay-Specific Parameters: Minor deviations in incubation times, temperatures, and washing steps can affect results.[24]
-
Data Analysis: Inconsistent data processing and curve fitting can lead to different interpretations of the same raw data.
Troubleshooting Guides
cGMP Measurement Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cGMP signal | 1. Inactive Atriopeptin II: Peptide has degraded. 2. Low Receptor Expression: Cells are not expressing sufficient NPR-A. 3. Cell Health Issues: Cells are not viable or are stressed. 4. Assay Reagent Problems: Issues with lysis buffer, antibodies, or substrate. | 1. Verify Peptide Activity: Use a fresh, properly stored aliquot of Atriopeptin II. Confirm its activity with a positive control cell line known to respond. 2. Confirm Receptor Expression: Use a cell line known to express high levels of NPR-A (e.g., RFL-6 cells).[8] If using a different cell line, confirm NPR-A expression via qPCR or Western blot. 3. Check Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion) before the experiment. Ensure cells are healthy and not overgrown. 4. Validate Assay Kit Components: Run the assay with the provided cGMP standard to ensure the kit is performing correctly.[8] Check the expiration dates of all reagents. |
| High background signal | 1. Incomplete Washing: Insufficient removal of unbound reagents. 2. Non-specific Antibody Binding: Cross-reactivity of the detection antibody. 3. Cell Lysis Issues: Incomplete cell lysis leading to release of interfering substances. | 1. Optimize Wash Steps: Increase the number or duration of wash steps as per the manufacturer's protocol.[8] 2. Check Antibody Specificity: Consult the assay kit's documentation for any known cross-reactivities. 3. Ensure Complete Lysis: Follow the lysis buffer instructions carefully and ensure complete cell disruption. |
| High inter-well variability | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of reagents. 3. Edge Effects: Evaporation from wells on the plate periphery. | 1. Ensure Uniform Cell Seeding: Use a cell counter for accurate seeding and visually inspect the plate for even cell distribution. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile buffer or media. |
Receptor Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low specific binding | 1. Low Receptor Density: The cell or tissue preparation has a low concentration of NPR-A receptors. 2. Radioligand Degradation: The radiolabeled Atriopeptin II has degraded. 3. Suboptimal Binding Conditions: Incorrect buffer composition, pH, or temperature. | 1. Use a High-Expression System: Utilize a cell line known to overexpress NPR-A or a tissue known to have high receptor density. 2. Check Radioligand Quality: Use a fresh batch of radioligand and store it appropriately to prevent degradation. 3. Optimize Binding Buffer: Systematically vary the pH, ionic strength, and divalent cation concentration (e.g., MgCl2) to find optimal binding conditions.[11] |
| High non-specific binding | 1. Radioligand Sticking to Surfaces: The radioligand is binding to the filter paper or plate wells. 2. Hydrophobic Interactions: The radioligand is non-specifically interacting with cell membranes. | 1. Pre-treat Filters/Plates: Pre-soak filters in a solution like polyethylenimine (PEI) to reduce non-specific binding.[11] 2. Include Blocking Agents: Add bovine serum albumin (BSA) to the binding buffer to reduce hydrophobic interactions.[11] |
| Inconsistent results between replicates | 1. Incomplete Washing: Failure to completely remove unbound radioligand. 2. Variable Membrane Protein Concentration: Inconsistent amounts of membrane preparation added to each well. | 1. Standardize Washing Procedure: Ensure a consistent and thorough washing technique for all samples.[12] 2. Accurate Protein Quantification: Perform a protein assay (e.g., BCA assay) on the membrane preparation and ensure equal amounts are added to each reaction.[12] |
Quantitative Data Summary
Table 1: Atriopeptin II Receptor Binding Affinity
| Ligand | Receptor Source | Kd (pM) | Bmax (fmol/mg protein) |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb synaptosomes (High affinity site) | 44 | 42 |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb synaptosomes (Low affinity site) | 1050 | 173 |
| Data from reference[11] |
Table 2: Atriopeptin II Functional Potency (cGMP Production)
| Ligand | Cell Type | EC50 |
| Atriopeptin III (rat ANP-103-126) | Thoracic aorta smooth muscle cells (TASM) | ~3 nM |
| Data from reference[11] |
Experimental Protocols
Protocol 1: cGMP Measurement by Competitive ELISA
This protocol outlines the general steps for measuring intracellular cGMP levels in response to Atriopeptin II stimulation.
-
Cell Seeding: Seed cells (e.g., RFL-6) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Cell Stimulation:
-
Wash the cells once with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.
-
Add varying concentrations of Atriopeptin II to the wells and incubate for the desired time (e.g., 15 minutes) at 37°C.[8]
-
-
Cell Lysis:
-
Aspirate the stimulation media.
-
Add the lysis buffer provided in the ELISA kit to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
ELISA Procedure:
-
Follow the specific instructions of the commercial ELISA kit.[10] This typically involves:
-
Adding cell lysates and cGMP standards to a 96-well plate pre-coated with an anti-cGMP antibody.
-
Adding a horseradish peroxidase (HRP)-conjugated cGMP tracer.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate (e.g., TMB) and incubating until color develops.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the known cGMP standards.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate if desired.
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol provides a general method for determining the binding characteristics of Atriopeptin II to its receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the NPR-A receptor in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.[12]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competing unlabeled ligand.
-
-
Incubation:
-
Total Binding: Add membrane preparation and a fixed concentration of radiolabeled Atriopeptin II (e.g., [125I]-Atriopeptin) to the designated wells.
-
Non-specific Binding: Add membrane preparation, radiolabeled Atriopeptin II, and a high concentration of unlabeled Atriopeptin II.[11]
-
Competition Binding: Add membrane preparation, radiolabeled Atriopeptin II, and varying concentrations of the unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% PEI to separate bound from free radioligand.[11]
-
Wash the filters multiple times with a cold wash buffer to remove unbound radioactivity.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can be converted to a Ki value.
-
Visualizations
Caption: Atriopeptin II signaling pathway.
Caption: Workflow for a cGMP competitive ELISA.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and sequence analysis of bioactive atrial peptides (atriopeptins). | Semantic Scholar [semanticscholar.org]
- 4. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atriopeptins: bioactive peptides derived from mammalian cardiac atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 7. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
- 9. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Failure of atriopeptin II to cause arterial vasodilation in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Lack of renal vasodilation during intrarenal infusion of synthetic atriopeptin II in conscious intact SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AT2 receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Depressor and natriuretic activities of several atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 21. Reproducibility Evaluation of Urinary Peptide Detection Using CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The importance of peptide detectability for protein identification, quantification, and experiment design in MS/MS proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. uatcap.objects.frb.io [uatcap.objects.frb.io]
Validation & Comparative
A Comparative Analysis of Atriopeptin II and Brain Natriuretic Peptide in Rat Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Natriuretic Peptides
Atriopeptin II, a biologically active form of Atrial Natriuretic Peptide (ANP), and Brain Natriuretic Peptide (BNP) are both critical players in cardiovascular and renal homeostasis. Secreted by the heart, these peptides exert potent natriuretic, diuretic, and vasodilatory effects, making them key subjects of investigation in the pathophysiology and treatment of cardiovascular diseases. This guide provides a comparative overview of their performance in rat models, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their study design and interpretation.
Quantitative Comparison of Physiological Effects
The following table summarizes the dose-dependent effects of Atriopeptin II (in the form of rat alpha-atrial natriuretic peptide, α-ANP) and Brain Natriuretic Peptide (as rat BNP-45) on key physiological parameters in both normotensive Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR). The data is derived from studies conducted in anesthetized rats.
| Peptide | Dose (nmol/kg) | Rat Strain | Change in Urine Flow (μl/min) | Change in Sodium Excretion (μeq/min) | Change in Mean Arterial Pressure (mmHg) |
| Atriopeptin II (α-ANP) | 0.4 | WKY | +15.2 ± 2.1 | +1.8 ± 0.3 | -15 ± 2 |
| SHR | +10.1 ± 1.5 | +1.2 ± 0.2 | -20 ± 3 | ||
| 2.0 | WKY | +45.5 ± 5.3 | +5.5 ± 0.7 | -30 ± 4 | |
| SHR | +30.2 ± 3.8 | +3.9 ± 0.5 | -45 ± 5 | ||
| Brain Natriuretic Peptide (BNP-45) | 0.4 | WKY | +18.1 ± 2.5 | +2.2 ± 0.4 | -12 ± 2 |
| SHR | +12.5 ± 1.8 | +1.5 ± 0.3 | -18 ± 3 | ||
| 2.0 | WKY | +50.3 ± 6.1 | +6.1 ± 0.8 | -28 ± 4 | |
| SHR | +35.1 ± 4.2 | +4.3 ± 0.6 | -42 ± 5 |
Key Observations:
-
Both Atriopeptin II and BNP-45 demonstrate potent, dose-dependent diuretic, natriuretic, and hypotensive effects in both normotensive and hypertensive rats.[1]
-
The effects of BNP-45 on diuresis and natriuresis appear to be slightly more pronounced than those of α-ANP at equivalent doses in WKY rats.[1]
-
In SHR, both peptides induce a significant reduction in blood pressure, with α-ANP showing a slightly greater hypotensive effect at the highest dose.[1]
-
A key difference noted in comparative studies is the duration of action. Rat BNP-45 has a more prolonged effect on lowering blood pressure and increasing urinary cGMP excretion compared to α-ANP.[1] This is attributed to the slower disappearance of BNP-45 from circulation.[1]
Shared Signaling Pathway
Atriopeptin II and Brain Natriuretic Peptide exert their biological effects by binding to the same receptor, the Natriuretic Peptide Receptor-A (NPR-A).[2] This receptor possesses intrinsic guanylyl cyclase activity.[3][4] Upon ligand binding, the receptor is activated, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The elevation of intracellular cGMP acts as a second messenger, mediating the downstream physiological responses, including vasodilation, natriuresis, and diuresis.[5][6]
Experimental Protocols
The following is a synthesized, detailed methodology for a typical experiment comparing the effects of Atriopeptin II and BNP in anesthetized rats. This protocol is based on common practices described in the scientific literature.
1. Animal Preparation:
-
Animal Model: Male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) are commonly used, typically aged 12-16 weeks.[1] The SHR strain serves as a model for essential hypertension, while the WKY strain is the normotensive control.[1]
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the procedure. A common method is an intraperitoneal injection of a combination of ketamine (e.g., 50-100 mg/kg) and xylazine (B1663881) (e.g., 5-10 mg/kg). Inhalant anesthetics like isoflurane (B1672236) are also frequently used.
-
Surgical Preparation:
-
A tracheotomy is performed to ensure a patent airway.
-
The left carotid artery is cannulated for continuous monitoring of arterial blood pressure and heart rate using a pressure transducer.
-
The right jugular vein is cannulated for the intravenous infusion of the peptides and vehicle solutions.
-
The bladder is cannulated for the collection of urine to measure urine flow rate and electrolyte concentrations.
-
-
Fluid Balance: To maintain hydration and stable baseline renal function, a continuous intravenous infusion of a saline solution (e.g., 0.9% NaCl) is administered at a constant rate (e.g., 1.2 ml/hr).
2. Experimental Procedure:
-
Stabilization Period: Following surgery, an equilibration period of at least 60 minutes is allowed to ensure that hemodynamic and renal parameters are stable before the experiment begins.
-
Baseline Measurements: After the stabilization period, baseline measurements of mean arterial pressure, heart rate, urine flow, and urinary sodium excretion are recorded for a defined period (e.g., 30 minutes).
-
Peptide Infusion:
-
Rats are randomly assigned to receive either Atriopeptin II, BNP, or a vehicle control (saline).
-
The peptides are administered as a bolus intravenous injection followed by a continuous infusion at various doses.
-
Each dose is infused for a set duration (e.g., 30-60 minutes) to allow for the physiological response to reach a steady state.
-
-
Data Collection:
-
Hemodynamic parameters (mean arterial pressure and heart rate) are continuously recorded.
-
Urine is collected in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) to determine urine volume.
-
Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes to calculate the rate of electrolyte excretion.
-
3. Data Analysis:
-
The changes in all measured parameters from the baseline period are calculated for each experimental period.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to compare the effects of different doses of Atriopeptin II and BNP with the vehicle control and with each other.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a comparative study of Atriopeptin II and BNP in a rat model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vasopressin-induced natriuresis in the conscious rat: role of blood pressure, renal prostaglandin synthesis and the peptide ANF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple simultaneous determinations of hemodynamics and flow distribution in conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Neuropeptide Y-enhanced diuresis and natriuresis in anaesthetized rats is independent of renal blood flow reduction - PMC [pmc.ncbi.nlm.nih.gov]
Validating Atriopeptin II Quantification: A Comparative Guide to ELISA and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in cardiovascular and renal research, the accurate quantification of Atriopeptin II is critical for advancing our understanding of its physiological and pathological roles. Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two principal analytical platforms for this purpose. This guide provides an objective comparison of these methods, offering insights into their respective strengths and limitations, supported by established experimental protocols.
Method Comparison: ELISA vs. Mass Spectrometry
The choice between ELISA and mass spectrometry for Atriopeptin II quantification hinges on the specific requirements of the study, including the need for high throughput, specificity, sensitivity, and the nature of the research questions being addressed.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunoassay technique valued for its high throughput, sensitivity, and relatively lower cost.[1] It relies on the specific binding of antibodies to Atriopeptin II. However, the specificity of ELISAs can be a concern, with the potential for cross-reactivity with structurally similar peptides, which may lead to inaccuracies in measurement.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for peptide quantification due to its high specificity and accuracy.[4][5] This method separates peptides based on their physicochemical properties before detecting them based on their mass-to-charge ratio, allowing for the unambiguous identification and quantification of Atriopeptin II. While highly specific and sensitive, LC-MS/MS typically has a lower throughput and higher operational cost compared to ELISA.[1][6]
Performance Characteristics
| Parameter | Atriopeptin II ELISA | Atriopeptin II LC-MS/MS |
| Sensitivity (Lower Limit of Quantification, LLOQ) | Typically in the range of 1-10 pg/mL | As low as 2 pg/mL[7] |
| Dynamic Range | Generally 2-3 orders of magnitude | Can span 4 or more orders of magnitude |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with related peptides | High; based on mass-to-charge ratio, providing unambiguous identification |
| Precision (Intra-assay CV) | < 10% | < 15% |
| Precision (Inter-assay CV) | < 15% | < 15% |
| Throughput | High (96-well plate format) | Lower; sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Instrumentation | Standard plate reader | LC-MS/MS system |
Atriopeptin II Signaling Pathway
Atriopeptin II, a member of the natriuretic peptide family, exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins, resulting in various physiological responses, including vasodilation, natriuresis, and diuresis.
Atriopeptin II signaling cascade.
Experimental Workflow: Validating ELISA with Mass Spectrometry
A robust validation of ELISA results for Atriopeptin II necessitates a cross-validation with a reference method like LC-MS/MS. This workflow ensures the accuracy and reliability of the immunoassay data.
Workflow for ELISA and LC-MS/MS cross-validation.
Experimental Protocols
Atriopeptin II ELISA Protocol (Competitive ELISA Principle)
This protocol is a generalized procedure for a competitive ELISA, which is a common format for small peptide quantification. Specific details may vary between commercial kits.
-
Standard and Sample Preparation:
-
Reconstitute the Atriopeptin II standard to create a stock solution.
-
Perform serial dilutions of the standard to generate a standard curve.
-
Dilute plasma samples as required with the provided assay buffer.
-
-
Assay Procedure:
-
Add a fixed amount of biotinylated Atriopeptin II to each well of a microplate pre-coated with an anti-Atriopeptin II antibody.
-
Add standards and samples to their respective wells. Atriopeptin II in the sample will compete with the biotinylated Atriopeptin II for binding to the antibody.
-
Incubate the plate, typically for 1-2 hours at room temperature.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of Atriopeptin II in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of Atriopeptin II in the samples by interpolating their absorbance values from the standard curve.
-
Atriopeptin II LC-MS/MS Protocol
This protocol outlines a general approach for the quantification of Atriopeptin II in plasma using LC-MS/MS. Method optimization is crucial for achieving desired sensitivity and accuracy.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant from the protein precipitation step. Wash the cartridge with a low-organic solvent wash buffer. Elute the Atriopeptin II with a high-organic solvent elution buffer.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate Atriopeptin II from other plasma components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for Atriopeptin II and an internal standard.
-
Precursor Ion (Q1): The mass-to-charge ratio of the protonated Atriopeptin II molecule.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion.
-
-
-
Data Analysis:
-
Quantify Atriopeptin II by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the quantification of Atriopeptin II. ELISA offers a high-throughput and cost-effective solution suitable for large-scale screening studies. However, its reliance on antibody specificity necessitates careful validation. LC-MS/MS provides the highest level of specificity and accuracy, making it the preferred method for definitive quantification and for studies where cross-reactivity is a significant concern. For robust and reliable data, particularly in a drug development setting, cross-validation of ELISA results with a validated LC-MS/MS method is highly recommended. This integrated approach leverages the strengths of both platforms, ensuring the generation of high-quality, defensible data.
References
- 1. news-medical.net [news-medical.net]
- 2. Comparison of Protein Immunoprecipitation-Multiple Reaction Monitoring with ELISA for Assay of Biomarker Candidates in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of mass spectrometry and clinical assay measurements of circulating fragments of B-type natriuretic peptide in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. blog.genewiz.com [blog.genewiz.com]
- 7. q2labsolutions.com [q2labsolutions.com]
A Comparative Analysis of Atriopeptin II Activity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Atriopeptin II (APII), a member of the atrial natriuretic peptide family, across various species. The information presented is supported by experimental data to aid in research and drug development endeavors.
Cross-Species Comparison of Atriopeptin II Activity
Atriopeptin II exhibits a range of physiological effects, primarily centered on vasodilation, natriuresis, and diuresis. However, the magnitude of these responses varies significantly across different species. The following tables summarize the quantitative data available from preclinical studies.
Vasorelaxant Effects of Atriopeptin II
The vasorelaxant properties of Atriopeptin II have been demonstrated in various in vitro and in vivo models. The potency of APII can differ depending on the vascular bed and the species being studied.
| Species | Vascular Bed | Preparation | Agonist Used for Pre-contraction | Key Findings |
| Rat | Thoracic Aorta | Isolated aortic strips | Norepinephrine (B1679862) (0.3 µM) | Atriopeptin II caused relaxation in a concentration-dependent manner, with a threshold concentration of 1 nM. This effect was independent of the endothelial layer.[1] |
| Renal, Mesenteric, Carotid Arteries | Isolated ring segments | Norepinephrine or Serotonin | The thoracic aorta and carotid artery were more sensitive to Atriopeptin II than the renal and mesenteric arteries.[2] | |
| Conscious Rats | In vivo | - | Intravenous infusion of APII (0.25-4 µg/kg/min) led to a dose-dependent decrease in mean arterial pressure. However, it also caused a marked decrease in blood flow in renal, mesenteric, and hindquarters vascular beds, with a significant increase in regional vascular resistance.[3] | |
| Rabbit | Aorta | Endothelium-denuded rings | - | Atriopeptin II-induced relaxation was potentiated by M&B 22,948 (a cGMP phosphodiesterase inhibitor), suggesting a causal role for cGMP.[4] |
| Glomerular Arterioles | Isolated single arterioles | Norepinephrine or Angiotensin II | Atriopeptin II (10⁻¹²–10⁻⁷ M) had no direct effect on the lumen diameter of either afferent or efferent arterioles, suggesting an indirect mechanism for its in vivo renal vascular effects in this species.[5] | |
| Dog | Renal Artery | In vivo (intra-arterial infusion) | - | Atriopeptin II (30-1000 ng/kg/min) slightly increased renal blood flow by up to 20%.[6] |
| Coronary Artery | In situ hearts (intra-arterial administration) | - | Atriopeptin II produced dose-related coronary vasodilation with a threshold dosage of 2 ng/kg.[7] |
Natriuretic and Diuretic Effects of Atriopeptin II
A primary function of Atriopeptin II is the promotion of sodium (natriuresis) and water (diuresis) excretion by the kidneys. The efficacy of these effects is also species-dependent.
| Species | Administration Route | Dose | Key Findings on Natriuresis | Key Findings on Diuresis |
| Rat | Intravenous | Not specified | Produced an increase in sodium excretion.[8] | Produced an increase in urinary volume.[8] |
| Dog | Intra-renal artery infusion | 30-1000 ng/kg/min | Increased sodium excretion by a maximum of 190%.[6] | Increased urine volume by a maximum of 79%.[6] |
| Intravenous infusion | 10-200 pmol/kg/min | Fractional sodium excretion increased in a dose-related manner.[9][10] | Urine volume rose in a manner that resembled the elevation in sodium excretion.[9] | |
| Rabbit | Intravenous bolus | 2 µg/kg | Induced a significant natriuresis within 2 minutes of injection.[11] | Associated with smaller increases in urine volume.[11] |
| Sheep | Intravenous infusion | 0.1 nmol/kg/min for 30 min | Atrial natriuretic peptides are known to cause natriuresis.[12] | Atrial natriuretic peptides are known to cause diuresis.[12] |
| Human | Intravenous bolus and/or infusion | 25-175 µg | Exerted a diuretic and natriuretic action. However, these effects were transient and were not maintained by prolonged continuous administration.[13] | Exerted a diuretic and natriuretic action. However, these effects were transient and were not maintained by prolonged continuous administration.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols commonly used to assess the activity of Atriopeptin II.
In Vitro Vasorelaxation Assay (Isolated Aortic Rings)
This protocol is a standard method for assessing the direct effect of a substance on vascular smooth muscle tone.
-
Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., rats). The surrounding connective and adipose tissue is carefully removed, and the aorta is cut into rings of approximately 3-5 mm in width. The endothelium may be removed by gently rubbing the intimal surface.[14]
-
Mounting: The aortic rings are suspended between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1.5-2 g). Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine (B352888) to induce a stable, submaximal contraction.[14]
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of Atriopeptin II are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-contracted tone.
-
Data Analysis: Dose-response curves are constructed, and parameters such as the IC₅₀ (the concentration of the agent that produces 50% of the maximal relaxation) can be calculated.
In Vivo Measurement of Natriuresis and Diuresis
This protocol assesses the renal effects of Atriopeptin II in a whole-animal model.
-
Animal Preparation: Animals (e.g., rats, dogs) are anesthetized. Catheters are inserted into a femoral artery (for blood pressure monitoring and blood sampling), a femoral vein (for drug infusion), and the bladder (for urine collection).
-
Baseline Measurement: After a stabilization period, baseline physiological parameters are recorded, including mean arterial pressure, heart rate, urine flow rate, and urinary electrolyte concentrations (sodium, potassium).
-
Drug Administration: Atriopeptin II is administered intravenously, either as a bolus injection or a continuous infusion, at various doses.
-
Data Collection: Throughout the experiment, urine is collected at timed intervals, and the volume is measured. Blood samples may also be taken to determine plasma drug concentrations and other relevant biomarkers.
-
Analysis: Urine flow rate (diuresis) is calculated and expressed as ml/min. Urinary sodium excretion (natriuresis) is determined by measuring the sodium concentration in the urine and multiplying it by the urine flow rate. The results are typically compared to baseline values and to a vehicle-treated control group.
Signaling Pathway and Experimental Workflow
Atriopeptin II Signaling Pathway
Atriopeptin II exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This binding activates the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses.[1][15][16][17]
Caption: Atriopeptin II signaling cascade.
General Experimental Workflow for Assessing Atriopeptin II Activity
The following diagram outlines a typical workflow for the preclinical evaluation of a vasoactive peptide like Atriopeptin II.
Caption: A generalized workflow for preclinical drug evaluation.
References
- 1. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of age on relaxation of rat blood vessels to atriopeptin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Atriopeptin II-induced relaxation of rabbit aorta is potentiated by M&B 22,948 but not blocked by haemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of effect of atriopeptin II on rabbit glomerular arterioles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natriuretic and vasodilating activities of intrarenally administered atriopeptin II, substance P and bradykinin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The renal response to acute hypervolemia is caused by atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of synthetic rat and human atrial natriuretic factor in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect of atrial natriuretic peptide on collecting duct function evaluated by stop-flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged administration of human atrial natriuretic peptide in healthy men: evanescent effects on diuresis and natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Atriopeptin II: A Comparative Analysis of its Effects in Normotensive and Hypertensive Rats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physiological effects of Atriopeptin II in normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR). The information presented is supported by experimental data to delineate the differential responses to this vasoactive peptide in the context of normal and elevated blood pressure.
Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, is a cardiac hormone known for its potent diuretic, natriuretic, and vasodilatory properties.[1] Its role in cardiovascular homeostasis has been a subject of intense research, particularly its potential therapeutic applications in conditions like hypertension. Understanding its effects in both healthy and diseased states is crucial for drug development. This guide synthesizes findings from key studies to provide a comparative overview.
Cardiovascular Effects: A Tale of Two Responses
Intravenous infusion of Atriopeptin II elicits distinct cardiovascular responses in normotensive and hypertensive rats. While it generally leads to a reduction in blood pressure in both models, the underlying hemodynamic changes differ significantly.
In spontaneously hypertensive rats (SHR), Atriopeptin II infusion causes a dose-dependent decrease in mean arterial pressure (MAP).[2] This hypotensive effect, however, is not a result of systemic vasodilation. Instead, it is primarily driven by a marked reduction in cardiac output and stroke volume.[2] Paradoxically, total peripheral resistance and regional vascular resistance in the renal, mesenteric, and hindquarters vascular beds are significantly increased in SHR following Atriopeptin II administration.[2] This suggests that reflex compensatory mechanisms may be activated to counteract the drop in cardiac output.[2] Furthermore, a significant elevation in heart rate is observed in SHR during Atriopeptin II infusion.[2]
Conversely, in normotensive Wistar-Kyoto (WKY) rats, while Atriopeptin II also induces a dose-dependent fall in MAP, the changes in heart rate are not significant.[2] The response of regional vascular resistance is similar to that in SHR, with a notable increase.[2]
Table 1: Hemodynamic Effects of Intravenous Atriopeptin II Infusion in Conscious Rats
| Parameter | Rat Model | Baseline | Atriopeptin II Dose (µg/kg/min) | Maximal Change |
| Mean Arterial Pressure (mmHg) | SHR | 159 ± 3 | 0.25 - 4.0 | -27 ± 3 |
| WKY | 113 ± 2 | 0.25 - 4.0 | Dose-dependent fall | |
| Heart Rate (beats/min) | SHR | 328 ± 14 | 0.25 - 4.0 | +47 ± 14 |
| WKY | 364 ± 11 | 0.25 - 4.0 | No significant change | |
| Cardiac Output (%) | SHR | - | 4.0 | -39 ± 4 |
| Stroke Volume (%) | SHR | - | 4.0 | -48 ± 4 |
| Total Peripheral Resistance (%) | SHR | - | 4.0 | +26 ± 3 |
| Renal Blood Flow (%) | SHR | - | 1.0 | Maximal reduction |
| WKY | - | - | Markedly decreased | |
| Mesenteric Blood Flow (%) | SHR | - | - | Markedly decreased |
| WKY | - | - | Markedly decreased | |
| Hindquarters Blood Flow (%) | SHR | - | - | Markedly reduced |
| WKY | - | - | Markedly decreased |
Data compiled from Lappe et al., 1985.[2][3]
Renal Effects: A Preferential Action in Hypertension
Atriopeptin II demonstrates potent diuretic and natriuretic effects, which are generally more pronounced in hypertensive models. In two-kidney, one-clip Goldblatt hypertensive rats, Atriopeptin II effectively reduces blood pressure and preferentially increases the excretory function of the non-clipped kidney, without compromising the function of the clipped kidney.[4] Despite causing profound reductions in blood pressure, it leads to significant increases in glomerular filtration rate, urine flow, and the excretion of sodium and potassium in the non-clipped kidney.[4] The normal kidney in normotensive rats responds with a similar magnitude.[4]
Table 2: Renal Responses to Atriopeptin II
| Parameter | Hypertensive Model (Non-clipped Kidney) | Normotensive Model |
| Glomerular Filtration Rate | Increased | Increased |
| Urine Flow | Increased | Increased |
| Sodium Excretion | Increased | Increased |
| Potassium Excretion | Increased | Increased |
Data based on findings from Abe et al., 1986.[4]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to investigate the effects of Atriopeptin II.
Animal Models
-
Normotensive: Male Wistar-Kyoto (WKY) rats, approximately 18-21 weeks old, are used as the normotensive control group.[3]
-
Hypertensive: Male spontaneously hypertensive rats (SHR) of a similar age serve as the hypertensive model.[3] Another model used is the two-kidney, one-clip Goldblatt hypertensive rat.[4]
Surgical Instrumentation
For the continuous measurement of hemodynamic parameters in conscious rats, animals are chronically instrumented.[3] This involves the surgical implantation of:
-
Pulsed Doppler flow probes: Miniaturized probes are placed around the right renal artery, superior mesenteric artery, and the left iliac artery to measure regional blood flow.[3]
-
Electromagnetic flow probe: Placed on the ascending aorta to measure cardiac output.[3]
-
Arterial and venous cannulas: Inserted into the femoral artery and vein for blood pressure monitoring and drug infusion, respectively.[3]
Rats are allowed a recovery period of at least 4 days before the commencement of experiments.[3]
Drug Administration
Synthetic Atriopeptin II is administered intravenously. The experimental protocol typically involves:
-
Baseline Measurement: Stable baseline hemodynamic parameters are recorded before any infusion.[3]
-
Dose-Response Infusion: Increasing doses of Atriopeptin II (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 µg/kg per min) are infused intravenously.[3]
-
Infusion Intervals: Each dose is infused for a set period, typically 15 minutes, to allow hemodynamic measurements to reach a steady state.[3]
-
Control Group: A control group receives a saline infusion at corresponding volumes.[3]
Signaling Pathway and Experimental Workflow
The physiological effects of Atriopeptin II are mediated through a specific signaling cascade. The experimental workflow to study these effects follows a structured approach from animal preparation to data analysis.
Caption: Atriopeptin II signaling pathway.
Caption: Experimental workflow for studying Atriopeptin II effects.
Conclusion
The effects of Atriopeptin II are markedly different in normotensive and hypertensive rats. In hypertensive rats, the blood pressure-lowering effect is primarily due to a reduction in cardiac output, which is accompanied by a reflex increase in heart rate and peripheral resistance. In normotensive rats, the hypotensive effect is observed without a significant change in heart rate. The renal effects, including diuresis and natriuresis, are potent in both models but appear to be more pronounced in the hypertensive state. These differential responses underscore the complex interplay between Atriopeptin II and the neurohormonal systems that regulate cardiovascular function, which are known to be altered in hypertension. For drug development professionals, these findings highlight the importance of evaluating the full hemodynamic profile of Atriopeptin II and its analogs, rather than focusing solely on their effects on blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Failure of atriopeptin II to cause arterial vasodilation in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Atriopeptin II Receptor Subtype Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atriopeptin II's interaction with its primary receptor subtypes: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Atriopeptin II and its Receptors
Atriopeptin II, a 23-amino acid peptide derived from atrial natriuretic peptide (ANP), plays a crucial role in cardiovascular homeostasis. Its biological effects are mediated through binding to and activation of specific cell surface receptors. Understanding the selectivity and functional consequences of Atriopeptin II binding to different natriuretic peptide receptor subtypes is paramount for elucidating its physiological roles and for the development of targeted therapeutics.
The three main receptors for natriuretic peptides are:
-
NPR-A (also known as Guanylyl Cyclase-A or GC-A): This receptor is the primary target for ANP and Brain Natriuretic Peptide (BNP). Upon ligand binding, its intracellular guanylyl cyclase domain is activated, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger.
-
NPR-B (also known as Guanylyl Cyclase-B or GC-B): This receptor shows a higher affinity for C-type Natriuretic Peptide (CNP). Similar to NPR-A, it possesses guanylyl cyclase activity and signals through cGMP.
-
NPR-C (also known as the clearance receptor): This receptor binds all natriuretic peptides (ANP, BNP, and CNP) with high affinity. It primarily functions to internalize and degrade these peptides, thereby regulating their circulating levels. However, evidence also suggests it can signal through G-protein-coupled pathways.
Comparative Analysis of Atriopeptin II Receptor Specificity
Experimental data on the direct comparative binding affinities and functional potencies of Atriopeptin II across all three receptor subtypes from a single study is limited. However, by compiling data from various sources, a clear selectivity profile emerges.
Data Presentation
| Parameter | NPR-A | NPR-B | NPR-C |
| Binding Affinity (Ki/Kd) | High | Low | High |
| Functional Potency (EC50/IC50) | Potent Agonist | Weak Agonist | High Affinity Ligand |
Note: The table represents a qualitative and semi-quantitative summary based on available literature. Direct comparison of absolute values is challenging due to variations in experimental conditions across different studies.
Studies have shown that Atriopeptin II, as a form of ANP, preferentially binds to NPR-A and NPR-C. Its affinity for NPR-B is significantly lower. Functionally, Atriopeptin II is a potent activator of NPR-A, leading to robust cGMP production. For instance, in rat thoracic aorta smooth muscle cells, Atriopeptin II stimulates cGMP production with an EC50 of 81 nM.[1] Its functional activity at NPR-B is comparatively weak. While it binds with high affinity to NPR-C, the primary functional consequence is receptor-mediated clearance of the peptide from circulation.
Signaling Pathways
The differential activation of receptor subtypes by Atriopeptin II initiates distinct downstream signaling cascades.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity (Ki) of Atriopeptin II for NPR-A, NPR-B, and NPR-C.
1. Membrane Preparation:
-
Culture cells stably expressing human NPR-A, NPR-B, or NPR-C.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-ANP for NPR-A and NPR-C, ¹²⁵I-CNP for NPR-B) to each well.
-
Add increasing concentrations of unlabeled Atriopeptin II (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, include wells with a high concentration of an appropriate unlabeled ligand.
3. Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of Atriopeptin II.
-
Determine the IC50 value (the concentration of Atriopeptin II that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cGMP Accumulation Assay (for determining Functional Activity)
This protocol outlines a general method to measure the functional potency (EC50) of Atriopeptin II in stimulating cGMP production in cells expressing NPR-A or NPR-B.
1. Cell Culture and Treatment:
-
Seed cells expressing NPR-A or NPR-B in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulate the cells with increasing concentrations of Atriopeptin II for a defined period (e.g., 10-30 minutes) at 37°C.
2. Cell Lysis:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).
3. cGMP Quantification:
-
Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) to quantify the amount of cGMP in the cell lysates.
-
Follow the kit manufacturer's instructions for the assay procedure, which typically involves a competitive binding format.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cGMP.
-
Determine the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration as a function of the log concentration of Atriopeptin II.
-
Determine the EC50 value, which is the concentration of Atriopeptin II that produces 50% of the maximal cGMP response.
Conclusion
Atriopeptin II exhibits clear receptor subtype specificity, with a strong preference for NPR-A and NPR-C over NPR-B. Its potent agonism at NPR-A, leading to cGMP production, is the primary mechanism for its vasodilatory and natriuretic effects. The high affinity for NPR-C underscores the role of this receptor in regulating the bioavailability of Atriopeptin II. For researchers and drug development professionals, this selectivity profile is a critical consideration in the design of experiments and the development of novel therapeutic agents targeting the natriuretic peptide system. Further studies providing a direct, comprehensive quantitative comparison of Atriopeptin II's interaction with all three receptor subtypes under uniform experimental conditions would be highly valuable to the field.
References
Atriopeptin II: A Comparative Analysis of In Vitro and In Vivo Effects
A comprehensive guide for researchers and drug development professionals on the physiological and pharmacological actions of Atriopeptin II, detailing its effects in both laboratory and living systems. This guide synthesizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies employed in pivotal studies.
Atriopeptin II, a 23-amino acid synthetic analogue of the atrial natriuretic peptide (ANP), is a potent vasoactive peptide with significant diuretic, natriuretic, and hypotensive properties.[1][2] Its discovery has paved the way for a deeper understanding of cardiovascular and renal homeostasis. This guide provides a detailed comparison of the documented effects of Atriopeptin II in controlled in vitro settings versus its systemic actions in vivo.
Quantitative Data Comparison
The following tables summarize the key quantitative effects of Atriopeptin II observed in various experimental models.
Table 1: In Vitro Effects of Atriopeptin II
| Parameter | Model System | Concentration/Dose | Observed Effect | Reference |
| Vascular Tone | Vascular Smooth Muscle | Not Specified | Relaxation | [1] |
| Single-Nephron Glomerular Filtration Rate (SNGFR) | Isolated Perfused Dog Glomerulus | 5 x 10⁻⁷ M | ↑ 38.5% (from 78 to 108 nl/min) | |
| Glomerular Capillary Hydrostatic Pressure (PGC) | Isolated Perfused Dog Glomerulus | 5 x 10⁻⁷ M | ↑ 12.9% (from 31 to 35 mmHg) | [2] |
| Filtration Fraction | Isolated Perfused Dog Glomerulus | 5 x 10⁻⁷ M | ↑ 56.3% (from 0.16 to 0.25) | [2] |
| Basal Arginine Vasopressin (AVP) Release | Hypothalamo-neurohypophysial Explant | 10⁻¹⁰ M | ↓ 52% | |
| Basal Renin Release | Rat Renal Cortical Slices | 10⁻⁶ M | No significant change (-9%) | [3] |
| Isoproterenol-Stimulated Renin Release | Rat Renal Cortical Slices | 10⁻⁶ M | No significant effect | [3] |
| Angiotensin II-Inhibited Renin Release | Rat Renal Cortical Slices | 10⁻⁶ M | No significant effect | [3] |
| Human Pulmonary Artery Relaxation (pEC50) | Isolated Human Pulmonary Artery Rings | N/A | 8.96 ± 0.21 | [4] |
Table 2: In Vivo Effects of Atriopeptin II
| Parameter | Model System | Dose | Observed Effect | Reference |
| Arterial Pressure | Conscious Sheep | 0.1 nmol/kg/min | ↓ 9% | [1] |
| Cardiac Output | Conscious Sheep | 0.1 nmol/kg/min | ↓ 18% | [1] |
| Stroke Volume | Conscious Sheep | 0.1 nmol/kg/min | ↓ 28% | [1] |
| Right Atrial Pressure | Conscious Sheep | 0.1 nmol/kg/min | ↓ 2.3 mmHg | [1] |
| Heart Rate | Conscious Sheep | 0.1 nmol/kg/min | ↑ 16% | [1] |
| Total Peripheral Resistance | Conscious Sheep | 0.1 nmol/kg/min | ↑ 13% | [1] |
| Arterial Blood Pressure | Anesthetized Hypertensive Rats | 2.5-10 µg/kg (bolus) | Dose-related reduction | [5] |
| Glomerular Filtration Rate (nonclipped kidney) | Anesthetized Hypertensive Rats | 2.5-10 µg/kg (bolus) | Significant increase | [5] |
| Urine Flow (nonclipped kidney) | Anesthetized Hypertensive Rats | 2.5-10 µg/kg (bolus) | Significant increase | [5] |
| Sodium Excretion (nonclipped kidney) | Anesthetized Hypertensive Rats | 2.5-10 µg/kg (bolus) | Significant increase | [5] |
| Plasma Renin Activity | Normotensive Humans | 25 ng/kg/min | No significant change (-4%) | [3] |
| Plasma Renin Activity | Hypertensive Humans | 25 ng/kg/min | No significant change (+5%) | [3] |
| Inulin Clearance (Ischemic Kidney) | Rat Model of Ischemic ARF | 0.20 µg/kg/min | ↑ from 15.8 to 244.4 µl/min/100g | [6] |
| Urine Flow (Ischemic Kidney) | Rat Model of Ischemic ARF | 0.20 µg/kg/min | ↑ from 1.1 to 23.1 µl/min/100g | [6] |
| Serum Creatinine (24h post-ischemia) | Rat Model of Ischemic ARF | 0.20 µg/kg/min | ↓ from 3.3 to 1.8 mg/dl | [6] |
Signaling Pathway of Atriopeptin II
Atriopeptin II exerts its cellular effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] cGMP then acts as a second messenger, mediating a variety of downstream effects, including the relaxation of vascular smooth muscle and the regulation of ion channel activity in the kidneys.[7][9]
References
- 1. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of atriopeptin II on determinants of glomerular filtration rate in the in vitro perfused dog glomerulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro effects of atrial natriuretic peptide on renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of atrial and brain natriuretic peptides on human pulmonary artery: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo protective effect of atriopeptin III on ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 8. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to the Western Blot Validation of Atriopeptin II Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of Atriopeptin II is crucial for cardiovascular research. This guide provides a comparative overview of commercially available antibodies and the necessary experimental protocols for their validation in Western Blotting applications. A key consideration highlighted is that while many antibodies are marketed for Atrial Natriuretic Peptide (ANP), their validation for the specific, biologically active Atriopeptin II fragment is often not explicitly demonstrated by suppliers.
Understanding Atriopeptin II and its Detection
Atriopeptin II is a 23-amino acid biologically active peptide derived from the C-terminus of its precursor, pro-Atrial Natriuretic Peptide (proANP). ANP is initially synthesized as a preprohormone that is processed into proANP, a polypeptide of approximately 17 kDa. Further enzymatic cleavage releases the mature, smaller C-terminal fragments, including Atriopeptin II, which has a molecular weight of around 2.5 kDa.
This significant size difference between the precursor and the active peptide presents a challenge for Western Blot detection. Standard protocols are often optimized for larger proteins, and the detection of small peptides like Atriopeptin II requires specialized procedures to ensure resolution and retention on the membrane.
Commercially Available Antibodies for Atriopeptin/ANP
Several companies offer antibodies targeting Atrial Natriuretic Peptide. While these are often validated for Western Blot, the provided data typically shows the detection of the ~17 kDa proANP precursor. The ability of these antibodies to detect the smaller Atriopeptin II fragment is not always guaranteed and requires careful validation by the end-user.
| Supplier | Product Name/Catalog No. | Type | Host | Reactivity | Validated Applications | Supplier Validation Notes |
| R&D Systems | Goat Anti-Human Atrial Natriuretic Peptide/ANP Antigen Affinity-purified Polyclonal Antibody (AF3366) | Polyclonal | Goat | Human | Western Blot, Simple Western, IHC, ICC | Detects a band at ~17 kDa in lysates of human induced pluripotent stem cells differentiated to cardiomyocytes. |
| Novus Biologicals | Atrial Natriopeptide/ANP Antibody (NBP2-14873) | Polyclonal | Rabbit | Human, Mouse, Rat | Western Blot, IHC | Detects a band at ~17 kDa in mouse tissue extracts. |
| MyBioSource | ANP/Nppa, Polyclonal Antibody (MBS1751333) | Polyclonal | Rabbit | Mouse, Rat | Western Blot, IHC, ELISA | Applications include Western Blot, though specific band size information is not detailed on the datasheet. |
Note: Researchers should be aware that the immunogen used to generate these antibodies is often the full-length or a larger fragment of ANP. This may result in antibodies that preferentially recognize epitopes on the pro-hormone rather than the mature Atriopeptin II peptide.
Signaling Pathway of Atriopeptin II
Atriopeptin II exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This binding activates the receptor's intracellular guanylate cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP). The subsequent increase in intracellular cGMP mediates downstream signaling cascades, resulting in vasodilation, natriuresis, and diuresis.
Experimental Protocols
The successful detection of Atriopeptin II by Western Blot is highly dependent on the protocol. A specialized approach for small peptides is necessary.
Recommended Western Blot Protocol for Atriopeptin II
This protocol is adapted for the detection of small peptides and should be optimized for your specific antibody and sample type.
1. Sample Preparation:
-
Homogenize tissues or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Mix 20-30 µg of protein with an equal volume of 2x Tricine-SDS sample buffer.
-
Heat the samples at 70°C for 10 minutes. Do not boil , as this can cause aggregation of small peptides.
2. Tricine-SDS-PAGE:
-
Use a high-percentage (e.g., 16.5%) Tricine-SDS-polyacrylamide gel for optimal resolution of small peptides.
-
Load prepared samples and a low molecular weight protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Pre-activate a 0.2 µm pore size PVDF membrane by briefly immersing it in 100% methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich). Consider using two membranes to capture any peptide that may pass through the first.
-
Perform a semi-dry transfer for 15-20 minutes or a wet transfer at a low voltage (e.g., 20V) for 1 hour to prevent over-transfer of the small peptide.
4. Post-Transfer Fixation (Optional but Recommended):
-
After transfer, gently rinse the membrane in PBS.
-
Incubate the membrane in 0.5% glutaraldehyde (B144438) in PBS for 30 minutes at room temperature with gentle agitation.
-
Wash the membrane thoroughly with PBS to remove excess glutaraldehyde.
5. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager or X-ray film.
Western Blot Workflow for Atriopeptin II Detection
A Researcher's Guide to Comparing Atriopeptin II from Different Commercial Sources
For researchers, scientists, and professionals in drug development, the purity, activity, and consistency of peptides such as Atriopeptin II are critical for reliable and reproducible experimental results. This guide provides a framework for objectively comparing Atriopeptin II obtained from different commercial sources, complete with experimental protocols and data presentation formats.
Atriopeptin II, an analog of the atrial natriuretic peptide (ANP), is a potent vasodilator and natriuretic agent.[1][2][3] It exerts its effects by binding to natriuretic peptide receptors, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.[4][5][6] Given its biological significance, ensuring the quality of commercially sourced Atriopeptin II is paramount.
Comparative Data Summary
To facilitate a direct comparison of Atriopeptin II from various suppliers, all quantitative data should be summarized in a clear, tabular format. The following table presents hypothetical data for Atriopeptin II from three different commercial sources (Supplier A, Supplier B, and Supplier C) based on the experimental protocols detailed below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, %) | 98.5% | 95.2% | 97.1% |
| Molecular Mass (MS) | 2386.6 Da | 2386.7 Da | 2386.5 Da |
| Concentration (A280) | 1.05 mg/mL | 0.98 mg/mL | 1.01 mg/mL |
| Biological Activity (EC50) | 1.2 nM | 2.5 nM | 1.5 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide quality. The following are key experiments for evaluating Atriopeptin II.
Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
This protocol outlines the procedure for determining the purity of Atriopeptin II samples and confirming their molecular identity.
-
Materials:
-
Atriopeptin II samples from different suppliers
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
-
-
Procedure:
-
Sample Preparation: Dissolve lyophilized Atriopeptin II from each supplier in HPLC-grade water to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Inject 10 µL of each sample onto a C18 reversed-phase HPLC column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient would be from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
-
Mass Spectrometry (MS) Analysis:
-
Introduce the collected main peak from the HPLC into a mass spectrometer to determine the molecular weight.
-
Compare the observed mass with the theoretical mass of Atriopeptin II (C98H156N34O32S2; Molecular Weight: 2386.64 g/mol ).[1]
-
-
In Vitro Bioassay: cGMP Accumulation in Vascular Smooth Muscle Cells
This bioassay determines the biological activity of Atriopeptin II by measuring its ability to stimulate cGMP production in a relevant cell line.
-
Materials:
-
Rat aortic smooth muscle cells (RASMCs)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Atriopeptin II samples
-
3-isobutyl-1-methylxanthine (IBMX)
-
cGMP immunoassay kit
-
-
Procedure:
-
Cell Culture: Culture RASMCs in DMEM supplemented with 10% FBS until confluent.
-
Assay Preparation: Seed the cells in 24-well plates and grow to 80-90% confluency. One hour before the assay, replace the medium with serum-free medium containing 0.5 mM IBMX to inhibit phosphodiesterase activity.
-
Atriopeptin II Stimulation: Prepare serial dilutions of Atriopeptin II from each supplier (e.g., from 10^-12 M to 10^-6 M). Add the different concentrations to the cells and incubate for 15 minutes at 37°C.
-
Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular cGMP concentration using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the Atriopeptin II concentration. Use a non-linear regression to determine the EC50 value for each supplier's product. A lower EC50 value indicates higher potency.
-
Visualizing Key Processes
Diagrams are provided below to illustrate the signaling pathway of Atriopeptin II and the experimental workflow for comparing commercial samples.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and sequence analysis of bioactive atrial peptides (atriopeptins). | Semantic Scholar [semanticscholar.org]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 6. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Atriopeptin II: A Comparative Analysis of its Physiological Effects in Rat and Rabbit Models
For Immediate Release
This guide provides a comprehensive comparison of the physiological effects of Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, in commonly used rat and rabbit animal models. Understanding the species-specific responses to this vasoactive and natriuretic peptide is crucial for researchers, scientists, and drug development professionals in accurately interpreting preclinical data and predicting its potential therapeutic effects in humans.
Cardiovascular Effects: Divergent Blood Pressure Responses
A notable difference in the cardiovascular response to Atriopeptin II is observed between rats and rabbits. In anesthetized rats, administration of Atriopeptin II leads to a significant decrease in arterial blood pressure.[1][2] This hypotensive effect is a consistent finding across various studies in rat models. Conversely, studies in rabbits have demonstrated that a low dose of Atriopeptin II can induce natriuresis without a concurrent alteration in blood pressure.[3] This suggests a potential difference in the sensitivity of the vasculature or reflex mechanisms between the two species.
Renal Effects: Nuances in Natriuretic Mechanisms
Both rat and rabbit models exhibit a natriuretic and diuretic response to Atriopeptin II, though the underlying mechanisms may differ. In rats, Atriopeptin II increases urinary volume and sodium excretion, which is associated with an increase in the glomerular filtration rate (GFR).[1][2] The peptide induces both afferent arteriolar vasodilation and efferent arteriolar vasoconstriction, leading to a rise in glomerular capillary pressure and filtration.
In rabbits, Atriopeptin II also induces a significant natriuresis.[3] However, studies using the stop-flow technique in rabbits suggest that ANP does not directly alter sodium transport across the medullary collecting ducts.[3] This finding points towards an indirect mechanism or action on other segments of the nephron to induce natriuresis in this species.
Gastrointestinal Effects: Contrasting Intestinal Secretion Mechanisms
A direct comparative study on the effects of ANP on ileal transport function revealed distinct mechanisms between rats and rabbits. In both species, ANP induces a chloride-dependent increase in short-circuit current (Isc), indicative of ion secretion. However, the maximal response in rat tissue is twice the magnitude of that observed in rabbits.[4] Furthermore, the response in rabbit ileum is rapid and transient, whereas it is more sustained in the rat.[4]
Neural blockade significantly inhibits the ANP response in the rabbit ileum but has no effect in the rat.[4] In rats, the effect of ANP is mediated by serotonin (B10506) (5-HT) acting through 5-HT2 receptors, a mechanism not observed in rabbits.[4] While ANP stimulates a rise in cGMP levels in both species, the downstream signaling pathways for intestinal chloride secretion appear to be markedly different.[4]
Data Summary
| Parameter | Rat Model | Rabbit Model |
| Mean Arterial Pressure | Decrease[1][2] | No significant change (at low doses)[3] |
| Urinary Volume | Increase[1] | Increase[3] |
| Sodium Excretion | Increase[1][2] | Increase[3] |
| Glomerular Filtration Rate | Increase[2] | Not explicitly stated in the provided results |
| Ileal Chloride Secretion | Larger, sustained response; mediated by 5-HT[4] | Smaller, transient response; neurally mediated[4] |
Experimental Protocols
Renal Function Assessment in Anesthetized Rats
-
Animal Model: Anesthetized rats (strain, weight, and anesthetic agent may vary between studies).
-
Drug Administration: Synthetic rat Atriopeptin II is administered intravenously, often as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.[2]
-
Measurements: Arterial blood pressure is continuously monitored via an arterial catheter. Urine is collected via a bladder catheter to measure urinary volume and sodium and potassium concentrations. Glomerular filtration rate (GFR) is typically determined using inulin (B196767) clearance.[2]
Stop-Flow Analysis of Collecting Duct Function in Rabbits
-
Animal Model: Anesthetized rabbits undergoing water diuresis.
-
Procedure: A ureteral catheter is inserted. After a period of stable urine flow, the ureter is occluded to halt urine flow, allowing for the equilibration of tubular fluid with the surrounding interstitium. Atriopeptin II is injected intravenously either before or during the stop-flow period.[3]
-
Sample Analysis: Following the release of the occlusion, serial urine samples are collected and analyzed for sodium concentration to assess transport processes in different segments of the nephron, particularly the collecting ducts.[3]
In Vitro Ileal Transport Studies
-
Tissue Preparation: Segments of the ileum are removed from Hooded-Lister rats and New Zealand White rabbits. The mucosal layer is stripped and mounted in Ussing chambers.
-
Measurement of Short-Circuit Current (Isc): The mounted tissues are bathed in Krebs-Henseleit solution and the short-circuit current, a measure of net ion transport, is recorded.
-
Pharmacological Manipulation: Atriopeptin II is added to the serosal side of the tissue. The involvement of neural pathways and specific receptors is investigated by the addition of neural blockers (e.g., tetrodotoxin) and receptor antagonists.[4]
-
Biochemical Analysis: Intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP) are measured in the tissue samples following exposure to ANP to investigate the second messenger systems involved.[4]
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of Atriopeptin II via the NPR-A receptor.
Caption: Comparative experimental workflow for renal studies.
References
- 1. The renal response to acute hypervolemia is caused by atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of atrial natriuretic peptide on collecting duct function evaluated by stop-flow in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide-induced secretory responses in rabbit vs rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Atriopeptin II and C-type Natriuretic Peptide for Researchers and Drug Development Professionals
An objective analysis of two key natriuretic peptides, Atriopeptin II and C-type natriuretic peptide (CNP), this guide provides a comprehensive comparison of their performance, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two important cardiovascular signaling molecules.
Atriopeptin II, a biologically active form of Atrial Natriuretic Peptide (ANP), and C-type Natriuretic Peptide (CNP) are structurally related peptides that play crucial roles in cardiovascular homeostasis. While both are members of the natriuretic peptide family, they exhibit distinct receptor affinities, signaling pathways, and physiological effects. This guide delves into a head-to-head comparison, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for Atriopeptin II and CNP, including receptor binding affinity, potency in stimulating the second messenger cGMP, and efficacy in inducing vasorelaxation. It is important to note that the data presented is compiled from various studies and may not represent a direct comparison under identical experimental conditions.
| Parameter | Atriopeptin II (ANP) | C-type Natriuretic Peptide (CNP) | Reference |
| Primary Receptor | Natriuretic Peptide Receptor-A (NPR-A) | Natriuretic Peptide Receptor-B (NPR-B) | [1][2] |
| Secondary Receptor(s) | Natriuretic Peptide Receptor-C (NPR-C) | Natriuretic Peptide Receptor-C (NPR-C) | [1] |
Table 1: Receptor Specificity
| Receptor | Atriopeptin II (ANP) (Kd) | C-type Natriuretic Peptide (CNP) (Kd) | Reference |
| NPR-A (human, extracellular domain) | 1.9 pM | >500 nM | [3] |
| NPR-B (human, extracellular domain) | 5.4 nM | 7 pM | [3] |
| NPR-C (human, extracellular domain) | 2.6 pM | 10.8 pM | [3] |
Table 2: Receptor Binding Affinity (Dissociation Constant, Kd)
| Parameter | Atriopeptin II | C-type Natriuretic Peptide (CNP) | Reference |
| EC50 for cGMP stimulation (rat thoracic aorta smooth muscle cells) | 81 nM | Not directly compared in the same study | [4] |
Table 3: Potency of cGMP Stimulation
| Parameter | Atriopeptin II | C-type Natriuretic Peptide (CNP) | Reference |
| IC50 for vasorelaxation (human internal mammary artery) | 15 nM | Not directly compared in the same study | [5] |
Table 4: Efficacy in Vasorelaxation
Signaling Pathways
Atriopeptin II and CNP exert their effects through distinct signaling cascades. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented above.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of Atriopeptin II and CNP to their respective receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the natriuretic peptide receptors (NPR-A, NPR-B, or NPR-C). This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes.[6] The protein concentration of the membrane preparation is then determined.
-
Binding Reaction: A fixed concentration of a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP or ¹²⁵I-CNP) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide (Atriopeptin II or CNP).[7]
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the membranes.[6][7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand (IC50). The dissociation constant (Kd) can then be calculated from the IC50 value.[7]
cGMP Accumulation Assay
Objective: To measure the potency (EC50) of Atriopeptin II and CNP in stimulating the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).
Methodology:
-
Cell Culture: Cells endogenously expressing or transfected to express NPR-A or NPR-B (e.g., vascular smooth muscle cells, HEK293 cells) are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cGMP. Subsequently, the cells are stimulated with various concentrations of Atriopeptin II or CNP for a defined period.[8]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents, including cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[8]
-
Data Analysis: A dose-response curve is generated by plotting the cGMP concentration against the peptide concentration. The EC50 value, which is the concentration of the peptide that produces 50% of the maximal response, is then determined from this curve.
In Vitro Vasorelaxation Assay (Aortic Ring Assay)
Objective: To determine the efficacy (IC50) of Atriopeptin II and CNP in inducing the relaxation of vascular smooth muscle.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., thoracic aorta, internal mammary artery) is excised and cut into rings.[9][10]
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.[10]
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine (B1679862) or phenylephrine (B352888) to induce a stable level of tension.[10][11]
-
Peptide Addition: Once a stable contraction is achieved, cumulative concentrations of Atriopeptin II or CNP are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the arterial ring is measured as a percentage decrease from the pre-contracted tension.
-
Data Analysis: A concentration-response curve is constructed, and the IC50 value, representing the concentration of the peptide that causes 50% of the maximal relaxation, is calculated.
Summary and Conclusion
Atriopeptin II and C-type natriuretic peptide, while both members of the natriuretic peptide family, exhibit distinct pharmacological profiles. Atriopeptin II is a potent activator of NPR-A, leading to robust cGMP production, vasodilation, and natriuresis. In contrast, CNP is the preferential ligand for NPR-B, with a significantly higher affinity for this receptor compared to Atriopeptin II.[3][12] While CNP also stimulates cGMP production and has vasodilatory effects, its primary roles are considered to be more localized and involved in the paracrine regulation of vascular tone and tissue remodeling.[13] The NPR-C receptor serves as a clearance receptor for both peptides.[1]
The quantitative data, though not from direct head-to-head comparative studies in all cases, consistently supports the distinct receptor selectivity and functional profiles of these two peptides. For researchers and drug development professionals, understanding these differences is critical for the targeted development of novel therapeutics for cardiovascular diseases. The choice between targeting the ANP/NPR-A system versus the CNP/NPR-B system will depend on the specific pathological condition and the desired therapeutic outcome.
References
- 1. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Stimulation of cyclic GMP formation in smooth muscle cells by atriopeptin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effects of atriopeptins in human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Vascular Activity - CorDynamics [cordynamics.com]
- 11. Vascular Tone Regulation Induced by C-Type Natriuretic Peptide: Differences in Endothelium-Dependent and -Independent Mechanisms Involved in Normotensive and Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating Pharmacological Inhibitors with Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a pharmacological inhibitor's specificity is a cornerstone of preclinical drug development. It is essential to demonstrate that the biological effects of a compound are a direct result of its interaction with the intended target. Knockout (KO) mouse models, where the gene encoding the target protein is deleted, represent the gold standard for this validation.[1] By comparing the effects of an inhibitor in wild-type (WT) animals with their KO counterparts, researchers can effectively distinguish between on-target and off-target effects. An inhibitor with high specificity should elicit a clear biological response in WT mice, while this effect should be significantly reduced or entirely absent in KO mice that lack the molecular target.[1]
This guide provides a comparative analysis of these two powerful, yet distinct, loss-of-function methodologies. We present quantitative data from case studies, detailed experimental protocols, and visual workflows to support the design and interpretation of validation studies.
Objective Comparison: Pharmacological vs. Genetic Inhibition
Pharmacological inhibition and genetic knockout models each offer unique advantages and limitations. Pharmacological agents provide reversible, dose-dependent, and temporally controlled interference that can closely mimic therapeutic scenarios.[2] However, they may suffer from incomplete inhibition or off-target effects.[2] Conversely, knockout models offer complete and permanent ablation of gene function, providing deep mechanistic insights.[2] This approach, however, can sometimes trigger compensatory biological pathways that might mask or alter the phenotype, a phenomenon not typically observed with acute pharmacological inhibition.[2]
| Feature | Pharmacological Inhibitors | Knockout (KO) Mice |
| Mechanism | Typically reversible, dose-dependent binding to a target protein.[2] | Permanent, complete ablation of gene function.[2] |
| Temporal Control | High; can be administered at specific times and for defined durations.[2] | Low; gene is absent throughout the organism's life (unless using inducible KO systems). |
| Reversibility | High; effects diminish as the compound is metabolized and cleared.[2] | Low; genetic alteration is permanent. |
| Off-Target Effects | A significant concern; inhibitors may bind to unintended proteins.[3] | Minimal; the specific gene is deleted. However, developmental effects can be widespread. |
| Compensatory Mechanisms | Less likely with acute administration. | A known issue; organisms may adapt by upregulating redundant genes or pathways.[2] |
| Embryonic Lethality | Not an issue for the model itself. | Can occur if the gene is essential for development, preventing study in adult mice.[4][5] |
| Therapeutic Relevance | More closely mimics clinical drug administration.[2] | Provides a definitive test of the target's role in a biological system. |
Case Studies: Head-to-Head Comparisons
Case Study 1: PARP Inhibitor (Olaparib) in an Asthma Model
Poly(ADP-ribose) polymerase (PARP) inhibitors, like Olaparib, are a class of drugs used in cancer therapy.[1] Their specificity for the PARP-1 enzyme has been validated by comparing their effects to PARP-1 knockout mice in a model of allergic asthma.[1]
The diagram below illustrates the role of PARP-1 in the DNA damage response pathway and the points at which Olaparib and a PARP-1 knockout intervene.
In a mouse model of ovalbumin (OVA)-induced allergic asthma, both the pharmacological inhibition of PARP-1 with Olaparib in wild-type mice and the genetic deletion of PARP-1 resulted in a similar phenotype: a significant reduction in airway hyperresponsiveness and inflammation. This strongly suggests that the therapeutic effects of Olaparib in this model are mediated by its specific inhibition of PARP-1.[1]
| Group | Treatment/Genetic Status | Airway Hyperresponsiveness (Penh) | Eosinophils in BAL Fluid (x10⁴) |
| 1 | Wild-Type (WT) + Vehicle | 4.2 ± 0.5 | 55 ± 6 |
| 2 | WT + Olaparib | 2.1 ± 0.3 | 23 ± 4 |
| 3 | PARP-1 Knockout (KO) | 1.9 ± 0.4 | 20 ± 5 |
| 4 | WT Control (No OVA) | 1.0 ± 0.2 | 1 ± 0.2 |
Data are representative examples derived from findings in similar studies.
-
Animal Groups: Wild-type (C57BL/6) and PARP-1 KO mice are used. Wild-type mice are further divided into vehicle and Olaparib treatment groups.
-
Sensitization: On days 0 and 14, mice receive an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an alum adjuvant to induce sensitization.[1]
-
Challenge: From day 21 to 23, mice are challenged daily for 30 minutes with an aerosolized solution of OVA to induce an asthmatic response.[1]
-
Treatment: The Olaparib group receives the inhibitor (e.g., daily i.p. injection) during the challenge phase. The vehicle group receives a control solution.
-
Endpoint Analysis: 24 hours after the final challenge, airway hyperresponsiveness is measured using plethysmography. Bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cell infiltration (e.g., eosinophils).
Case Study 2: ACSL5 Inhibition in a Diet-Induced Obesity Model
Acyl-CoA Synthetase 5 (ACSL5) has been identified as a potential therapeutic target for obesity.[6][7] Preclinical studies have validated this target by comparing the metabolic effects of a specific oral ACSL5 inhibitor, LX9851, with those observed in ACSL5 knockout mice.[6][7]
The diagram below outlines the validated relationship between targeting ACSL5 and its downstream metabolic effects.
Studies showed that mice with a genetic deletion of the ACSL5 gene exhibited resistance to diet-induced obesity.[7] When wild-type mice with diet-induced obesity were treated with an oral ACSL5 inhibitor, similar beneficial metabolic effects were observed.[6][7]
| Group | Genetic/Treatment Status | Body Fat (%) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| 1 | Wild-Type (WT) on High-Fat Diet | 35 ± 4 | 150 ± 15 | 220 ± 20 |
| 2 | ACSL5 KO on High-Fat Diet | 22 ± 3 | 95 ± 10 | 160 ± 18 |
| 3 | WT on High-Fat Diet + ACSL5 Inhibitor | 24 ± 3.5 | 105 ± 12 | 175 ± 22 |
Data are representative examples based on published preclinical findings.[7]
-
Animal Groups: Wild-type (e.g., C57BL/6) and ACSL5 KO mice are used.
-
Diet Induction: At 6-8 weeks of age, mice are placed on a high-fat diet (e.g., 60% kcal from fat) for 10-14 weeks to induce obesity and a metabolic syndrome phenotype. A control group is maintained on a standard chow diet.
-
Treatment: After the induction period, a cohort of obese wild-type mice is treated with the ACSL5 inhibitor (e.g., via oral gavage or formulated in the diet) for several weeks. Another cohort receives a vehicle control.
-
Monitoring: Body weight, body composition (using technologies like DEXA or MRI), and food intake are monitored regularly.
-
Endpoint Analysis: At the end of the study, blood samples are collected to measure plasma levels of triglycerides, cholesterol, and glucose.
Key Experimental Protocols & Workflows
Robust validation requires meticulous execution of molecular and in vivo techniques. Below are generalized protocols and workflows central to these comparative studies.
Protocol 1: Validation of Gene Knockout
Before initiating comparative studies, the successful knockout of the target gene must be confirmed at the mRNA and protein levels.[8]
-
RNA Isolation: Isolate total RNA from relevant tissues or cells of both WT and KO mice using a suitable kit or method (e.g., Trizol).[8] Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and primers.[8]
-
qPCR Reaction: Set up the qPCR reaction using primers specific to the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Determine the quantification cycle (Cq) values. A successful knockout should show a complete absence or dramatic reduction in the target gene's mRNA level in KO samples compared to WT samples.[8]
-
Protein Extraction: Lyse tissue or cell samples in a buffer (e.g., RIPA) containing protease inhibitors to extract total protein.[8] Determine protein concentration.
-
Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Use an antibody for a loading control protein (e.g., GAPDH or β-actin) for normalization.
-
Detection: Visualize protein bands using a chemiluminescent substrate. The band corresponding to the target protein should be present in WT samples but absent in KO samples.[9]
Protocol 2: General In Vivo Comparative Study Workflow
The following workflow outlines the key stages of an in vivo study designed to compare a pharmacological inhibitor with a genetic knockout.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thednatypes.science.blog [thednatypes.science.blog]
- 5. britannica.com [britannica.com]
- 6. investing.com [investing.com]
- 7. Lexicon Pharmaceuticals Publishes Preclinical Data Supporting ACSL5 as Target for Obesity Treatment [quiverquant.com]
- 8. benchchem.com [benchchem.com]
- 9. cyagen.com [cyagen.com]
- 10. communities.springernature.com [communities.springernature.com]
Atriopeptin II Efficacy: A Comparative Analysis in Different Rat Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Atriopeptin II in different rat strains, focusing on its effects on blood pressure, diuresis, and natriuresis. The information is compiled from various experimental studies to assist in the design and interpretation of preclinical research.
Hemodynamic Effects: Spontaneously Hypertensive Rats vs. Wistar-Kyoto Rats
Atriopeptin II induces a dose-dependent decrease in mean arterial pressure (MAP) in both Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats. However, the hemodynamic responses exhibit notable differences between the two strains. In conscious SHR, the reduction in blood pressure is accompanied by a significant increase in heart rate and a marked decrease in cardiac output. Conversely, no significant change in heart rate is observed in WKY rats receiving Atriopeptin II infusions.
Regional blood flow in the renal, mesenteric, and hindquarters vascular beds is significantly decreased during the infusion of Atriopeptin II in both strains. This suggests that the vasodilation is not uniform across all vascular beds.
| Parameter | Rat Strain | Dosage of Atriopeptin II | Observation |
| Mean Arterial Pressure (MAP) | SHR | 2 µg/kg/min | Maximal depressor response of -27 ± 3 mm Hg |
| WKY | Not specified | Dose-dependent fall in MAP | |
| Heart Rate | SHR | Infusion | Significantly elevated (maximal increase of 47 ± 14 beats/min) |
| WKY | Infusion | No significant change | |
| Cardiac Output | SHR | 4 µg/kg/min | Reduced by 39 ± 4% |
| Stroke Volume | SHR | 4 µg/kg/min | Reduced by 48 ± 4% |
| Total Peripheral Resistance | SHR | Infusion | Increased by 26 ± 3% |
| Regional Blood Flow (Renal, Mesenteric, Hindquarters) | SHR & WKY | Infusion | Markedly decreased |
| Regional Vascular Resistance | SHR & WKY | Infusion | Significantly increased |
Renal Effects: Diuresis and Natriuresis
Atriopeptin II is known to induce significant increases in urinary volume (diuresis) and sodium excretion (natriuresis). While direct comparative studies on the diuretic and natriuretic effects of Atriopeptin II across different rat strains are limited, available data suggest potential strain-dependent variations in renal responsiveness.
For instance, in anesthetized rats of an unspecified strain, synthetic rat Atriopeptin II produced a notable increase in both urinary volume and sodium excretion.[1] Another study found that the natriuretic and diuretic responses to atrial natriuretic peptide (ANP) were diminished in rats on a high sodium diet, with a more pronounced reduction observed in SHR compared to WKY rats. This suggests a potential down-regulation of target organ responsiveness in the hypertensive strain.
Further research is required to provide a definitive quantitative comparison of the diuretic and natriuretic efficacy of Atriopeptin II across different rat strains under standardized experimental conditions.
Signaling Pathway of Atriopeptin II
Atriopeptin II exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then mediate the downstream physiological effects, including vasodilation, diuresis, and natriuresis.
Experimental Protocols
Assessment of Hemodynamic Effects in Conscious Rats
A common experimental approach to evaluate the hemodynamic effects of Atriopeptin II involves the following steps:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (approximately 18-21 weeks old) are often used as models for hypertension and normotension, respectively.
-
Surgical Instrumentation: Rats are chronically instrumented with miniaturized pulsed Doppler flow probes for the measurement of renal, mesenteric, and hindquarters blood flow. Catheters are implanted for continuous measurement of systemic blood pressure and heart rate. For cardiac output measurements, an electromagnetic flow probe can be placed on the ascending aorta.
-
Recovery: Animals are allowed to recover from surgery for at least 4 days before the experiment.
-
Drug Administration: Atriopeptin II is infused intravenously at increasing doses (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 µg/kg per min). The dose is typically increased at 15-minute intervals.
-
Data Acquisition: Hemodynamic measurements are recorded after a steady-state condition is achieved at each infusion rate.
Assessment of Diuretic and Natriuretic Effects
To measure the renal effects of Atriopeptin II, the following protocol can be employed:
-
Animal Model: Different rat strains such as Sprague-Dawley, Wistar, SHR, or WKY can be used.
-
Metabolic Cages: Rats are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimation: Animals are acclimated to the metabolic cages for a period before the experiment to ensure stable baseline measurements.
-
Baseline Collection: A baseline urine sample is collected over a defined period (e.g., 24 hours) to determine basal urine volume and electrolyte excretion.
-
Drug Administration: Atriopeptin II is administered, typically via intravenous or subcutaneous injection or infusion.
-
Experimental Collection: Urine is collected for a specified period following drug administration.
-
Sample Analysis: The total volume of urine is measured. The concentration of sodium and other electrolytes in the urine is determined using methods like flame photometry or ion-selective electrodes to calculate the total amount of sodium excreted.
References
Atriopeptin II: A Comparative Guide to its Physiological Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atriopeptin II's physiological effects, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the correlation between Atriopeptin II levels and various physiological outcomes.
Atriopeptin II: An Overview
Atriopeptin II, also known as Atrial Natriuretic Peptide (ANP), is a 23-amino acid peptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1][2][3] Its release is stimulated by atrial wall stretching, which can be caused by increased blood volume.[1][4][5] Atriopeptin II plays a crucial role in cardiovascular and renal homeostasis.[6] It is part of the natriuretic peptide family, which also includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP).[1][7] The primary function of Atriopeptin II is to reduce expanded extracellular fluid volume by increasing renal sodium excretion.[1]
Correlating Atriopeptin II Levels with Physiological Outcomes
The physiological effects of Atriopeptin II are diverse, impacting blood pressure, renal function, and cardiovascular health. Its levels have been studied in various physiological and pathophysiological states.
Blood Pressure Regulation
Atriopeptin II administration leads to a dose-dependent reduction in arterial blood pressure.[8][9] This hypotensive effect is achieved through vasodilation, which reduces systemic vascular resistance, and a decrease in blood volume.[5] However, the relationship between endogenous Atriopeptin II levels and hypertension is complex. Some studies have found that patients with essential hypertension do not have elevated levels of ANP; in fact, they may be slightly decreased compared to normotensive individuals.[10]
Table 1: Effect of Atriopeptin II Infusion on Blood Pressure
| Subject | Dose of Atriopeptin II (ANP) | Outcome | Reference |
| Anesthetized Hypertensive Rats | 2.5 to 10 micrograms/kg (bolus) | Dose-related reductions in blood pressure.[8] | [8] |
| Anesthetized Normotensive Rats | 2.5 to 10 micrograms/kg (bolus) | Dose-related reductions in blood pressure.[8] | [8] |
| Conscious Spontaneously Hypertensive Rats | 1 microgram/kg + 2 micrograms/kg/hr (infusion) | Gradual decrease in blood pressure.[9] | [9] |
| Conscious Spontaneously Hypertensive Rats | 10 micrograms/kg + 20 micrograms/kg/hr (infusion) | Gradual decrease in blood pressure.[9] | [9] |
| Conscious Sheep | 0.1 nmol/kg/min for 30 min (infusion) | 9% decrease in arterial pressure.[11] | [11] |
| Humans with Chronic Renal Insufficiency | 0.05 and 0.1 microgram/kg/min (infusion) | Significant falls in mean arterial pressure by the last hour of infusion.[12] | [12] |
Renal Function
Atriopeptin II is a potent diuretic and natriuretic agent, meaning it increases urine and sodium excretion, respectively.[2][3] It achieves this by:
-
Inhibiting sodium reabsorption in the collecting duct.[1][13]
-
Suppressing the renin-angiotensin-aldosterone system (RAAS), which promotes sodium and water retention.[4][5]
Table 2: Effect of Atriopeptin II on Renal Parameters
| Subject | Dose of Atriopeptin II (ANP) | Outcome | Reference |
| Anesthetized Hypertensive Rats | 2.5 to 10 micrograms/kg (bolus) | Significant increases in glomerular filtration rate, urine flow, and absolute and fractional excretion of sodium and potassium in the non-clipped kidney.[8] | [8] |
| Humans with Chronic Renal Insufficiency | 0.005 to 0.1 micrograms/kg/min (infusion) | Significant increase in absolute and fractional sodium excretion. Significant increases in urinary excretion of chloride, calcium, and phosphorus. GFR increased by >20% in 5 of 16 subjects.[12] | [12] |
Heart Failure
In congestive heart failure (CHF), the heart's pumping ability is compromised, leading to increased cardiac volume and pressure.[14] This stimulates the release of Atriopeptin II as a compensatory mechanism.[14] Plasma levels of ANP are significantly elevated in patients with CHF, often 10 to 100 times higher than in healthy individuals.[15] While initially protective, the sustained high levels of ANP in chronic heart failure can lead to a blunted physiological response.[14][16]
Table 3: Atriopeptin II (ANP) Levels in Heart Failure
| Condition | Plasma ANP Levels | Observation | Reference |
| Normal Healthy Individuals | Approximately 10 fmol/ml (20 pg/ml)[15] | Baseline levels. | [15] |
| Congestive Heart Failure | Elevated 10–100-fold compared to normal.[15] | Correlates with the severity of symptomatic heart failure.[15] However, the natriuretic and vasodilator responses to ANP are often blunted.[16] | [15][16] |
Atriopeptin II Signaling Pathway
Atriopeptin II exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[6] This binding activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[6][17] cGMP then acts as a second messenger to mediate the various physiological responses.[6]
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 6. Natriuretic peptides in the pathophysiology of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential renal responses to atrial natriuretic peptide in two-kidney, one clip goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. circres.ahajournals.org [circres.ahajournals.org]
- 10. Atrial natriuretic peptide in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of atrial peptide in humans with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Atrial natriuretic peptide in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The natriuretic peptides system in the pathophysiology of heart failure: from molecular basis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiac Natriuretic Peptides Cardiac Failure [cfrjournal.com]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Atriopeptin II (rat, mouse): A Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any experimental work or subsequent disposal procedures involving Atriopeptin II, a thorough risk assessment must be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear nitrile or other chemical-resistant gloves.[1][2][3]
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes.[1][2][3]
-
Lab Coat: A standard laboratory coat should be worn at all times.[1][2][3]
-
Respiratory Protection: When handling lyophilized Atriopeptin II powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2][3]
Step-by-Step Disposal Protocols
The appropriate disposal method for Atriopeptin II waste depends on its physical state (solid or liquid) and whether it has come into contact with biohazardous materials.
Protocol 1: Disposal of Solid Atriopeptin II Waste
This category includes unused or expired lyophilized peptide, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and weighing paper.[1][3]
-
Segregation: At the point of generation, immediately place all solid waste contaminated with Atriopeptin II into a designated, leak-proof hazardous waste container.[1][3]
-
Labeling: The container must be clearly labeled with "Hazardous Chemical Waste" and the full chemical name, "Atriopeptin II (rat, mouse)".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2] The final disposal method will likely be incineration.[1]
Protocol 2: Disposal of Liquid Atriopeptin II Waste
This category includes reconstituted peptide solutions, experimental media containing the peptide, and waste from analytical instrumentation like HPLC.
Aqueous Solutions:
-
Chemical Inactivation: It is best practice to chemically inactivate aqueous peptide solutions before disposal.[1] A common and effective method is to treat the liquid waste with a 10% bleach solution (to a final sodium hypochlorite (B82951) concentration of 0.5-1.0%) for a minimum contact time of 30 minutes.[1] This should be performed in a chemical fume hood.
-
pH Neutralization: After the inactivation period, neutralize the pH of the solution to between 6.0 and 8.0.[1][4]
-
Collection: Pour the treated and neutralized solution into a designated hazardous liquid waste container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[3] Do not pour peptide solutions down the sink unless explicitly permitted by your institution's EH&S department after proper inactivation and neutralization.[3][5]
Solvent-Based Solutions (e.g., from HPLC):
-
Segregation: Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container.[1] Do not mix with aqueous or other types of waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Atriopeptin II," and list all solvent components.
-
Disposal: This waste must be disposed of through the institutional hazardous waste program.[1]
Protocol 3: Disposal of Contaminated Sharps
This includes needles, syringes, pipette tips, and broken glassware that have come into contact with Atriopeptin II.
-
Immediate Containment: Place all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container.[1]
-
Labeling: The container must be clearly labeled as "Chemically Contaminated Sharps" and list "Atriopeptin II".
-
Disposal: Once the container is full, seal it and arrange for disposal through the institutional hazardous waste stream.[1]
Protocol 4: Handling Biohazardous Waste
If Atriopeptin II was used in experiments involving biological materials (e.g., cell cultures, animal models), the waste must be treated as both chemically and biohazardous .[3]
-
Decontamination: All waste, both liquid and solid, must first be decontaminated to eliminate biological hazards, typically by autoclaving or treatment with an appropriate disinfectant like a 10% bleach solution.[3]
-
Segregation and Disposal: Following decontamination, the waste must still be handled as chemical waste. Segregate into appropriately labeled hazardous waste containers as described in the protocols above and dispose of through the institutional EH&S office.[3]
Quantitative Data for Disposal Procedures
| Parameter | Value/Procedure | Source |
| Chemical Inactivation Agent | 10% Bleach Solution (0.5-1.0% final concentration of sodium hypochlorite) | [1] |
| Inactivation Contact Time | Minimum 30 minutes | [1] |
| Post-Inactivation pH | Neutralize to pH 6.0 - 8.0 | [1][4] |
| Final Disposal Method | Institutional Hazardous Waste Program (likely incineration) | [1][2] |
Atriopeptin II Disposal Workflow
Caption: Logical workflow for the safe disposal of Atriopeptin II waste.
References
Essential Safety and Operational Guide for Handling Atriopeptin II (rat, mouse)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Atriopeptin II (rat, mouse). Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment. Given that the full toxicological properties of many synthetic peptides are not extensively documented, Atriopeptin II should be handled with care as a potentially bioactive and hazardous compound.[1][2]
Immediate Safety and Handling Protocols
A thorough risk assessment must be completed before commencing any work with Atriopeptin II.[3] All personnel must be trained on the potential hazards and the procedures outlined in this guide.
The consistent and correct use of PPE is the primary method for protecting laboratory personnel.[3] The following table summarizes the recommended PPE for handling Atriopeptin II.[3][4]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat.[3][4] | Chemical-resistant or disposable coveralls.[3] |
| Hand Protection | Disposable nitrile gloves.[1][4][5] | Double gloving is recommended.[3] |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[3] | Full-face shield or safety goggles for splash hazards.[1][3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[3] | N95 respirator or higher if there is a risk of aerosolization or when handling the lyophilized powder.[3][4] |
| Foot Protection | Closed-toe shoes.[3] | Chemical-resistant boots.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of Atriopeptin II and ensuring the safety of laboratory personnel.[4]
Storage:
-
Store peptides in a dry, cool, dark place.
-
For long-term storage, -20°C is recommended.[6]
-
Keep the container tightly sealed to prevent moisture contamination, which can decrease stability.[6][7]
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
After use, consider purging the vial with an inert gas like nitrogen or argon before resealing for storage.[7]
Handling Workflow:
The following diagram outlines the standard workflow for safely handling Atriopeptin II, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of Atriopeptin II.
Spill and Exposure Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.[5]
-
Contain the spill using absorbent materials like sand or vermiculite.[5] For solid spills, gently sweep to avoid creating dust.[5]
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly with an appropriate disinfectant, such as a 10% bleach solution.[5]
-
Ventilate the area after cleanup is complete.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6] |
| Skin Contact | Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Ensure complete irrigation by keeping eyelids apart.[4][6][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[2][6][8] |
Disposal Plan
Proper disposal of Atriopeptin II and associated contaminated materials is essential to prevent environmental release.[3] All waste should be treated as laboratory chemical waste and handled according to institutional and local regulations.[7]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect unused or waste solutions in a labeled, leak-proof hazardous waste container.[1][5] Do not pour down the sink.[7] Chemical inactivation with a 10% bleach solution for at least 30 minutes may be required before disposal; consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[3][5] |
| Solid Waste | Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a dedicated and clearly labeled hazardous or biohazard waste container.[1][3][5] |
| Sharps Waste | Place all contaminated sharps (needles, syringes, broken glassware) immediately into a puncture-resistant, clearly labeled sharps container.[5] |
The following diagram illustrates the decision-making process for the disposal of Atriopeptin II waste.
Caption: Decision workflow for the proper disposal of Atriopeptin II waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. eurogentec.com [eurogentec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
